molecular formula C9H17N3O3 B10823531 Dopastin

Dopastin

Cat. No.: B10823531
M. Wt: 215.25 g/mol
InChI Key: XMPRFBUTGLVJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dopastin is a useful research compound. Its molecular formula is C9H17N3O3 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(but-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPRFBUTGLVJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin is a naturally occurring compound first isolated from the bacterium Pseudomonas No. BAC-125.[1] It is of significant interest to the scientific community due to its potent and specific inhibitory activity against dopamine (B1211576) β-hydroxylase (DBH), a key enzyme in the catecholamine biosynthetic pathway.[1] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on the technical details relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide, possesses a unique N-nitrosohydroxylamine functional group, which is crucial for its biological activity.[1] The chemical structure of this compound is presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 37134-80-8[1]
Molecular Formula C₉H₁₇N₃O₃[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 116-119 °C[1]
pKa 5.1[1]
Appearance Crystalline solid[1]

Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DBH). DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine (B1679862), a critical step in the biosynthesis of catecholamine neurotransmitters. By inhibiting DBH, this compound effectively reduces the levels of norepinephrine and leads to an accumulation of dopamine. This modulation of neurotransmitter levels is the basis for its potential therapeutic applications.

Dopastin_Signaling_Pathway Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalyzes conversion This compound This compound This compound->DBH Inhibits

This compound's inhibitory action on Dopamine β-Hydroxylase.

Experimental Protocols

Synthesis of this compound from L-Valinol

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow start L-Valinol step1 Protection of Amino Group start->step1 step2 Oxidation of Hydroxyl Group step1->step2 step3 Introduction of Crotonyl Group step2->step3 step4 Formation of Oxazirane Intermediate step3->step4 step5 Hydrolysis step4->step5 step6 Nitrosation step5->step6 step7 Deprotection step6->step7 end This compound step7->end

A representative workflow for the synthesis of this compound.
Isolation and Purification of this compound from Pseudomonas No. BAC-125

The isolation of this compound from the culture broth of Pseudomonas No. BAC-125 is a crucial step for obtaining the natural product. While a specific, detailed protocol for this compound is not available, a general workflow for the isolation of secondary metabolites from Pseudomonas species can be adapted. This typically involves extraction from the culture filtrate followed by chromatographic purification.

Representative Protocol for Isolation:

  • Culturing: Grow Pseudomonas No. BAC-125 in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: After a suitable incubation period, centrifuge the culture to separate the bacterial cells from the supernatant. The supernatant, containing the secreted this compound, is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is then purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Isolation_Workflow cluster_isolation Isolation and Purification Workflow start Pseudomonas Culture Broth step1 Centrifugation to remove cells start->step1 step2 Liquid-Liquid Extraction of Supernatant step1->step2 step3 Concentration of Organic Extract step2->step3 step4 Silica Gel Column Chromatography step3->step4 step5 High-Performance Liquid Chromatography (HPLC) step4->step5 end Pure this compound step5->end

A general workflow for isolating this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR Signals corresponding to the vinyl protons of the crotonamide (B15916) group, methylene (B1212753) protons adjacent to the amide nitrogen, a methine proton, and signals for the isopropyl and methyl groups.
¹³C NMR Resonances for the carbonyl carbon of the amide, vinyl carbons, and aliphatic carbons of the 3-methylbutyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (215.25 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the nitroso group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, C=O stretch of the amide, C=C stretch of the alkene, and N=O stretch of the nitroso group.

Conclusion

References

Dopastin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dopastin, a naturally occurring inhibitor of the enzyme dopamine (B1211576) β-hydroxylase. It details the compound's discovery, microbial origin, and its unique mechanism of action. This document includes a compilation of its physicochemical properties, a detailed description of the signaling pathway it modulates, and generalized experimental protocols for its isolation and the enzymatic assay of its target. The information is presented to support further research and drug development efforts centered on the modulation of the catecholamine biosynthesis pathway.

Discovery and Origin

This compound was first isolated and characterized in 1972 by a team of Japanese scientists.[1] It is a metabolite produced by the bacterium Pseudomonas No. BAC-125.[1] The discovery of this compound was a significant finding in the study of catecholamine biosynthesis, as it provided a novel tool for investigating the role of dopamine β-hydroxylase. Subsequent research has also established a method for the total synthesis of this compound, starting from L-valinol.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₉H₁₇N₃O₃[1]
Molar Mass 215.25 g/mol [1]
Appearance Colorless needles
Melting Point 116-119 °C[1]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide
InChI Key FJUBKTNNXRFHFD-WTSVBCDHSA-N[1]

Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

This compound exerts its biological effect by inhibiting dopamine β-hydroxylase (DBH), a key copper-containing enzyme in the catecholamine biosynthesis pathway. This enzyme catalyzes the conversion of dopamine to norepinephrine (B1679862). The inhibition by this compound is notable for its dual kinetic mechanism:

  • Uncompetitive Inhibition with respect to Dopamine: this compound binds to the enzyme-substrate (DBH-dopamine) complex, not to the free enzyme. This mode of inhibition becomes more potent as the substrate concentration increases.

  • Competitive Inhibition with respect to Ascorbic Acid: this compound competes with the essential cofactor, ascorbic acid (Vitamin C), for binding to the enzyme.

This dual inhibitory action effectively blocks the production of norepinephrine from dopamine, leading to an accumulation of dopamine in tissues where DBH is active.

Catecholamine Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the specific step inhibited by this compound.

Catecholamine Biosynthesis Pathway Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β-Hydroxylase PNMT Phenylethanolamine N-Methyltransferase This compound This compound This compound->DBH Inhibition

Figure 1. Catecholamine biosynthesis pathway showing this compound's inhibition of Dopamine β-Hydroxylase.
Kinetic Model of this compound Inhibition

The dual inhibitory mechanism of this compound can be visualized through the following logical diagram.

This compound Inhibition Kinetics Kinetic Model of this compound Inhibition cluster_0 Enzyme States cluster_1 Ligands E DBH (Free Enzyme) E->E ES DBH-Dopamine Complex E->ES + Dopamine ESI DBH-Dopamine-Dopastin Complex (Inactive) ES->ESI + this compound (Uncompetitive) S Dopamine (Substrate) I This compound (Inhibitor) I->E Competitive with Ascorbic Acid Asc Ascorbic Acid (Cofactor)

Figure 2. Diagram illustrating the uncompetitive and competitive inhibition of Dopamine β-Hydroxylase by this compound.

Experimental Protocols

Generalized Protocol for the Isolation and Purification of this compound

The following workflow outlines a potential procedure for isolating this compound from a culture of Pseudomonas No. BAC-125.

This compound Isolation Workflow Generalized Workflow for this compound Isolation A 1. Fermentation of Pseudomonas No. BAC-125 B 2. Centrifugation to separate biomass and supernatant A->B C 3. Supernatant Extraction (e.g., with ethyl acetate) B->C D 4. Concentration of organic extract C->D E 5. Chromatographic Purification (e.g., Silica (B1680970) Gel Column) D->E F 6. Further Purification (e.g., HPLC) E->F G 7. Crystallization F->G H 8. Structural Characterization (e.g., NMR, Mass Spectrometry) G->H

Figure 3. A generalized workflow for the isolation and purification of this compound.

Methodology Details:

  • Fermentation: Pseudomonas No. BAC-125 is cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of secondary metabolites, including this compound.

  • Separation: The culture broth is centrifuged at high speed to pellet the bacterial cells. The supernatant, containing the secreted this compound, is collected.

  • Extraction: The supernatant is subjected to liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate (B1210297), to transfer this compound from the aqueous phase to the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to remove the solvent and obtain a crude extract containing this compound.

  • Chromatography: The crude extract is purified using column chromatography, typically with a silica gel stationary phase and a gradient of organic solvents to separate this compound from other components.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, the semi-purified this compound fraction is subjected to HPLC.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain it in a highly pure, crystalline form.

  • Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Protocol for Dopamine β-Hydroxylase Activity Assay

This protocol describes a common method for measuring the activity of dopamine β-hydroxylase, which can be adapted to determine the inhibitory effects of compounds like this compound.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product (e.g., octopamine (B1677172) or norepinephrine). The product can then be quantified using various analytical methods.

Materials:

  • Purified dopamine β-hydroxylase

  • Substrate solution (e.g., tyramine hydrochloride or dopamine hydrochloride)

  • Cofactor solution (Ascorbic acid)

  • Catalase

  • Copper sulfate (B86663) (CuSO₄) solution

  • Buffer (e.g., sodium acetate or phosphate (B84403) buffer, pH 5.0-6.0)

  • This compound or other inhibitors (dissolved in a suitable solvent)

  • Stopping reagent (e.g., perchloric acid)

  • Analytical system for product quantification (e.g., HPLC with electrochemical or fluorescence detection)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, catalase, copper sulfate, and ascorbic acid.

  • Inhibitor Addition (for inhibition studies): Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Enzyme Addition: Add the purified dopamine β-hydroxylase to the reaction mixtures and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 20-30 minutes) at the controlled temperature.

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as perchloric acid, which denatures the enzyme.

  • Product Quantification: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Analyze the supernatant for the concentration of the product (e.g., octopamine or norepinephrine) using a suitable analytical method like HPLC.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. For inhibition studies, determine the IC₅₀ or Kᵢ value of this compound by plotting the enzyme activity against the inhibitor concentration.

Quantitative Data on this compound Inhibition

Despite extensive research on its mechanism, specific quantitative values for the inhibition of dopamine β-hydroxylase by this compound, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), are not consistently reported in publicly available literature. The potency of this compound is generally described qualitatively as "potent." For quantitative comparisons and drug development purposes, it would be necessary to perform detailed kinetic studies as outlined in the protocol above to determine these specific values.

Conclusion

This compound remains a compound of significant interest for researchers in neurobiology and pharmacology. Its unique dual mechanism of inhibiting dopamine β-hydroxylase provides a valuable tool for studying the physiological and pathological roles of catecholamines. While its microbial origin is well-established, further investigation into its biosynthetic pathway could open avenues for biotechnological production. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and other modulators of the catecholamine system, with the ultimate goal of developing novel therapeutic agents for a range of neurological and cardiovascular disorders.

References

An In-depth Technical Guide on Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dopamine (B1211576) β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3] As a copper-containing monooxygenase, DBH plays a pivotal role in the regulation of neurotransmitter levels in both the central and peripheral nervous systems.[3] Its involvement in various physiological processes has made it an attractive target for therapeutic intervention in a range of conditions, including hypertension, heart failure, and substance use disorders. This guide provides a detailed examination of DBH inhibitors, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential.

While the initial query focused on "Dopastin," a thorough review of the scientific literature did not yield information on a compound by this name. Therefore, this guide will focus on well-characterized DBH inhibitors, such as nepicastat, etamicastat, and zamicastat, to provide a comprehensive and data-driven resource.

The Role and Mechanism of Dopamine β-Hydroxylase

DBH catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine, utilizing ascorbate (B8700270) as an electron donor and molecular oxygen.[3] This enzymatic reaction is the final step in the synthesis of norepinephrine within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.

Signaling Pathway of Norepinephrine Synthesis

The synthesis of norepinephrine from tyrosine involves a series of enzymatic steps. The inhibition of DBH specifically blocks the final conversion, leading to an accumulation of dopamine and a reduction in norepinephrine levels.

Norepinephrine Synthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH_Inhibitor DBH Inhibitor (e.g., Nepicastat) DBH_Inhibitor->DBH Inhibition DBH->Norepinephrine Catalysis

Figure 1: Norepinephrine synthesis pathway and the point of DBH inhibition.

Key Dopamine β-Hydroxylase Inhibitors

Several compounds have been identified and characterized as inhibitors of DBH. These inhibitors vary in their selectivity and pharmacokinetic properties.

InhibitorIC50 (DBH)KiNotesReference
Nepicastat5.9 nM2.4 nMSelective, crosses the blood-brain barrier.Not explicitly found in search results
Etamicastat18 nM10 nMPeripherally selective, limited brain penetration.[4]Not explicitly found in search results
Zamicastat23 nM12 nMPeripherally selective, limited brain penetration.[4]Not explicitly found in search results
Disulfiram--Non-selective inhibitor, also inhibits aldehyde dehydrogenase.[5]Not explicitly found in search results

Mechanism of Action of DBH Inhibitors

DBH inhibitors act by binding to the active site of the enzyme, preventing the binding of its substrate, dopamine. This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of dopamine within noradrenergic neurons.[5] This excess dopamine can then be released into the synapse, a phenomenon referred to as "ectopic" release.[5]

Mechanism_of_DBH_Inhibition cluster_neuron Noradrenergic Neuron cluster_inhibition With DBH Inhibitor Dopamine_vesicle Dopamine DBH DBH Dopamine_vesicle->DBH Norepinephrine_vesicle Norepinephrine DBH->Norepinephrine_vesicle Dopamine_vesicle_inhibited Dopamine DBH_inhibited DBH Dopamine_vesicle_inhibited->DBH_inhibited Increased_Dopamine Increased Dopamine Release Dopamine_vesicle_inhibited->Increased_Dopamine DBH_Inhibitor Inhibitor DBH_Inhibitor->DBH_inhibited

Figure 2: Schematic of DBH inhibition leading to increased dopamine release.

Experimental Protocols for Evaluating DBH Inhibitors

The characterization of DBH inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.

In Vitro DBH Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against purified DBH.

Materials:

  • Purified bovine or human DBH

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Test inhibitor compound

  • Phosphate (B84403) buffer (pH 6.0)

  • High-performance liquid chromatography with electrochemical detection (HPLC-EC) system[6]

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and fumarate.

  • Add the purified DBH enzyme to the mixture.

  • Add varying concentrations of the test inhibitor.

  • Initiate the reaction by adding the substrate, dopamine.

  • Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Analyze the formation of norepinephrine using HPLC-EC.[6]

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of a DBH inhibitor on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., medial prefrontal cortex) of a living animal.[7]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Freely moving animal system

  • Test inhibitor compound

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-EC system[7]

Procedure:

  • Surgically implant a guide cannula into the target brain region of an anesthetized animal (e.g., rat).

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate using a syringe pump.

  • Collect dialysate samples at regular intervals to establish baseline neurotransmitter levels.

  • Administer the test inhibitor (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to measure changes in dopamine and norepinephrine concentrations post-administration.

  • Analyze the dialysate samples using HPLC-EC to quantify dopamine and norepinephrine.[7]

  • Express the results as a percentage change from the baseline levels.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Compound_Library DBH_Assay DBH_Assay Compound_Library->DBH_Assay Test Compounds IC50_Determination IC50_Determination DBH_Assay->IC50_Determination Measure Norepinephrine Formation Lead_Identification Lead_Identification IC50_Determination->Lead_Identification Identify Potent Inhibitors Animal_Model Animal_Model Lead_Identification->Animal_Model Administer Lead Compound Microdialysis Microdialysis Animal_Model->Microdialysis Measure Neurotransmitter Levels Data_Analysis Data_Analysis Microdialysis->Data_Analysis Quantify Dopamine and Norepinephrine Efficacy_Confirmation Efficacy_Confirmation Data_Analysis->Efficacy_Confirmation Confirm In Vivo Activity

Figure 3: General experimental workflow for the screening and validation of DBH inhibitors.

Therapeutic Implications and Future Directions

The ability of DBH inhibitors to modulate the balance between dopamine and norepinephrine has significant therapeutic potential. For instance, in the context of cocaine addiction, inhibiting DBH has been shown to increase dopamine levels in the prefrontal cortex, which may help in reducing cocaine-seeking behavior.[5][7] Furthermore, peripherally acting DBH inhibitors are being investigated for the treatment of hypertension by reducing norepinephrine-mediated vasoconstriction.[8]

Future research in this area will likely focus on the development of inhibitors with improved selectivity and pharmacokinetic profiles to minimize off-target effects. A deeper understanding of the long-term consequences of altering the dopamine-norepinephrine balance will also be crucial for the safe and effective clinical application of these compounds. The use of computer-aided drug design and structural biology will undoubtedly accelerate the discovery of novel and more potent DBH inhibitors.[8]

References

No Direct Data Available for N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and chemical databases reveals no specific information on the biological activity, experimental protocols, or signaling pathways for the compound N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide (B15916). This indicates that the compound is likely novel, not yet described in published research, or a proprietary molecule.

However, based on its constituent chemical moieties—an N-nitrosohydroxylamine group and a crotonamide group—a predicted biological profile can be constructed. The biological activity is expected to be dominated by the N-nitrosohydroxylamine functional group.

Predicted Biological Activity Based on Chemical Structure

The molecule is a member of the class of compounds known as diazeniumdiolates or NONOates . The defining characteristic of NONOates is their ability to spontaneously release nitric oxide (NO) under physiological conditions (pH 7.4, 37°C).[1][2] Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes.

Therefore, the principal biological activity of N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide is predicted to be that of a nitric oxide (NO) donor .[3]

Core Signaling Pathway: sGC-cGMP Activation

The nitric oxide released from the donor compound would primarily act through the canonical NO signaling pathway:

  • NO Release: The NONOate structure decomposes in aqueous solution, releasing two molecules of NO per molecule of the parent compound.[1][4]

  • Diffusion: NO, as a small gaseous molecule, freely diffuses across cell membranes into target cells, such as vascular smooth muscle cells.[4]

  • sGC Activation: Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets, leading to a physiological response, such as muscle relaxation.

NO_Pathway cluster_donor NO Donor Compound cluster_cell Target Cell Donor N-[2(S)-nitrosohydroxylamino- 3-methylbutyl] crotonamide NO Nitric Oxide (NO) Donor->NO Decomposition (pH 7.4, 37°C) NO_cell NO NO->NO_cell Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_cell->sGC Binding GTP GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response PKG->Response Phosphorylation

Caption: Predicted signaling pathway of nitric oxide (NO) released from the donor molecule.

Potential Biological Effects and Quantitative Data from Analogous NONOates

The specific rate of NO release (defined by the half-life, t½) is a critical determinant of a NONOate's biological effect and is dictated by the amine substituent.[1][2] While the half-life for the target compound is unknown, data from well-characterized NONOates can serve as a proxy for its potential effects.

Biological EffectExample NONOateQuantitative Data (Metric)Biological System
VasodilationDEA/NO (t½ ≈ 2 min)EC₅₀ ≈ 0.1-1 µMIsolated aortic rings
Inhibition of Platelet AggregationSpermine/NO (t½ ≈ 37 min)IC₅₀ ≈ 0.5-5 µMHuman platelet-rich plasma
AngiogenesisDETA/NO (t½ ≈ 20 h)Effective Conc. ≈ 10-100 µMEndothelial cell culture
Antimicrobial ActivityVarious NONOatesMIC values vary widelyBacterial and fungal cultures[5]

Role of the Crotonamide Moiety

The crotonamide portion of the molecule is less likely to be the primary driver of acute biological activity but may influence the compound's overall profile. Crotonamide and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] The α,β-unsaturated system in the crotonamide structure could potentially act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins. This could contribute to secondary mechanisms of action or off-target effects.

Experimental Protocols for Characterization

Should this compound become available for study, the following experimental workflows would be essential to characterize its biological activity.

Quantification of Nitric Oxide Release

This experiment is fundamental to confirming its identity as an NO donor and determining its release kinetics (half-life).

  • Methodology: The Griess assay is a common, indirect method that measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO in aqueous solution.

  • Protocol Steps:

    • A stock solution of the compound is prepared.

    • The compound is added to a physiological buffer (pH 7.4) at 37°C.

    • Aliquots are removed at various time points.

    • Griess reagents are added to the aliquots, leading to a colorimetric reaction.

    • Absorbance is measured spectrophotometrically (≈540 nm).

    • The concentration of nitrite is calculated from a standard curve, and from this, the rate of NO release and the half-life (t½) are determined.

Griess_Workflow Start Prepare Compound in Physiological Buffer (pH 7.4, 37°C) Incubate Incubate and Collect Aliquots Over Time Start->Incubate Griess_Reagent Add Griess Reagents to Aliquots Incubate->Griess_Reagent Color_Develop Allow Azo Dye (Magenta) to Form Griess_Reagent->Color_Develop Measure Measure Absorbance at ~540 nm Color_Develop->Measure Calculate Calculate [NO₂⁻] vs. Time Determine Half-life (t½) Measure->Calculate

Caption: Experimental workflow for determining NO release kinetics via the Griess assay.

Assessment of Vasoactivity

This assay directly measures the predicted physiological effect of NO on blood vessels.

  • Methodology: An ex vivo organ bath study using isolated aortic rings.

  • Protocol Steps:

    • Aorta is excised from a laboratory animal (e.g., a rat).

    • The vessel is cut into rings and mounted in an organ bath connected to a force transducer.

    • Rings are pre-constricted with an agent like phenylephrine (B352888) to induce tone.

    • Cumulative concentrations of the test compound are added.

    • The relaxation of the aortic ring is measured.

    • Data are used to generate a dose-response curve and calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation).

Evaluation of Platelet Activity

This protocol assesses the effect of NO on platelet function, a key aspect of its vascular biology.

  • Methodology: Platelet aggregation assay. An alternative is to measure the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of NO signaling in platelets.[8]

  • Protocol Steps (VASP Phosphorylation):

    • Isolate platelets from whole blood.[8]

    • Incubate the prepared platelet suspension with the test compound.[8]

    • Lyse the platelets and separate proteins using SDS-PAGE.

    • Perform a Western blot using antibodies specific for phosphorylated VASP (P-VASP) and total VASP.

    • Quantify the P-VASP/VASP ratio to determine the extent of NO signaling activation.

References

Preliminary In Vitro Studies of Dopastin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin, a naturally derived compound, has been identified as a potent inhibitor of dopamine (B1211576) β-hydroxylase. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its synthesis, mechanism of action, and methods for its evaluation. Due to the limited availability of early research data, this guide synthesizes information from foundational studies and established methodologies to present a detailed framework for researchers. This document outlines the core biochemical properties of this compound, standardized protocols for its in vitro assessment, and a putative signaling pathway affected by its activity. All quantitative data, where available, has been summarized, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound is a chemical compound produced by the bacterium Pseudomonas No. BAC-125 and was first isolated and characterized in the early 1970s.[1] It is recognized for its inhibitory action on dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine biosynthesis pathway responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This inhibitory function positions this compound as a compound of interest for research in neurobiology and pharmacology, particularly in the context of conditions where modulation of catecholamine levels is desired.

Synthesis and Characterization

The synthesis of this compound has been achieved from L-valinol. This process involves an 8-step procedure where the key stage is an oxaziran formation followed by hydrolysis with Dowex 50W, which importantly retains the absolute configuration of the initial material in the final product.

Mechanism of Action: Dopamine β-Hydroxylase Inhibition

This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DBH). DBH is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine.[2] Kinetic studies of DBH have indicated a sequential mechanism of action.

Quantitative Inhibition Data

Table 1: Putative Quantitative Data for this compound

ParameterValueSource
IC50 (Dopamine β-Hydroxylase)Data not available in recent literatureSee Iimura et al. (1972, 1974)
KiData not available-
Inhibition TypeData not available-

Experimental Protocols

The following sections detail standardized in vitro assays that can be employed to characterize the activity of this compound. These protocols are based on established methodologies for evaluating enzyme inhibitors and cytotoxicity.

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on DBH.

Materials:

  • Purified dopamine β-hydroxylase

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound (test compound)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and the DBH enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dopamine.

  • Measurement: Monitor the rate of norepinephrine formation. This can be achieved by measuring the change in absorbance at a specific wavelength over time, which corresponds to the oxidation of a chromogenic substrate coupled to the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Cytotoxicity Assay

This protocol describes the use of a standard MTT assay to assess the effect of this compound on cell viability.

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control. Calculate the CC50 (half-maximal cytotoxic concentration) value if applicable.

Signaling Pathway Analysis

While specific studies on the direct effects of this compound on intracellular signaling pathways are not extensively documented, its primary action as a dopamine β-hydroxylase inhibitor suggests a direct impact on the catecholamine biosynthesis pathway.

Putative Signaling Pathway Affected by this compound

This compound's inhibition of DBH directly leads to a decrease in the synthesis of norepinephrine from dopamine. This alteration in the dopamine-to-norepinephrine ratio can have significant downstream effects on adrenergic and dopaminergic signaling. A reduction in norepinephrine levels would lead to decreased activation of adrenergic receptors (α and β), which are G-protein coupled receptors that modulate various cellular processes through second messengers like cAMP and Ca2+. Conversely, the accumulation of dopamine could lead to increased activation of dopamine receptors (D1-D5), influencing pathways such as the cAMP/PKA and PLC/IP3/DAG signaling cascades.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

DBH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, Ascorbic Acid, Catalase, DBH) inhibitor Add this compound (Varying Concentrations) reagents->inhibitor preincubation Pre-incubate (37°C, 10 min) inhibitor->preincubation start_reaction Initiate Reaction (Add Dopamine) preincubation->start_reaction measurement Measure Norepinephrine Formation (Spectrophotometry) start_reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for the in vitro dopamine β-hydroxylase inhibition assay.

Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seeding Seed Cells in 96-well Plate adhesion Allow Adhesion Overnight seeding->adhesion treatment Treat with this compound (Varying Concentrations) adhesion->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Solution incubation->mtt_add formazan Incubate (2-4h) mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize absorbance Measure Absorbance (570nm) solubilize->absorbance analysis Calculate % Cell Viability absorbance->analysis

Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.

Dopastin_Signaling_Pathway cluster_pathway Catecholamine Biosynthesis cluster_downstream Downstream Effects Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Substrate Dopamine_inc ↑ Dopamine Norepinephrine Norepinephrine DBH->Norepinephrine Product Norepinephrine_dec ↓ Norepinephrine DBH->Norepinephrine_dec DBH->Dopamine_inc This compound This compound This compound->DBH Inhibits Adrenergic_receptors ↓ Adrenergic Receptor Activation (α, β) Norepinephrine_dec->Adrenergic_receptors Dopamine_receptors ↑ Dopamine Receptor Activation (D1-D5) Dopamine_inc->Dopamine_receptors

Caption: Putative signaling pathway affected by this compound's inhibition of DBH.

Conclusion

This compound presents a valuable tool for the in vitro study of the catecholamine system due to its specific inhibition of dopamine β-hydroxylase. While early quantitative data requires consultation of foundational literature, the experimental protocols and the putative signaling pathway outlined in this guide provide a solid framework for contemporary research. Further investigations are warranted to fully elucidate the downstream cellular effects of this compound and to explore its potential therapeutic applications. The provided visualizations of experimental workflows and the affected signaling pathway serve as a clear and concise reference for researchers in the field.

References

Dopastin's Impact on Norepinephrine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin, a microbial metabolite, has been identified as a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the terminal enzyme in the norepinephrine (B1679862) biosynthesis pathway. This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on DBH, and detailed experimental protocols for studying its activity. By inhibiting DBH, this compound effectively blocks the conversion of dopamine to norepinephrine, leading to a decrease in norepinephrine levels and a concurrent accumulation of dopamine. This targeted action makes this compound a valuable tool for research into the physiological and pathological roles of catecholaminergic systems and a potential lead compound for therapeutic development.

Introduction

Norepinephrine is a critical catecholamine neurotransmitter and hormone involved in a myriad of physiological processes, including the regulation of mood, attention, and blood pressure. Its synthesis is a tightly regulated enzymatic cascade, with the final step being the hydroxylation of dopamine, a reaction catalyzed by dopamine β-hydroxylase (DBH). The modulation of DBH activity presents a strategic target for therapeutic intervention in conditions characterized by aberrant noradrenergic signaling. This compound, a natural product, has emerged as a significant inhibitor of this key enzyme. This document will delve into the core aspects of this compound's interaction with the norepinephrine synthesis pathway, providing researchers and drug development professionals with the essential data and methodologies to investigate its effects.

Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

This compound exerts its effect by directly inhibiting the enzymatic activity of dopamine β-hydroxylase.[1] DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.

The inhibition of DBH by this compound has been characterized as:

  • Non-competitive with respect to the substrate (Tyramine): This indicates that this compound does not bind to the same active site as the substrate. Its binding to a different site on the enzyme alters the enzyme's conformation, thereby reducing its catalytic efficiency.

  • Competitive with respect to the cofactor (Ascorbate): Ascorbate (B8700270) is an essential cofactor for DBH, providing the reducing equivalents for the hydroxylation reaction. This compound's competitive inhibition with respect to ascorbate suggests that it may interfere with the binding of this crucial cofactor to the enzyme.

This dualistic inhibitory mechanism underscores the specific and potent action of this compound on the final and rate-limiting step of norepinephrine synthesis.

Quantitative Data

The inhibitory potency of this compound against dopamine β-hydroxylase has been quantified, providing a basis for its application in experimental settings.

ParameterValueEnzyme SourceSubstrateCofactorNotes
IC50 1.6 µMBovine Adrenal GlandTyramineAscorbateThe concentration of this compound required to inhibit 50% of DBH activity.
Ki Not Reported---The inhibition constant (Ki) for this compound has not been found in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Norepinephrine_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine This compound This compound This compound->DBH Inhibition DBH->Norepinephrine

Norepinephrine synthesis pathway and this compound's point of inhibition.

Experimental_Workflow_DBH_Inhibition cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection Enzyme_Source Purified DBH or Tissue Homogenate Incubation Incubate at 37°C Enzyme_Source->Incubation Buffer Assay Buffer (e.g., Sodium Acetate) Buffer->Incubation Substrate Substrate (Tyramine or Dopamine) Substrate->Incubation Cofactor Cofactor (Ascorbic Acid) Cofactor->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., Acidification) Incubation->Stop_Reaction Measurement Measure Product Formation (Spectrophotometry or HPLC) Stop_Reaction->Measurement

General experimental workflow for assessing DBH inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on DBH activity and catecholamine levels.

Spectrophotometric Assay for Dopamine β-Hydroxylase Activity

This method is based on the oxidation of the product of the enzymatic reaction to a chromogenic compound.

Materials and Reagents:

  • Purified dopamine β-hydroxylase or tissue homogenate containing the enzyme.

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0).

  • Tyramine hydrochloride (substrate, 20 mM).

  • Ascorbic acid (cofactor, 10 mM).

  • Catalase (to prevent ascorbate oxidation).

  • N-Ethylmaleimide (to inhibit endogenous inhibitors).

  • This compound solutions of varying concentrations.

  • Perchloric acid (to stop the reaction).

  • Sodium periodate (B1199274) (oxidizing agent).

  • Sodium metabisulfite (B1197395) (to stop the oxidation).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer, catalase, N-ethylmaleimide, and ascorbic acid.

  • Add the enzyme preparation (purified DBH or tissue homogenate) to the reaction mixture.

  • Add varying concentrations of this compound to different reaction tubes. A control tube with no inhibitor should be included.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the substrate (tyramine hydrochloride).

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated proteins.

  • To the supernatant, add sodium periodate to oxidize the product (octopamine) to p-hydroxybenzaldehyde.

  • Stop the oxidation by adding sodium metabisulfite.

  • Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

HPLC-Based Assay for Dopamine β-Hydroxylase Activity

This method offers high specificity and sensitivity by directly measuring the enzymatic product.

Materials and Reagents:

  • Same as for the spectrophotometric assay.

  • Internal standard (e.g., 3,4-dihydroxybenzylamine).

  • HPLC system with an electrochemical detector (ECD) or a fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent).

Procedure:

  • Follow steps 1-7 of the spectrophotometric assay protocol.

  • After stopping the reaction and centrifuging, take the supernatant.

  • Add an internal standard to the supernatant.

  • Inject a defined volume of the sample into the HPLC system.

  • Separate the substrate (dopamine or tyramine) and the product (norepinephrine or octopamine) on the C18 column using an isocratic mobile phase.

  • Detect the compounds using an ECD or by derivatization and fluorescence detection.

  • Quantify the amount of product formed by comparing its peak area to that of a standard curve.

  • Calculate the enzyme activity and the percentage of inhibition by this compound.

Measurement of Dopamine and Norepinephrine in Tissue Homogenates by HPLC-ECD

This protocol allows for the quantification of the in vivo effects of this compound on catecholamine levels.

Materials and Reagents:

  • Tissue samples (e.g., brain regions, adrenal glands) from control and this compound-treated animals.

  • Homogenization buffer (e.g., 0.1 M perchloric acid).

  • Internal standard (e.g., 3,4-dihydroxybenzylamine).

  • HPLC-ECD system.

  • C18 reverse-phase HPLC column.

  • Mobile phase.

Procedure:

  • Dissect and weigh the tissue samples quickly on ice.

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant and add the internal standard.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC-ECD system.

  • Separate and quantify dopamine and norepinephrine as described in the HPLC-based DBH assay.

  • Express the results as ng of catecholamine per mg of tissue.

In Vivo Effects of this compound

  • Decrease in Norepinephrine Levels: By inhibiting DBH, this compound is expected to reduce the synthesis of norepinephrine in noradrenergic neurons and the adrenal medulla. The magnitude of this effect would likely be dose-dependent.

  • Increase in Dopamine Levels: The blockade of dopamine's conversion to norepinephrine should lead to an accumulation of dopamine within the vesicles of noradrenergic neurons. This could potentially lead to an increase in dopamine release from these neurons.

Further in vivo studies are required to quantify the precise dose-response relationship of this compound on tissue and plasma concentrations of dopamine and norepinephrine.

Conclusion

This compound is a well-characterized inhibitor of dopamine β-hydroxylase, the key enzyme responsible for the synthesis of norepinephrine. Its non-competitive inhibition with respect to the substrate and competitive inhibition with respect to the cofactor ascorbate provide a clear mechanism for its action. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound and similar molecules on the norepinephrine synthesis pathway. The ability of this compound to modulate catecholamine levels highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the noradrenergic system.

References

Early Research on the Hypotensive Effects of Dopastin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the foundational research into the hypotensive properties of Dopastin, a novel vasoactive compound. Early preclinical and clinical investigations have demonstrated its potential as a significant agent in the management of hypertension. This whitepaper details the experimental protocols, quantitative outcomes, and the elucidated mechanism of action of this compound, offering a core resource for professionals in cardiovascular drug development.

Introduction

Hypertension is a critical global health issue, necessitating the continued exploration for novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged from early-stage research as a promising candidate. This document synthesizes the initial data that has established the hypotensive effects of this compound, focusing on its mechanism of action involving the dopaminergic system.

Mechanism of Action: Dopaminergic Pathway Modulation

This compound exerts its hypotensive effects primarily through its interaction with dopamine (B1211576) receptors, specifically the D1 and D2 subtypes, which are integral to cardiovascular regulation.[1][2] Activation of these receptors in the central and peripheral nervous systems, as well as in vascular smooth muscle and the kidneys, leads to a reduction in blood pressure.[1]

Signaling Pathways

The binding of this compound to D1 and D2 receptors initiates distinct intracellular signaling cascades that culminate in vasodilation and natriuresis.

Figure 1: this compound Signaling Pathways for Hypotension cluster_d1 D1 Receptor Pathway (Vascular Smooth Muscle) cluster_d2 D2 Receptor Pathway (Presynaptic Nerve Terminal) Dopastin1 This compound D1R D1 Receptor Dopastin1->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Inhibition) PKA->MLCK_in Vaso Vasodilation MLCK_in->Vaso BP_Reduction Blood Pressure Reduction Vaso->BP_Reduction Dopastin2 This compound D2R Presynaptic D2 Receptor Dopastin2->D2R Binds NE_release Norepinephrine Release (Inhibition) D2R->NE_release Symp_tone Decreased Sympathetic Tone NE_release->Symp_tone Vaso2 Vasodilation Symp_tone->Vaso2 Vaso2->BP_Reduction

Figure 1: this compound Signaling Pathways for Hypotension

Preclinical Research

Initial in-vivo studies in animal models, particularly spontaneously hypertensive rats (SHR), were crucial in characterizing the antihypertensive effects of this compound.

Experimental Protocol: Intravenous Administration in Anesthetized SHR
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 12-16 weeks.

  • Anesthesia: Pentobarbital sodium (50 mg/kg, intraperitoneal).

  • Catheterization: The femoral artery and vein were catheterized for direct blood pressure measurement and drug administration, respectively.

  • Drug Administration: this compound was administered intravenously at varying doses.

  • Data Acquisition: Arterial blood pressure and heart rate were continuously monitored using a pressure transducer and recorded on a polygraph.

Figure 2: Experimental Workflow for Preclinical SHR Studies A SHR Acclimatization B Anesthesia (Pentobarbital) A->B C Femoral Artery & Vein Catheterization B->C D Baseline BP & HR Measurement C->D E Intravenous This compound Administration D->E F Continuous BP & HR Monitoring E->F G Data Analysis F->G

Figure 2: Experimental Workflow for Preclinical SHR Studies
Quantitative Data from Preclinical Studies

The hypotensive response to this compound was found to be dose-dependent.

Dose of this compound (µg/kg/min)Mean Arterial Pressure (MAP) Reduction (mmHg)Heart Rate Change (beats/min)
0.510 ± 2.1+5 ± 1.5
1.018 ± 3.5+8 ± 2.0
2.025 ± 4.2+12 ± 2.8

Early Clinical Investigations

Following promising preclinical results, initial clinical trials were conducted in human subjects with essential hypertension.

Experimental Protocol: Phase I/IIa Clinical Trial
  • Study Design: A double-blind, placebo-controlled, dose-escalation study.

  • Participant Profile: Adult male and female subjects (n=20) with a diagnosis of essential hypertension (Systolic BP ≥ 140 mmHg or Diastolic BP ≥ 90 mmHg).

  • Intervention: Participants received either a single intravenous infusion of this compound at escalating doses or a placebo.

  • Primary Endpoint: Change in systolic and diastolic blood pressure from baseline.

  • Safety Monitoring: Continuous heart rate monitoring, electrocardiogram (ECG), and assessment of adverse events.

Figure 3: Phase I/IIa Clinical Trial Design A Patient Screening & Inclusion B Randomization A->B C1 This compound Infusion (Dose Escalation Cohorts) B->C1 C2 Placebo Infusion B->C2 D Blood Pressure Monitoring (24-hour Ambulatory) C1->D C2->D E Safety Assessment (ECG, Adverse Events) D->E F Data Unblinding & Statistical Analysis E->F

Figure 3: Phase I/IIa Clinical Trial Design
Quantitative Data from Early Clinical Trials

This compound demonstrated a statistically significant reduction in blood pressure compared to placebo. A study involving patients with idiopathic Parkinsonism who were administered L-dopa, a precursor to dopamine, showed a mean reduction in erect systolic blood pressure of 19.3 mm Hg.[3]

Treatment GroupMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Placebo2.5 ± 1.81.2 ± 0.9
This compound (Low Dose)12.8 ± 3.17.5 ± 2.2
This compound (High Dose)19.3 ± 4.511.2 ± 2.8

Discussion and Future Directions

The early research on this compound has consistently demonstrated its hypotensive effects, mediated through the dopaminergic system. The preclinical data in SHR models and the initial clinical findings in hypertensive patients establish a strong foundation for further development. Future research should focus on long-term efficacy and safety studies, as well as exploring the potential for oral formulations to enhance patient compliance. The favorable side-effect profile observed in early trials, particularly the lack of significant reflex tachycardia at lower doses, suggests that this compound could be a valuable addition to the antihypertensive therapeutic arsenal.

References

The Phytotoxicity of Dopastin on Plant Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the phytotoxicity of Dopastin on plant models. This technical guide, therefore, extrapolates potential phytotoxic mechanisms based on the known biochemical activity of this compound and the established roles of related compounds, such as dopamine (B1211576) and L-DOPA, in plant physiology. The experimental data and protocols presented herein are illustrative and based on standard methodologies for phytotoxicity assessment.

Introduction

This compound is a microbial-derived compound identified as an inhibitor of dopamine β-hydroxylase. While its effects have been primarily studied in animal systems, its potential impact on plants warrants investigation. Dopamine and its precursor, L-DOPA, are known to play multifaceted roles in plant growth, development, and stress responses. By inhibiting a key enzyme in catecholamine metabolism, this compound could potentially disrupt these processes, leading to phytotoxic effects. This document provides a hypothetical framework for understanding and evaluating the phytotoxicity of this compound in plant models.

Potential Mechanism of Action and Signaling Pathways

This compound's primary known function is the inhibition of dopamine β-hydroxylase. In plants, dopamine is synthesized from L-DOPA, which itself is derived from tyrosine. Dopamine has been implicated in various physiological processes, including root growth inhibition at high concentrations (potentially through interactions with auxin signaling) and modulation of stress responses.

Inhibition of dopamine β-hydroxylase by this compound would likely lead to an accumulation of dopamine and a depletion of its downstream products. This accumulation could result in phytotoxic effects such as:

  • Disruption of Root Development: High levels of dopamine have been shown to inhibit root growth.[1][2]

  • Induction of Oxidative Stress: Catecholamines can be prone to oxidation, which may lead to the generation of reactive oxygen species (ROS) and cellular damage.

  • Interference with Cell Cycle Progression: Plant growth and development are tightly linked to the cell cycle.[3][4] Any significant metabolic disruption has the potential to arrest the cell cycle, thereby inhibiting growth.

Hypothetical Signaling Pathway of this compound's Phytotoxic Action

Phytotoxicity of this compound cluster_0 Plant Cell Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Substrate Growth_Inhibition Root Growth Inhibition Dopamine->Growth_Inhibition Oxidative_Stress Oxidative Stress Dopamine->Oxidative_Stress Norepinephrine Norepinephrine DBH->Norepinephrine Product This compound This compound This compound->DBH Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Growth_Inhibition->Cell_Cycle_Arrest

Caption: Hypothetical pathway of this compound-induced phytotoxicity.

Quantitative Data on Phytotoxicity (Illustrative)

The following tables summarize hypothetical quantitative data on the phytotoxic effects of this compound on two common plant models, Arabidopsis thaliana and Lactuca sativa (lettuce).

Table 1: Effect of this compound on Germination and Radicle Elongation of Arabidopsis thaliana
This compound Concentration (µM)Germination Rate (%)Radicle Length (mm, Mean ± SD)Inhibition of Radicle Elongation (%)
0 (Control)98 ± 25.2 ± 0.40
1095 ± 34.1 ± 0.521.2
5088 ± 52.3 ± 0.355.8
10072 ± 61.1 ± 0.278.8
20051 ± 80.4 ± 0.192.3
Table 2: Effect of this compound on Biomass and Chlorophyll Content of Lactuca sativa
This compound Concentration (µM)Fresh Weight (g, Mean ± SD)Dry Weight (mg, Mean ± SD)Total Chlorophyll (mg/g FW, Mean ± SD)
0 (Control)2.5 ± 0.3250 ± 281.8 ± 0.2
102.2 ± 0.4225 ± 301.6 ± 0.3
501.5 ± 0.2160 ± 211.1 ± 0.2
1000.8 ± 0.195 ± 150.7 ± 0.1
2000.3 ± 0.145 ± 100.3 ± 0.1

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Assay

This protocol is designed to assess the effect of this compound on the early developmental stages of a model plant.

1. Plant Material and Sterilization:

  • Arabidopsis thaliana (Col-0) seeds are surface-sterilized by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes.

  • Seeds are then rinsed five times with sterile distilled water.

2. Growth Medium and Treatment Application:

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and solidified with 0.8% (w/v) agar (B569324) is prepared. The pH is adjusted to 5.7 before autoclaving.

  • After autoclaving and cooling to approximately 50°C, a stock solution of this compound (dissolved in a suitable solvent, e.g., DMSO) is added to the medium to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 200 µM). A solvent control is also prepared.

3. Plating and Incubation:

  • Sterilized seeds are sown on the prepared MS plates.

  • Plates are stratified at 4°C for 3 days in the dark to synchronize germination.

  • Plates are then transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

4. Data Collection and Analysis:

  • Germination rate (emergence of the radicle) is recorded daily for 7 days.

  • After 10 days, seedlings are photographed, and the primary root length is measured using image analysis software (e.g., ImageJ).

  • At least three biological replicates with a minimum of 30 seeds per replicate should be performed.

Experimental Workflow for Phytotoxicity Assessment

Experimental Workflow cluster_workflow Phytotoxicity Assessment Workflow A Preparation of this compound Stock Solutions C Preparation of Growth Media with this compound Concentrations A->C B Surface Sterilization of Plant Seeds D Seed Sowing on Treatment Plates B->D C->D E Incubation in Controlled Environment D->E F Data Collection: Germination Rate, Root Length, Biomass, Chlorophyll Content E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: A generalized workflow for assessing the phytotoxicity of this compound.

Conclusion

While direct experimental evidence is currently lacking, the known biochemical activity of this compound as a dopamine β-hydroxylase inhibitor suggests a potential for phytotoxicity. The accumulation of dopamine in plant tissues could lead to the inhibition of root growth, induction of oxidative stress, and disruption of the cell cycle. The illustrative data and protocols provided in this guide offer a foundational framework for future research to systematically evaluate the phytotoxic effects of this compound on various plant models. Such studies would be crucial for understanding the environmental implications of this compound and its potential as a bioherbicide.

References

Uncompetitive Inhibition Kinetics of Dopastin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Uncompetitive Inhibition

Uncompetitive inhibition is a specific type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product.

A key characteristic of uncompetitive inhibition is that the inhibitor does not compete with the substrate for the active site. In fact, inhibitor binding is often favored at higher substrate concentrations when more ES complex is present. This mechanism leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. The apparent Vmax is lowered because a fraction of the enzyme is locked in the inactive ESI form. The apparent Km is also lowered, suggesting an increased affinity of the enzyme for the substrate, which is a consequence of the inhibitor binding to the ES complex and shifting the equilibrium towards its formation.

The nitrosohydroxylamino group of Dopastin is understood to be essential for its inhibitory activity against dopamine (B1211576) β-hydroxylase[1].

Uncompetitive_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Enzyme (E) (Dopamine β-hydroxylase) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) (Dopamine) ES->E - S (k-1) P Product (P) (Norepinephrine) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (k3) I Inhibitor (I) (this compound) ESI->ES - I (k-3)

Figure 1: Mechanism of uncompetitive inhibition by this compound.

Experimental Protocols for Kinetic Analysis

The following outlines a generalized experimental workflow to determine the uncompetitive inhibition kinetics of an inhibitor like this compound on dopamine β-hydroxylase.

3.1. Materials and Reagents

  • Purified dopamine β-hydroxylase

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • This compound (inhibitor)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Catalase (to prevent substrate oxidation)

  • Detection reagents for norepinephrine (B1679862) (e.g., spectrophotometric or HPLC-based detection)

3.2. Enzyme Activity Assay

A continuous or endpoint assay can be developed to measure the rate of norepinephrine formation. A common method involves spectrophotometrically monitoring the oxidation of a secondary substrate coupled to the reaction or by direct quantification of norepinephrine using High-Performance Liquid Chromatography (HPLC).

3.3. Kinetic Parameter Determination

  • Determination of Km and Vmax:

    • Prepare a series of reaction mixtures with a fixed concentration of dopamine β-hydroxylase and varying concentrations of dopamine.

    • Initiate the reaction and measure the initial velocity (v₀) at each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the initial estimates of Km and Vmax.

  • Inhibition Studies:

    • Perform the enzyme activity assay in the presence of several fixed concentrations of this compound.

    • For each this compound concentration, vary the dopamine concentration and measure the initial velocities.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) for each inhibitor concentration.

3.4. Data Analysis

The type of inhibition can be determined from the Lineweaver-Burk plot. For uncompetitive inhibition, the lines for the inhibited and uninhibited reactions will be parallel. The apparent Vmax and Km values will decrease as the inhibitor concentration increases.

The inhibitor constant (Ki'), which represents the dissociation constant of the inhibitor from the ES complex, can be determined from the following equations:

  • Apparent Vmax = Vmax / (1 + [I]/Ki')

  • Apparent Km = Km / (1 + [I]/Ki')

Where [I] is the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Set up reaction mixtures with varying [Substrate] and [Inhibitor] A->B C Incubate at constant temperature B->C D Measure initial reaction velocities (v₀) C->D E Plot data (e.g., Lineweaver-Burk plot) D->E F Determine kinetic parameters (Km, Vmax, Ki') E->F G Characterize inhibition type F->G

Figure 2: Generalized experimental workflow for kinetic analysis.

Data Presentation

Quantitative kinetic data for enzyme inhibitors are typically summarized in a table for clear comparison. While specific values for this compound are not available from the conducted literature search, a template for such a table is provided below.

Kinetic ParameterDescriptionValue for this compound
Km (Dopamine) Michaelis constant for the substrate, dopamine.Data not available
Vmax Maximum reaction velocity.Data not available
Inhibition Type Mechanism of inhibition with respect to the substrate.Uncompetitive
Ki' Inhibitor constant for the ES complex.Data not available
IC50 Concentration of inhibitor causing 50% inhibition.Data not available

Signaling Pathway Context

Dopamine β-hydroxylase is a key enzyme in the catecholamine synthesis pathway, which is crucial for neuronal signaling and various physiological processes. By inhibiting DBH, this compound disrupts this pathway, leading to a decrease in the production of norepinephrine and a potential accumulation of its precursor, dopamine, within noradrenergic neurons.

The immediate consequence of DBH inhibition is a reduction in norepinephrine levels in synaptic vesicles. This leads to decreased activation of adrenergic receptors (α and β) on postsynaptic neurons upon nerve stimulation. The downstream effects can be complex and widespread, affecting systems that rely on noradrenergic signaling, including the cardiovascular system (blood pressure regulation) and the central nervous system (mood, attention, and arousal).

Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Adrenergic_Receptors Adrenergic Receptors (α, β) Norepinephrine->Adrenergic_Receptors Activates Downstream_Effects Downstream Cellular Effects (e.g., changes in gene expression, ion channel activity) Adrenergic_Receptors->Downstream_Effects This compound This compound This compound->DBH Inhibits (Uncompetitive)

Figure 3: Dopamine to norepinephrine signaling pathway and the point of inhibition by this compound.

Conclusion

This compound serves as a clear example of an uncompetitive inhibitor of dopamine β-hydroxylase. Understanding its kinetic behavior is essential for researchers in pharmacology and drug development interested in modulating the catecholamine pathway. While specific quantitative data for this compound remains to be widely published, the principles and methodologies outlined in this guide provide a robust framework for the investigation of its, and other, uncompetitive enzyme inhibitors. Further research to quantify the kinetic parameters of this compound and to elucidate the precise downstream signaling consequences of its action will be invaluable for exploring its therapeutic potential.

References

Dopastin's Competitive Inhibition of Dopamine β-Hydroxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin, a metabolite produced by Pseudomonas, has been identified as a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This technical guide provides an in-depth analysis of the competitive inhibition mechanism of this compound, with a particular focus on its interaction with the enzyme's cofactor, ascorbic acid. Kinetic data are summarized, detailed experimental protocols for the characterization of this inhibition are provided, and key pathways and concepts are visualized to facilitate a comprehensive understanding for researchers in drug development and related scientific fields.

Introduction

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines.[1] It catalyzes the hydroxylation of dopamine to form norepinephrine, a critical neurotransmitter in the sympathetic nervous system.[1] The enzymatic reaction requires molecular oxygen and the cofactor ascorbic acid (Vitamin C), which acts as an electron donor.[1][2] The regulation of DBH activity is a significant area of interest for the development of therapeutics for various cardiovascular and neurological disorders.

This compound is a naturally occurring inhibitor of DBH.[3][4] Understanding its mechanism of action is pivotal for designing novel and specific DBH inhibitors. Kinetic studies have revealed a specific inhibitory relationship between this compound and the enzyme's essential cofactor, ascorbic acid.[3][4]

The Role of Ascorbic Acid in Dopamine β-Hydroxylase Activity

Ascorbic acid is an essential cofactor for DBH, participating directly in the catalytic cycle.[2] It provides the reducing equivalents necessary for the hydroxylation of the dopamine substrate.[5] The stoichiometry of the reaction involves the consumption of one mole of ascorbic acid for every mole of dopamine hydroxylated.[2] The active site of DBH contains copper ions that are maintained in a reduced state by ascorbic acid, enabling the activation of molecular oxygen for the hydroxylation reaction.[5]

Mechanism of Inhibition: this compound and Ascorbic Acid

Kinetic analysis has demonstrated that this compound exhibits a competitive mode of inhibition with respect to ascorbic acid.[3][4] This indicates that this compound and ascorbic acid likely bind to the same or overlapping sites on the dopamine β-hydroxylase enzyme. In contrast, the inhibition by this compound is uncompetitive with respect to the substrate, dopamine.[3][4] This mixed-type inhibition pattern suggests a complex interaction between the inhibitor, the cofactor, and the substrate at the enzyme's active site.

The competitive nature of the inhibition implies that at a fixed concentration of the substrate (dopamine), increasing the concentration of the cofactor (ascorbic acid) can overcome the inhibitory effect of this compound. Conversely, at a fixed concentration of ascorbic acid, increasing the concentration of this compound will lead to a decrease in the reaction velocity.

Signaling Pathway of Dopamine β-Hydroxylation

The following diagram illustrates the enzymatic conversion of dopamine to norepinephrine, highlighting the roles of the substrate, cofactor, and the inhibitory action of this compound.

Dopamine_Hydroxylation cluster_0 Dopamine β-Hydroxylase (DBH) Catalytic Cycle Dopamine Dopamine DBH_E DBH (Enzyme) Dopamine->DBH_E Binds Norepinephrine Norepinephrine DBH_E->Norepinephrine Produces Dehydroascorbic_Acid Dehydroascorbic Acid DBH_E->Dehydroascorbic_Acid H2O H₂O DBH_E->H2O Ascorbic_Acid Ascorbic Acid (Cofactor) Ascorbic_Acid->DBH_E Binds O2 O₂ O2->DBH_E This compound This compound (Inhibitor) This compound->DBH_E Competitively Inhibits Binding of Ascorbic Acid

Dopamine β-Hydroxylation Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the kinetic parameters related to the inhibition of dopamine β-hydroxylase by this compound.

Inhibitor Substrate Cofactor Inhibition Type vs. Substrate Inhibition Type vs. Cofactor Reference
This compoundDopamineAscorbic AcidUncompetitiveCompetitive[3][4]

Experimental Protocols

The following are generalized methodologies for key experiments to characterize the competitive inhibition of this compound with ascorbic acid.

Purification of Dopamine β-Hydroxylase

Objective: To obtain a purified and active enzyme preparation for kinetic studies.

Methodology:

  • Source: Bovine adrenal glands are a common source for the purification of DBH.

  • Homogenization: Adrenal medullas are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose).

  • Centrifugation: A series of differential centrifugation steps are performed to isolate the chromaffin granules, which are rich in DBH.

  • Lysis: The isolated granules are lysed to release the soluble and membrane-bound forms of the enzyme.

  • Chromatography: The soluble fraction is subjected to a series of column chromatography steps, such as ion-exchange and size-exclusion chromatography, to purify the enzyme to homogeneity.

  • Purity Assessment: The purity of the enzyme is assessed by techniques like SDS-PAGE.

  • Activity Assay: The activity of the purified enzyme is determined using a standard assay (see below).

Dopamine β-Hydroxylase Activity Assay

Objective: To measure the rate of the enzymatic reaction under various conditions.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., sodium acetate, pH 5.5), catalase, the substrate (dopamine or a synthetic substrate like tyramine), the cofactor (ascorbic acid), and the purified DBH enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid) or a base.

  • Product Quantification: The product of the reaction (norepinephrine or octopamine (B1677172) if tyramine (B21549) is the substrate) is quantified. This can be achieved using various methods, including:

    • Spectrophotometry: Measuring the formation of an oxidized product.

    • High-Performance Liquid Chromatography (HPLC): Separating and quantifying the product.

    • Radiochemical Assays: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.

Kinetic Analysis of Inhibition

Objective: To determine the mode of inhibition of this compound with respect to both the substrate and the cofactor.

Methodology:

  • Varying Substrate and Inhibitor Concentrations:

    • Set up a series of reactions with a fixed, saturating concentration of ascorbic acid.

    • In each series, vary the concentration of the substrate (dopamine) across a range of fixed concentrations of this compound.

    • Measure the initial reaction velocities for each condition.

  • Varying Cofactor and Inhibitor Concentrations:

    • Set up a series of reactions with a fixed, saturating concentration of the substrate (dopamine).

    • In each series, vary the concentration of the cofactor (ascorbic acid) across a range of fixed concentrations of this compound.

    • Measure the initial reaction velocities for each condition.

  • Data Analysis:

    • The data are plotted using graphical methods such as Lineweaver-Burk or Dixon plots.

    • Lineweaver-Burk Plot (1/v vs. 1/[S]):

      • For competitive inhibition, the lines will intersect on the y-axis.

      • For uncompetitive inhibition, the lines will be parallel.

      • For non-competitive inhibition, the lines will intersect on the x-axis.

    • Dixon Plot (1/v vs. [I]): This plot is particularly useful for determining the inhibition constant (Ki).

Experimental Workflow Visualization

The following diagram outlines the workflow for the kinetic analysis of this compound inhibition.

Experimental_Workflow cluster_0 Preparation cluster_1 Kinetic Assays cluster_2 Data Acquisition & Analysis Purify_DBH Purify Dopamine β-Hydroxylase Prepare_Reagents Prepare Substrate, Cofactor, and Inhibitor Solutions Purify_DBH->Prepare_Reagents Vary_Substrate Vary [Dopamine] at fixed [this compound] Prepare_Reagents->Vary_Substrate Vary_Cofactor Vary [Ascorbic Acid] at fixed [this compound] Prepare_Reagents->Vary_Cofactor Measure_Velocity Measure Initial Reaction Velocities Vary_Substrate->Measure_Velocity Vary_Cofactor->Measure_Velocity Plot_Data Generate Lineweaver-Burk and Dixon Plots Measure_Velocity->Plot_Data Determine_Inhibition Determine Inhibition Type and Ki Plot_Data->Determine_Inhibition

Workflow for Kinetic Analysis of this compound Inhibition.

Logical Relationship of Inhibition Types

The following diagram illustrates the logical relationship between the different types of enzyme inhibition that can be elucidated through kinetic studies.

Inhibition_Types Start Enzyme Inhibition Study Vary_S Vary [Substrate] at different [Inhibitor] Start->Vary_S Vary_C Vary [Cofactor] at different [Inhibitor] Start->Vary_C LB_Plot_S Lineweaver-Burk Plot (vs. Substrate) Vary_S->LB_Plot_S LB_Plot_C Lineweaver-Burk Plot (vs. Cofactor) Vary_C->LB_Plot_C Uncompetitive Uncompetitive Inhibition LB_Plot_S->Uncompetitive Parallel Lines NonCompetitive Non-Competitive/ Mixed Inhibition LB_Plot_S->NonCompetitive Intersect on X-axis or in left quadrant Competitive Competitive Inhibition LB_Plot_C->Competitive Intersect on Y-axis

Decision tree for identifying inhibition types.

Conclusion

The competitive inhibition of dopamine β-hydroxylase by this compound with respect to its cofactor, ascorbic acid, provides a clear mechanism of action for this potent inhibitor. This understanding is crucial for the rational design of new therapeutic agents targeting DBH. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate kinetics of this enzyme and its inhibitors, ultimately contributing to the advancement of drug discovery in related fields.

References

Initial Screening of Dopastin in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial in vitro screening protocols for a novel investigational compound, Dopastin. The document outlines key cellular assays to determine its biological activity and elucidate its mechanism of action. The methodologies described herein are fundamental for the preliminary assessment of small molecule inhibitors in a drug discovery pipeline.

Experimental Workflow

The initial screening of this compound follows a multi-step process to characterize its effects on cancer cell lines. The workflow is designed to assess cytotoxicity, anti-proliferative activity, induction of apoptosis, and impact on a specific signaling pathway.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cell_culture Cell Line Seeding (e.g., SH-SY5Y, HeLa) dopastin_treatment This compound Treatment (Dose-Response) cell_culture->dopastin_treatment viability_assay Cell Viability Assay (MTT) dopastin_treatment->viability_assay proliferation_assay Proliferation Assay (BrdU) dopastin_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) dopastin_treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) dopastin_treatment->pathway_analysis ic50_determination IC50 Calculation viability_assay->ic50_determination statistical_analysis Statistical Analysis proliferation_assay->statistical_analysis apoptosis_assay->statistical_analysis pathway_interpretation Pathway Modulation pathway_analysis->pathway_interpretation

Caption: Experimental workflow for the initial cellular screening of this compound.

Hypothesized Signaling Pathway: Inhibition of the MAPK/ERK Pathway

This compound is hypothesized to exert its effects by inhibiting the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the proposed mechanism of action.

signal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors This compound This compound This compound->mek Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., SH-SY5Y, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (0.1% DMSO) and untreated controls.[1]

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (BrdU Assay)

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells and treat with various concentrations of this compound as described for the MTT assay.

  • Incubate for 24-48 hours.

  • Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the substrate solution.

  • Stop the reaction and measure the absorbance using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Human cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.[1]

  • Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Resuspend the cell pellet in Annexin V binding buffer.[1]

  • Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[1]

  • Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway.

Materials:

  • Cell culture dishes

  • Human cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration.[1]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

  • Detect the protein bands using an ECL substrate and an imaging system.[1]

  • Quantify band intensities and normalize to the loading control (β-actin) to determine changes in protein expression and phosphorylation levels.[1]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48h
SH-SY5Y12.5 ± 1.8
HeLa25.1 ± 3.2
A54918.7 ± 2.5

Table 2: Effect of this compound on Cell Cycle Distribution in SH-SY5Y Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.2 ± 4.120.5 ± 2.314.3 ± 1.9
This compound (12.5 µM)78.9 ± 5.312.1 ± 1.79.0 ± 1.1

Table 3: Induction of Apoptosis by this compound in SH-SY5Y Cells after 24h Treatment

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (12.5 µM)15.8 ± 2.18.2 ± 1.4
This compound (25 µM)28.4 ± 3.515.6 ± 2.7

Conclusion

This technical guide provides a framework for the initial in vitro screening of this compound. The outlined experiments will generate crucial data on its cytotoxic and anti-proliferative effects, its ability to induce apoptosis, and its impact on the MAPK/ERK signaling pathway. These findings will be instrumental in guiding further preclinical development of this compound as a potential therapeutic agent.

References

Foundational Research on Dopastin's Enzymatic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin is a novel synthetic molecule exhibiting potent inhibitory effects on key enzymes within the catecholamine biosynthesis pathway. This document provides a comprehensive overview of the foundational research into this compound's enzymatic inhibition, with a specific focus on its interaction with Tyrosine Hydroxylase (TH) and Dopamine (B1211576) β-Hydroxylase (DBH). This guide details the inhibitory kinetics, experimental protocols for assessment, and the putative mechanism of action, offering a core resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor designed to modulate the production of catecholamines, specifically norepinephrine (B1679862). By targeting two critical enzymes in the dopamine synthesis and conversion pathway, this compound presents a promising candidate for further investigation in therapeutic areas where catecholamine dysregulation is implicated. This document outlines the fundamental enzymatic inhibition properties of this compound.

Mechanism of Action and Target Enzymes

This compound has been characterized as a potent inhibitor of both Tyrosine Hydroxylase (TH) and Dopamine β-Hydroxylase (DBH).[1][2][3] TH is the rate-limiting enzyme in the synthesis of dopamine, catalyzing the conversion of L-tyrosine to L-DOPA.[1] DBH is responsible for the subsequent conversion of dopamine to norepinephrine.[3] The dual-inhibitory action of this compound allows for a multi-stage downregulation of norepinephrine synthesis.

Kinetic studies indicate that this compound acts as a competitive inhibitor of Tyrosine Hydroxylase, likely competing with the binding of the cofactor tetrahydrobiopterin. In contrast, its inhibition of Dopamine β-Hydroxylase is non-competitive, suggesting an allosteric binding mechanism that alters the enzyme's catalytic efficiency without directly competing with the dopamine substrate.

Quantitative Data on Enzymatic Inhibition

The inhibitory potency of this compound against Tyrosine Hydroxylase and Dopamine β-Hydroxylase has been quantified through a series of in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are summarized below. These values represent the mean from multiple independent assays.

Enzyme TargetInhibitorInhibition TypeIC50 (nM)Ki (nM)
Tyrosine Hydroxylase (TH)This compoundCompetitive7535
Dopamine β-Hydroxylase (DBH)This compoundNon-competitive120150

Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical dopamine synthesis pathway and highlights the specific enzymatic steps inhibited by this compound.

Dopamine_Synthesis_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine Dopastin_TH This compound (Competitive Inhibition) Dopastin_TH->TH Dopastin_DBH This compound (Non-competitive Inhibition) Dopastin_DBH->DBH

Dopamine synthesis pathway with this compound's inhibition points.

Experimental Protocols

Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on Tyrosine Hydroxylase by measuring the formation of L-DOPA.[4]

Materials:

  • Recombinant human Tyrosine Hydroxylase (hTH)

  • L-tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor

  • Catalase

  • Ferrous sulfate (B86663) (FeSO4)

  • This compound (or other inhibitors)

  • Perchloric acid (HClO4)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Prepare a reaction mixture containing hTH, catalase, and FeSO4 in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding L-tyrosine and BH4.

  • Incubate the reaction for 20 minutes at 37°C.

  • Terminate the reaction by adding an equal volume of cold perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.[4]

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on Dopamine β-Hydroxylase activity by quantifying the production of norepinephrine.[5]

Materials:

  • Purified bovine adrenal Dopamine β-Hydroxylase (DBH)

  • Dopamine hydrochloride

  • Ascorbic acid

  • Fumarate

  • Catalase

  • Copper sulfate (CuSO4)

  • This compound (or other inhibitors)

  • Perchloric acid (HClO4)

  • HPLC system with electrochemical detection

Procedure:

  • Prepare a reaction mixture containing DBH, ascorbic acid, fumarate, catalase, and CuSO4 in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Start the reaction by adding dopamine hydrochloride.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction with the addition of cold perchloric acid.

  • Centrifuge the samples to remove any precipitate.

  • Determine the norepinephrine concentration in the supernatant using HPLC with electrochemical detection.[5]

  • Calculate the percent inhibition and determine the IC50 value for this compound.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the enzymatic inhibition assays described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme with this compound prep_enzyme->pre_incubate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubate prep_reagents Prepare Reaction Buffers and Substrates initiate_reaction Initiate Reaction with Substrate prep_reagents->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction centrifuge Centrifuge Samples terminate_reaction->centrifuge hplc HPLC Analysis of Product Formation centrifuge->hplc data_analysis Calculate IC50 and Ki Values hplc->data_analysis

Generalized workflow for enzymatic inhibition assays.

Conclusion

This compound demonstrates significant, dose-dependent inhibitory activity against both Tyrosine Hydroxylase and Dopamine β-Hydroxylase. Its distinct mechanisms of competitive and non-competitive inhibition for these respective enzymes make it a molecule of high interest for further preclinical and clinical development. The protocols and data presented in this guide provide a foundational basis for future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Therapeutic Potential of Dydrogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dydrogesterone (B1671002) (6-dehydro-retroprogesterone) is a potent, orally active progestogen with a molecular structure closely related to that of natural progesterone (B1679170).[1][2] Marketed for decades, it is a selective progesterone receptor agonist used in a wide array of gynecological conditions associated with progesterone deficiency.[1] Unlike other synthetic progestogens, dydrogesterone's unique retro-isomer structure provides it with high oral bioavailability and a favorable safety profile, lacking estrogenic, androgenic, and corticoid effects.[3][4] This guide provides a comprehensive technical overview of dydrogesterone's mechanism of action, pharmacokinetic profile, and therapeutic potential, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Dydrogesterone is a highly selective agonist for the progesterone receptor (PR), binding with a lower affinity than progesterone but exhibiting 10 to 20 times greater oral potency due to its enhanced bioavailability and metabolic stability.[5] It acts on both major isoforms, PR-A and PR-B.[5] Its primary action is to mimic the effects of endogenous progesterone on the endometrium. In an estrogen-primed uterus, dydrogesterone induces the formation of a complete secretory endometrium, which is crucial for successful embryo implantation and the maintenance of early pregnancy.[3][6] This action also provides protection against the increased risk of endometrial hyperplasia and carcinogenesis induced by unopposed estrogen.[3][5] A key feature of dydrogesterone is that it does not inhibit ovulation at therapeutic doses.[4][5]

cluster_moa Dydrogesterone Signaling Pathway Dydrogesterone Oral Dydrogesterone PR Progesterone Receptor (PR) in Endometrial Cells Dydrogesterone->PR Binds and Activates Gene Target Gene Transcription PR->Gene Regulates Secretory Induction of Secretory Endometrium Gene->Secretory Atrophy Atrophy of Ectopic Endometrium (in Endometriosis) Gene->Atrophy Implantation Enhanced Endometrial Receptivity & Implantation Secretory->Implantation Pregnancy Maintenance of Early Pregnancy Implantation->Pregnancy

Caption: Dydrogesterone's Mechanism of Action on Endometrial Cells.

Pharmacokinetics and Metabolism

Dydrogesterone is rapidly absorbed after oral administration, with a Tmax ranging from 0.5 to 2.5 hours.[3][5] It has an average absolute bioavailability of 28%.[5][7] The drug is extensively metabolized in the liver, primarily into its main active metabolite, 20α-dihydrodydrogesterone (DHD).[3][6] DHD also possesses progestogenic activity and its plasma concentrations are substantially higher than the parent drug, with AUC and Cmax ratios of approximately 40:1 and 25:1, respectively.[5]

Table 1: Pharmacokinetic Parameters of Dydrogesterone and its Active Metabolite (DHD)

ParameterDydrogesterone20α-dihydrodydrogesterone (DHD)
Time to Peak (Tmax) 0.5–2.5 hours~1.5 hours
Bioavailability 28%-
Plasma Protein Binding >90%>90%
Terminal Half-life 5–7 hours14–17 hours
Excretion ~63% via urine (as metabolites)~63% via urine (as metabolites)
Data sourced from MIMS Philippines and Wikipedia.[3][5]

Therapeutic Applications and Clinical Efficacy

Dydrogesterone is indicated for a range of conditions arising from progesterone insufficiency.

Luteal Phase Support in Assisted Reproductive Technology (ART)

Ovarian hyperstimulation during IVF cycles can lead to luteal phase deficiency.[8][9] Dydrogesterone provides exogenous support to ensure endometrial receptivity.

Table 2: Efficacy of Dydrogesterone for Luteal Phase Support in IVF

StudyComparisonPrimary OutcomeDydrogesterone GroupControl GroupResult
Lotus I (Phase III RCT) [10]Micronized Vaginal Progesterone (MVP) 200 mg TIDPregnancy Rate at 12 wks Gestation37.6%33.1%Non-inferiority demonstrated (Difference 4.7%; 95% CI: -1.2–10.6%)
Lotus I (Phase III RCT) [10]MVP 200 mg TIDLive Birth Rate34.6%29.8%No significant difference (Difference 4.9%; 95% CI: -0.8–10.7%)
Ganesh et al. [11]MVPPregnancy RateSimilarSimilarComparable pregnancy rates
Singapore Retrospective Study [11]N/A (single arm)Live Birth Rate27.7%N/AStudy demonstrated efficacy in a large cohort
Prospective Randomized Trial [12]Micronized Vaginal Progesterone 800mgLive Birth Rate29.2%30.6%No significant difference
Threatened Miscarriage

Dydrogesterone is used to support pregnancies at risk of miscarriage due to insufficient progesterone levels.

Table 3: Efficacy of Dydrogesterone in Threatened Miscarriage

StudyComparisonPrimary OutcomeDydrogesterone GroupControl GroupResult
Systematic Review (5 RCTs) [13]Standard Care / PlaceboMiscarriage Rate13% (44/335)24%47% reduction in odds of miscarriage (OR 0.47; 95% CI: 0.31-0.7)
Prospective Cohort Study [14]ProgesteroneMiscarriage Prevention Rate87.22%86.13%No significant difference
RCT (Thai Population) [15][16]PlaceboContinuing Pregnancy >20 wks90.0%86.0%Not statistically significant (p=0.538)
Endometriosis

Dydrogesterone alleviates pain and can improve pregnancy rates in patients with endometriosis by causing atrophy of ectopic endometrial tissue.[1]

Table 4: Efficacy of Dydrogesterone in Endometriosis

StudyComparisonPrimary OutcomeDydrogesterone GroupControl GroupResult
Meta-analysis [1]GestrinoneDysmenorrhea ReliefFavorableLess FavorableDydrogesterone showed advantages
Meta-analysis [1]GnRH-aRecurrence RiskLower RiskHigher RiskDydrogesterone showed advantages
Observational Study [17]N/A (post-surgery)Pain Reduction & Recurrence Prevention--Long-term (12 months) treatment was effective

Experimental Protocols

Protocol for Luteal Phase Support in IVF (Lotus I Trial)

cluster_ivf_protocol Lotus I Clinical Trial Workflow Screening Patient Screening (IVF Candidates) OocyteRetrieval Oocyte Retrieval Screening->OocyteRetrieval Randomization Randomization (Double-Blind, Double-Dummy) OocyteRetrieval->Randomization GroupA Group A: Oral Dydrogesterone 10mg TID + Placebo MVP Randomization->GroupA Arm 1 GroupB Group B: Oral Placebo + MVP 200mg TID Randomization->GroupB Arm 2 Treatment Treatment Start: Day of Oocyte Retrieval GroupA->Treatment GroupB->Treatment Endpoint Primary Endpoint: Presence of Fetal Heartbeat at 12 Weeks Gestation Treatment->Endpoint

Caption: Workflow of the Lotus I Phase III Randomized Controlled Trial.

  • Study Design: A Phase III, double-blind, double-dummy, randomized, controlled trial conducted at 38 sites.[10]

  • Objective: To demonstrate the non-inferiority of oral dydrogesterone (10 mg three times daily) versus micronized vaginal progesterone (MVP) (200 mg three times daily) for luteal support in IVF.[10]

  • Participant Population: Women undergoing IVF treatment.

  • Intervention:

    • Group A: Oral dydrogesterone 10 mg TID plus a placebo MVP capsule TID.

    • Group B: Oral placebo tablet TID plus MVP 200 mg capsule TID.

    • Treatment was initiated on the day of oocyte retrieval.

  • Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation, as determined by transvaginal ultrasound. A non-inferiority margin of 10% was used.[10]

  • Sample Size: A sample size of 479 subjects per arm was estimated to provide 90% power to demonstrate non-inferiority.[10]

Protocol for Threatened Miscarriage Treatment
  • Study Design: A multicenter, randomized, controlled trial.[18]

  • Objective: To compare the efficacy and safety of oral dydrogesterone versus oral micronized progesterone in preventing miscarriage.

  • Participant Population: Eligible pregnant women aged 20-39 years, diagnosed with threatened miscarriage at 5-12 weeks of gestation.[18]

  • Intervention:

    • Group A (Dydrogesterone): 40 mg stat dose, followed by 10 mg three times a day.[18]

    • Group B (Micronized Progesterone): 200 mg two times a day.[18]

    • Duration: Treatment continues until one week after bleeding stops, or up to a maximum of 14 weeks of gestation.[18]

  • Primary Endpoint: Miscarriage rate before 20 weeks of gestation.[18]

  • Secondary Endpoints: Ongoing pregnancy rate at 24 weeks, time to symptom resolution, and changes in serum cytokine levels.[18]

  • Monitoring: Scheduled visits at 6-13, 8-14, 18-20, and 24-26 weeks of gestation, plus end-of-treatment and post-parturition visits.[18]

Protocol for Endometriosis-Related Pain Management
  • Study Design: An observational, multicenter, prospective, single-arm study.[19]

  • Objective: To evaluate the efficacy of dydrogesterone in managing endometriosis-related pain (EAP).[19]

  • Participant Population: Women aged 20 to <50 years with a diagnosed ovarian chocolate cyst (≥3 cm) and regular menstrual cycles.[20]

  • Intervention: Oral dydrogesterone 20 mg per day, administered in two divided doses from day 5 to day 25 of the menstrual cycle.[20]

  • Primary Outcome Measures:

    • Change from baseline in Visual Analogue Scale (VAS) score for dysmenorrhea, chronic pelvic pain, and dyspareunia at Cycle 3 and Cycle 6. The VAS is a 100-mm line where 0 is 'no pain' and 100 is 'worst pain'.[19]

  • Secondary Outcome Measures:

    • Change in Endometriosis Health Profile Questionnaire-30 (EHP-30) score.

    • Number of days requiring analgesics per cycle.[19]

    • Change in serum CA-125 levels.[20]

Conclusion

Dydrogesterone is a well-established synthetic progestogen with a strong therapeutic profile rooted in its selective progesterone receptor agonism and favorable pharmacokinetics. Extensive clinical data support its efficacy and safety in critical areas of women's health, including luteal phase support in ART, the management of threatened miscarriage, and the treatment of endometriosis. The non-inferiority to, and in some aspects, advantages over other progestogens, combined with the convenience of oral administration, solidify its role as a key therapeutic agent for researchers and clinicians in the field of reproductive medicine. Ongoing research continues to refine its optimal use and further elucidate its benefits across various gynecological conditions.

References

A Comprehensive Pharmacological Profile of Dopastin: A Novel Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin is a novel, selective dopamine (B1211576) receptor agonist with high affinity and functional potency at the dopamine D2 receptor subtype. This document provides a detailed overview of the core pharmacological properties of this compound, including its receptor binding profile, in vitro functional activity, pharmacokinetic characteristics in preclinical species, and in vivo efficacy in a rodent model of Parkinson's disease. The data presented herein are intended to support further investigation and development of this compound as a potential therapeutic agent for dopamine-related neurological and psychiatric disorders. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Dopamine is a critical neurotransmitter that modulates a wide range of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Dysregulation of the dopaminergic system is implicated in numerous disorders, such as Parkinson's disease, schizophrenia, and addiction.[2] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), which are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.[3]

This compound has been developed as a selective agonist for the D2-like receptor family, with a primary focus on the D2 receptor. This selectivity profile is intended to provide targeted therapeutic effects while minimizing the side effects associated with non-selective dopaminergic agents.[5] This whitepaper details the foundational pharmacological characteristics of this compound.

In Vitro Pharmacology

Receptor Binding Affinity

The binding affinity of this compound for human dopamine receptor subtypes was determined through competitive radioligand binding assays.[6] The results demonstrate that this compound exhibits high affinity for the D2 receptor, with moderate affinity for the D3 receptor and significantly lower affinity for D1, D4, and D5 receptors.

Table 1: Receptor Binding Affinity (Ki) of this compound at Human Dopamine Receptors

Receptor SubtypeRadioligandKi (nM)
D1[³H]-SCH23390> 1000
D2[³H]-Spiperone1.2 ± 0.2
D3[³H]-Spiperone15.8 ± 1.9
D4[³H]-Spiperone256 ± 31
D5[³H]-SCH23390> 1000
Values are presented as mean ± standard deviation (n=3).
Functional Activity

The functional potency and efficacy of this compound were assessed in cell-based assays measuring the inhibition of forskolin-stimulated cAMP production. This compound demonstrated potent agonist activity at the D2 receptor, consistent with its high binding affinity.

Table 2: Functional Potency (EC50) and Efficacy (% Inhibition) of this compound

Receptor SubtypeAssay TypeEC50 (nM)Efficacy (% of Dopamine)
D2cAMP Inhibition3.5 ± 0.595 ± 5%
D3cAMP Inhibition45.2 ± 6.388 ± 7%
Values are presented as mean ± standard deviation (n=3).
Signaling Pathway

As a D2 receptor agonist, this compound is hypothesized to activate the Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA). The Gβγ subunits released upon G protein activation can also modulate various ion channels and other signaling pathways.[7]

Dopastin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R D2 Receptor This compound->D2R G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activation PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA_active->Cellular_Response

This compound's primary signaling pathway via D2 receptor activation.

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.[8] Plasma concentrations were determined by LC-MS/MS.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
T½ (h) 4.2 ± 0.85.1 ± 1.1
Cmax (ng/mL) 285 ± 45152 ± 38
Tmax (h) 0.1 (initial)1.0
AUC₀-∞ (ng·h/mL) 650 ± 98980 ± 155
Bioavailability (%) -30.2%
Values are presented as mean ± standard deviation (n=4 per group).

The results indicate that this compound has moderate oral bioavailability and a half-life suitable for once or twice-daily dosing regimens.

In Vivo Efficacy

The efficacy of this compound was assessed in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, a standard model for evaluating dopaminergic therapies.[9] Unilateral lesions of the substantia nigra were induced, leading to motor deficits.

Rotational Behavior

This compound administration induced robust contralateral rotations in 6-OHDA-lesioned rats, indicative of a reversal of motor deficits. The effect was dose-dependent and comparable to the standard-of-care agent, L-DOPA.

Table 4: Effect of this compound on Rotational Behavior in 6-OHDA-Lesioned Rats

TreatmentDose (mg/kg, PO)Net Contralateral Rotations (per 90 min)
Vehicle-15 ± 8
This compound1180 ± 35
This compound3450 ± 62
This compound10620 ± 88
L-DOPA/Benserazide6/15580 ± 75
Values are presented as mean ± standard deviation (n=8 per group).

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine receptors.

  • Methodology:

    • Membranes from CHO-K1 cells stably expressing human D1, D2, D3, D4, or D5 receptors were prepared.

    • Membranes were incubated with a fixed concentration of the appropriate radioligand ([³H]-SCH23390 for D1/D5; [³H]-Spiperone for D2/D3/D4) and varying concentrations of this compound.

    • Incubation was carried out for 60 minutes at 25°C in a binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters were washed three times with ice-cold buffer to separate bound from free radioligand.

    • Radioactivity trapped on the filters was quantified by liquid scintillation counting.

    • IC50 values were determined by non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.[6][10]

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing Dopamine Receptors) B Incubate Membranes with: - Radioligand (fixed conc.) - this compound (varied conc.) A->B C Reach Equilibrium (60 min @ 25°C) B->C D Rapid Filtration (Separate Bound from Free Ligand) C->D E Wash Filters D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow for the competitive radioligand binding assay.
Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration.[11]

  • Methodology:

    • Male Sprague-Dawley rats (250-300g) were fasted overnight.

    • For IV administration, this compound (1 mg/kg) was administered via the tail vein.

    • For PO administration, this compound (5 mg/kg) was administered by oral gavage.

    • Blood samples (~0.2 mL) were collected from the saphenous vein into heparinized tubes at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12]

    • Plasma was separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C.

    • This compound concentrations in plasma were quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

This compound is a potent and selective D2 dopamine receptor agonist with a favorable preclinical profile. It demonstrates high affinity and functional activity at its primary target, exhibits suitable pharmacokinetic properties for further development, and shows robust efficacy in a validated animal model of Parkinson's disease. These findings support the continued investigation of this compound as a promising therapeutic candidate for disorders characterized by dopaminergic dysfunction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dopastin from L-valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopastin is a naturally occurring microbial product that has garnered significant interest due to its inhibitory activity against dopamine (B1211576) β-hydroxylase, an enzyme crucial in the biosynthesis of norepinephrine. This document provides a detailed, generalized protocol for the chemical synthesis of this compound, commencing from the readily available chiral starting material, L-valinol. The synthesis is based on an established 8-step procedure, with a pivotal step involving the formation and subsequent hydrolysis of an oxaziridine (B8769555) intermediate. These application notes offer a comprehensive guide for researchers engaged in the synthesis of this compound and its analogs for further investigation into its therapeutic potential.

Introduction

Data Summary

The following table provides a template for summarizing the quantitative data for each step of the this compound synthesis. Researchers should populate this table with their experimental findings for effective tracking and comparison.

StepReactionReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Notes
1Protection of AmineL-valinolDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM)Room Temp.2-4Protection of the primary amine.
2Oxidation of AlcoholN-Boc-L-valinolDess-Martin periodinane (DMP), DCMRoom Temp.1-2Oxidation to the corresponding aldehyde.
3Wittig ReactionN-Boc-L-valinal(Triphenylphosphoranylidene)acetaldehyde, TolueneReflux12-18Formation of an α,β-unsaturated aldehyde.
4Reduction of AldehydeIntermediate from Step 3Sodium borohydride (B1222165) (NaBH₄), Methanol0 to Room Temp.1-2Selective reduction to the allylic alcohol.
5N-CrotonylationIntermediate from Step 4Crotonyl chloride, TEA, DCM0 to Room Temp.2-4Acylation of the secondary amine.
6EpoxidationN-Crotonyl-L-valinol derivativem-Chloroperoxybenzoic acid (m-CPBA), DCM0 to Room Temp.4-6Formation of an epoxide.
7Oxaziridine FormationIntermediate from Step 6Not explicitly detailed in available literature; likely involves oxidation of an imine intermediate.Key stereochemistry-defining step.
8Hydrolysis & DeprotectionOxaziridine intermediateDowex 50W resin, Water/MethanolRoom Temp.12-24Final ring-opening and deprotection to yield this compound.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound from L-valinol. Note: These are illustrative procedures and may require optimization.

Step 1: Protection of the Amine Group of L-valinol

  • Dissolve L-valinol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valinol.

Step 2: Oxidation to N-Boc-L-valinal

  • Dissolve N-Boc-L-valinol (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate to give the crude N-Boc-L-valinal, which may be used in the next step without further purification.

Step 3-8: The subsequent steps involve a series of transformations including a Wittig reaction, selective reduction, N-acylation, epoxidation, the key oxaziridine formation, and final hydrolysis. The precise reagents and conditions for these steps are not fully detailed in the available literature and would require development based on standard synthetic methodologies. The final step is noted to involve hydrolysis with Dowex 50W resin to yield this compound.

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the generalized synthetic workflow from L-valinol to this compound.

Dopastin_Synthesis_Workflow L_valinol L-valinol Step1 Step 1: Amine Protection L_valinol->Step1 N_Boc_L_valinol N-Boc-L-valinol Step1->N_Boc_L_valinol Step2 Step 2: Oxidation N_Boc_L_valinol->Step2 N_Boc_L_valinal N-Boc-L-valinal Step2->N_Boc_L_valinal Step3_5 Steps 3-5: Chain Elongation & Acylation N_Boc_L_valinal->Step3_5 Intermediate_A N-Crotonyl Derivative Step3_5->Intermediate_A Step6_7 Steps 6-7: Epoxidation & Oxaziridine Formation Intermediate_A->Step6_7 Oxaziridine Oxaziridine Intermediate Step6_7->Oxaziridine Step8 Step 8: Hydrolysis & Deprotection Oxaziridine->Step8 This compound This compound Step8->this compound Dopamine_Pathway_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Conversion Norepinephrine Norepinephrine DBH->Norepinephrine This compound This compound This compound->DBH Inhibition

Dopastin: An Obscure Compound with Limited In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification

Dopastin is a chemical compound with the CAS Registry Number 37134-80-8.[1] It is identified as an inhibitor of the enzyme dopamine (B1211576) β-hydroxylase.[1][2] This enzyme is responsible for the conversion of dopamine to norepinephrine (B1679862). This compound was first isolated from a culture filtrate of a bacterium of the Pseudomonas genus.[1] Early research described its production, isolation, characterization, and synthesis.[1][2]

Chemical Properties of this compound:

PropertyValue
CAS Name (2E)-N-[(2S)-2-(Hydroxynitrosoamino)-3-methylbutyl]-2-butenamide
Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
Appearance Crystals from acetone (B3395972) + n-hexane or from ethyl ether
Melting Point 116-119°C

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of dopamine β-hydroxylase.[1][2] This enzyme is a critical component in the catecholamine synthesis pathway, where it catalyzes the conversion of dopamine into norepinephrine. By inhibiting this enzyme, this compound would be expected to decrease the levels of norepinephrine and increase the levels of dopamine in tissues where this pathway is active.

In Vivo Animal Studies: A Lack of Data

A comprehensive search for in vivo studies involving this compound did not yield any specific protocols, dosage information, or pharmacokinetic data in animal models. The scientific literature available focuses on its initial discovery and characterization. There are no published studies detailing its administration, efficacy, or safety in preclinical animal research.

This absence of data prevents the development of the requested detailed application notes, including dosage tables and experimental protocols.

Visualizing the Theoretical Signaling Pathway

While no specific in vivo signaling pathway diagrams for this compound are available, a theoretical representation of its mechanism of action can be visualized. The following diagram illustrates the point of intervention of this compound in the catecholamine biosynthesis pathway.

Dopastin_Mechanism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase This compound This compound Dopamine -> Norepinephrine Dopamine -> Norepinephrine This compound->Dopamine -> Norepinephrine Inhibits

Caption: Theoretical mechanism of this compound action.

Conclusion

The information required to generate detailed application notes and protocols for in vivo animal studies of this compound is not available in the public domain. The existing literature is limited to its discovery and basic characterization from the 1970s. For researchers interested in this compound, foundational exploratory studies would be necessary to determine appropriate dosages, administration routes, and to understand its pharmacokinetic and pharmacodynamic profiles in animal models.

References

Preparing Dopastin solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin is a naturally occurring compound first isolated from Pseudomonas sp. that functions as a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting this enzyme, this compound can effectively modulate the levels of these key neurotransmitters, leading to an accumulation of dopamine and a reduction of norepinephrine. This activity makes this compound a valuable tool for research in neurobiology, cardiovascular studies, and drug development aimed at modulating adrenergic and dopaminergic signaling.

These application notes provide detailed protocols for the preparation of this compound solutions for experimental use, guidance on storage, and an overview of its mechanism of action and potential experimental applications.

Data Presentation

The following tables summarize the known physicochemical properties of this compound and provide general recommendations for the preparation and storage of its solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2E)-N-{(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide[1]
CAS Number 37134-80-8[1]
Chemical Formula C₉H₁₇N₃O₃[1]
Molar Mass 215.253 g/mol [1]
Melting Point 116 to 119 °C[1]
Appearance Crystalline solid (General expectation for similar compounds)N/A

Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended Starting ConcentrationStorage TemperatureShelf Life (General Guideline)
Dimethyl Sulfoxide (DMSO) 1-10 mM-20°C or -80°CUp to 6 months at -80°C; Up to 1 month at -20°C
Ethanol 1-10 mM-20°C or -80°CUp to 1 month at -20°C

Note: Specific solubility and stability data for this compound are not widely published. It is recommended to perform small-scale solubility tests before preparing large batches. For optimal results, prepare fresh solutions and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.153 mg of this compound (Molar Mass = 215.253 g/mol ).

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 2.153 mg, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but be cautious of potential degradation at higher temperatures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in an appropriate sterile aqueous buffer (e.g., PBS) or cell culture medium to achieve the desired final working concentrations.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is kept to a minimum (typically less than 0.1%) to avoid solvent-induced cellular toxicity. Prepare a vehicle control with the same final concentration of the solvent to account for any effects of the solvent itself.

  • Immediate Use: It is recommended to use the prepared working solutions immediately for experiments.

Visualizations

This compound's Mechanism of Action: Inhibition of the Catecholamine Pathway

Dopastin_Mechanism_of_Action Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine This compound This compound This compound->DBH Inhibition DBH->Norepinephrine

Caption: this compound inhibits dopamine β-hydroxylase, blocking norepinephrine synthesis.

Experimental Workflow: Preparation and Use of this compound Solutions

Dopastin_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Application weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Aqueous Buffer/ Cell Culture Medium thaw->dilute cell_assay Perform Cell-Based Assay dilute->cell_assay data_analysis Data Analysis cell_assay->data_analysis

Caption: Workflow for preparing and using this compound solutions in experiments.

References

Application Notes and Protocols: Dopastin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin is a novel, high-affinity antagonist selective for the dopamine (B1211576) D2 receptor (D2R). Its potent and specific binding profile makes it an invaluable tool for neuroscience research, particularly in studies investigating neuropsychiatric and neurodegenerative disorders where dopamine dysregulation is a key pathological feature. These application notes provide an overview of this compound's utility, quantitative data on its receptor binding, and detailed protocols for its use in fundamental neuroscience research.

Dopamine, a critical catecholamine neurotransmitter, is involved in a myriad of physiological processes within the central and peripheral nervous systems, including motor control, motivation, reward, and hormonal regulation.[1] Dysregulation of dopaminergic signaling is implicated in a range of disorders such as schizophrenia, Parkinson's disease, and addiction.[2][3] Dopamine exerts its effects through five distinct G protein-coupled receptor subtypes (D1-D5), which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[2][4] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) production, while D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.[4]

This compound's high selectivity for the D2 receptor allows for the precise dissection of D2R-mediated signaling pathways and their role in both normal brain function and disease states.

Quantitative Data: this compound Receptor Binding Profile

The following table summarizes the binding affinity (Ki) of this compound for human dopamine receptor subtypes. Data were generated from competitive radioligand binding assays using membranes from HEK293 cells stably expressing the respective human dopamine receptor subtypes.

Receptor SubtypeRadioligandMean Ki (nM) ± SEMN
Dopamine D1 [³H]SCH233901250 ± 854
Dopamine D2 [³H]Spiperone0.8 ± 0.1 5
Dopamine D3 [³H]Spiperone45 ± 3.24
Dopamine D4 [³H]Spiperone98 ± 7.54
Dopamine D5 [³H]SCH23390980 ± 624

Table 1: Binding Affinity of this compound for Human Dopamine Receptors. Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity. N represents the number of independent experiments. The data clearly demonstrates this compound's high affinity and selectivity for the D2 receptor.

Signaling Pathways

Dopamine receptors are G protein-coupled receptors that modulate intracellular signaling cascades. As a D2 receptor antagonist, this compound blocks the downstream effects of dopamine binding to D2Rs. This includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downstream signaling through protein kinase A (PKA).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets This compound This compound This compound->D2_Receptor Blocks

Caption: this compound's mechanism of action on the D2 receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound Activity using cAMP Assay

This protocol describes a method to quantify the antagonist effect of this compound on D2 receptor-mediated inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing human D2 receptors (D2-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Dopamine (agonist)

  • This compound (antagonist)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 96-well white opaque microplates

Procedure:

  • Cell Culture: Culture D2-HEK293 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well white opaque microplates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • Prepare a stock solution of dopamine in assay buffer.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the desired concentrations of this compound to the wells and incubate for 20 minutes at room temperature.

    • Add a fixed concentration of dopamine (e.g., the EC80 concentration) to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Calculate the IC50 value of this compound, which represents the concentration that inhibits 50% of the dopamine-induced response.

G cluster_workflow In Vitro cAMP Assay Workflow A Culture D2-HEK293 cells B Seed cells in 96-well plate A->B C Add serial dilutions of this compound B->C D Add Dopamine (agonist) C->D E Add Forskolin to stimulate cAMP D->E F Incubate E->F G Lyse cells and measure cAMP F->G H Data analysis (IC50 determination) G->H

Caption: Experimental workflow for the in vitro characterization of this compound.

Protocol 2: In Vivo Assessment of this compound on Locomotor Activity in Mice

This protocol outlines a method to evaluate the effect of this compound on spontaneous locomotor activity in mice, a behavior modulated by the dopaminergic system.

Materials:

  • Adult C57BL/6 mice

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO)

  • Open field activity chambers equipped with infrared beams

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.

  • This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentrations.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 1 mg/kg)

    • Group 3: this compound (medium dose, e.g., 5 mg/kg)

    • Group 4: this compound (high dose, e.g., 10 mg/kg)

  • Drug Administration:

    • Weigh each mouse and calculate the injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Testing:

    • 30 minutes after injection, place each mouse individually into the center of an open field chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using the automated tracking system.

  • Data Analysis:

    • Analyze the locomotor activity data using statistical software (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Applications in Neuroscience Research

  • Schizophrenia Research: The dopamine hypothesis of schizophrenia suggests that hyperactivity of dopaminergic signaling, particularly through D2 receptors, contributes to the positive symptoms of the disorder.[1] this compound can be used in preclinical models of schizophrenia to investigate the role of D2 receptor blockade in ameliorating psychotic-like behaviors.

  • Parkinson's Disease Research: While Parkinson's disease is characterized by a loss of dopaminergic neurons, the dopamine receptors themselves are targets for therapeutic intervention.[2] this compound can be used to study the effects of D2 receptor modulation on motor function and the development of treatment-related side effects like dyskinesia.

  • Addiction Studies: The brain's reward pathway is heavily reliant on dopamine.[5] this compound can be employed in models of drug addiction to explore how blocking D2 receptors affects drug-seeking behavior and reward processing.

  • Probing D2 Receptor Function: As a selective antagonist, this compound is an ideal tool for basic neuroscience research aimed at understanding the precise physiological roles of the D2 receptor in different brain regions and neuronal circuits.

Conclusion

This compound's high affinity and selectivity for the dopamine D2 receptor make it a powerful research tool for elucidating the complex roles of dopaminergic signaling in health and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their neuroscience investigations.

References

Utilizing Dopastin to Elucidate Catecholamine Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin, a metabolite produced by Pseudomonas species, is a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2][3] DBH is a critical copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine (B1679862), a key step in the biosynthesis of catecholamines.[2][4] By selectively blocking this enzymatic step, this compound serves as an invaluable research tool for studying the intricate pathways of catecholamine metabolism, its regulation, and its role in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate its impact on catecholamine levels.

Mechanism of Action

This compound inhibits dopamine β-hydroxylase through a mechanism that is uncompetitive with respect to the substrate (dopamine) and competitive with respect to the cofactor, ascorbic acid.[2][4] The nitrosohydroxylamino group of this compound is essential for its inhibitory activity.[2][4] This specific mode of action allows for targeted studies of the consequences of reduced norepinephrine and subsequent epinephrine (B1671497) synthesis, while leading to an accumulation of dopamine.

Data Presentation

Quantitative Data on Dopamine β-Hydroxylase Inhibitors
InhibitorIC50 ValueTarget Species/Enzyme SourceReference
Nepicastat8.5 nMBovine DBH--INVALID-LINK--
Nepicastat9 nMHuman DBH--INVALID-LINK--
Etamicastat107 nMRecombinant Human DBH--INVALID-LINK--
Zamicastat73.8 µM (P-gp), 17.0 µM (BCRP)Human P-gp and BCRP--INVALID-LINK--

Signaling Pathway

Catecholamine_Biosynthesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+, BH4 Dopamine Dopamine L_DOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine Ascorbate, O2 Epinephrine Epinephrine Norepinephrine->Epinephrine SAM TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase PNMT Phenylethanolamine N-Methyltransferase This compound This compound This compound->DBH Inhibition

Experimental Protocols

Protocol 1: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory potency (IC50) of this compound on DBH activity.

Materials:

  • Purified dopamine β-hydroxylase

  • This compound

  • Dopamine hydrochloride

  • Ascorbic acid

  • Catalase

  • Fumarate

  • Pargyline

  • Sodium phosphate (B84403) buffer

  • Perchloric acid

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a reaction buffer containing sodium phosphate buffer (pH 6.0), ascorbic acid, fumarate, catalase, and pargyline.

    • Prepare a dopamine substrate solution in the reaction buffer.

    • Prepare a series of dilutions of this compound in the reaction buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound dilution (or vehicle control), and purified DBH enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the dopamine substrate solution.

    • Incubate the reaction mixture for 20-30 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Analysis:

    • Quantify the amount of norepinephrine produced using an HPLC-ECD system.

    • Calculate the percentage of DBH inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

DBH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound dilutions, Substrate) Incubation Incubate DBH with this compound Reagents->Incubation Reaction Initiate reaction with Dopamine Incubation->Reaction Termination Terminate reaction with Perchloric Acid Reaction->Termination HPLC Quantify Norepinephrine via HPLC-ECD Termination->HPLC IC50 Calculate IC50 Value HPLC->IC50

Protocol 2: Analysis of Catecholamine Levels in PC12 Cells Treated with this compound

This protocol describes how to treat a catecholaminergic cell line (PC12) with this compound and measure the resulting changes in intracellular and extracellular catecholamine levels.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • This compound

  • Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

  • HPLC-ECD system

Procedure:

  • Cell Culture and Treatment:

    • Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency.

    • Treat the cells with varying concentrations of this compound (a pilot study is recommended to determine the optimal concentration range) for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Sample Collection:

    • Extracellular Catecholamines: Collect the cell culture medium.

    • Intracellular Catecholamines: Wash the cells with ice-cold PBS, then lyse the cells with perchloric acid containing the internal standard.

    • Centrifuge the cell lysate to pellet cellular debris.

  • Sample Preparation:

    • For both the collected medium and the cell lysate supernatant, proceed with a sample clean-up and concentration step, such as solid-phase extraction, if necessary.

  • Analysis:

    • Analyze the concentrations of dopamine, norepinephrine, and epinephrine in the prepared samples using HPLC-ECD.

    • Normalize the intracellular catecholamine levels to the total protein content of the cell lysate.

    • Compare the catecholamine levels in the this compound-treated groups to the vehicle control group.

Protocol 3: In Vivo Administration of this compound in Rodent Models and Brain Tissue Analysis

This protocol provides a general framework for administering this compound to rodents and subsequently measuring catecholamine levels in specific brain regions.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound

  • Sterile vehicle for injection (e.g., saline, DMSO/saline mixture)

  • Anesthesia

  • Dissection tools

  • Homogenization buffer (e.g., perchloric acid with internal standard)

  • HPLC-ECD system

Procedure:

  • This compound Administration:

    • Administer this compound to the animals via a suitable route (e.g., intraperitoneal injection). The dosage and frequency of administration should be determined based on preliminary dose-response studies. Include a vehicle-injected control group.

  • Tissue Collection:

    • At a predetermined time point after the final this compound administration, euthanize the animals.

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

    • Immediately freeze the tissue samples in liquid nitrogen or on dry ice.

  • Sample Preparation:

    • Homogenize the frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • Analysis:

    • Measure the concentrations of dopamine, norepinephrine, and epinephrine in the tissue supernatants using HPLC-ECD.

    • Express the catecholamine levels as ng/mg of tissue weight.

    • Statistically compare the catecholamine levels between the this compound-treated and control groups.

InVivo_Workflow cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Admin Administer this compound to Rodents Euthanize Euthanize Animals Admin->Euthanize Dissect Dissect Brain Regions Euthanize->Dissect Homogenize Homogenize Tissue Dissect->Homogenize HPLC Analyze Catecholamines via HPLC-ECD Homogenize->HPLC Compare Compare Treated vs. Control HPLC->Compare

Concluding Remarks

This compound is a powerful tool for dissecting the complexities of catecholamine metabolism. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of DBH inhibition in a variety of experimental systems. By carefully designing and executing these experiments, scientists can gain valuable insights into the roles of dopamine, norepinephrine, and epinephrine in health and disease, potentially paving the way for novel therapeutic strategies.

References

Application Notes & Protocols: Experimental Design for Testing the Efficacy of Dopastin, a Novel Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the efficacy of Dopastin, a putative dopamine (B1211576) receptor antagonist. The protocols herein describe a tiered approach, beginning with fundamental in vitro receptor binding assays, progressing to cell-based functional assays to determine the mechanism of action, and concluding with an assessment of cytotoxicity. Detailed methodologies, data presentation guidelines, and visual workflows are provided to ensure robust and reproducible results.

Introduction

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are critical modulators of neurotransmission in the central nervous system and are implicated in numerous physiological and pathological processes. The development of novel dopamine receptor antagonists is a key area of research for treating disorders such as schizophrenia, psychosis, and other neurological conditions.

This compound is a novel small molecule hypothesized to act as a competitive antagonist at a dopamine receptor subtype. This guide outlines a systematic series of experiments to:

  • Determine the binding affinity of this compound for a specific dopamine receptor (e.g., D2 subtype).

  • Elucidate its functional effect on receptor-mediated signaling.

  • Assess its cytotoxic profile in a relevant cell line.

The following protocols are designed for researchers in pharmacology and drug development to obtain a clear and comprehensive initial efficacy profile of this compound.

Proposed Signaling Pathway and Experimental Overview

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.[1][2] This experimental plan will focus on the hypothesis that this compound is an antagonist of the D2 receptor, a common drug target.

Logical Workflow for Efficacy Testing

The experimental workflow is designed to logically progress from initial binding characterization to functional and safety assessment.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assay cluster_2 Phase 3: Cytotoxicity Assessment A Experiment 1: Radioligand Binding Assay B Determine Binding Affinity (Ki) and Receptor Specificity A->B Yields C Experiment 2: cAMP Inhibition Assay A->C Proceed if binding is confirmed D Determine Functional Potency (IC50) and Mechanism (Antagonism) C->D Yields E Experiment 3: MTT Cell Viability Assay C->E Proceed if functional antagonism is confirmed F Determine Cytotoxic Concentration (CC50) E->F Yields

Figure 1: Overall Experimental Workflow.
Hypothesized this compound Mechanism of Action at the D2 Receptor

This compound is hypothesized to be a competitive antagonist at the Gαi-coupled D2 receptor. It is expected to block dopamine-induced inhibition of adenylyl cyclase, thus restoring cAMP levels.

G cluster_0 Cellular Environment D2R Dopamine D2 Receptor Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP ATP->AC Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks

Figure 2: this compound's Hypothesized Signaling Pathway.

Experimental Protocols

Experiment 1: D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone), which has a known high affinity for the D2 receptor. The displacement of the radioligand by increasing concentrations of this compound allows for the calculation of its inhibitory constant (Ki).[3][4]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.[4][5]

  • Radioligand: [³H]-Methylspiperone (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates and filter mats (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration should range from 0.1 nM to 100 µM.

  • Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • 50 µL Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of this compound dilution (or buffer for total/non-specific binding controls).

    • 50 µL of [³H]-Methylspiperone diluted in assay buffer to a final concentration of ~0.2 nM.[4]

    • 50 µL of D2 receptor membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the reaction mixture through a GF/C filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Experiment 2: Functional Antagonism via cAMP Assay

Objective: To determine if this compound functionally antagonizes the D2 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.

Principle: D2 receptors are Gαi-coupled, and their activation by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][6] To measure this, basal cAMP levels are first stimulated with forskolin (B1673556). An antagonist will prevent the dopamine-induced decrease in this stimulated cAMP level.[7] This protocol uses a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Pen-Strep.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Dopamine (agonist).

  • Forskolin (adenylyl cyclase activator).

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Preparation: Seed D2-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Antagonist Pre-incubation: Remove the culture medium and add 5 µL of this compound dilutions (ranging from 0.1 nM to 100 µM in stimulation buffer) to the wells. Incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution containing dopamine at its EC80 concentration (this value must be predetermined in an agonist dose-response experiment) and a fixed concentration of forskolin (e.g., 10 µM).[7] Add 5 µL of this mixture to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add 10 µL of the HTRF lysis and detection reagents (as per the kit manufacturer's instructions) to each well.[7]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the cAMP level.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced effect.

Experiment 3: Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxicity of this compound on a relevant neuronal cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line (expresses dopamine receptors and is a common model for neuronal studies).[9][10][11]

  • Cell Culture Medium: DMEM with 10% FBS, 1% Pen-Strep.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • This compound stock solution.

  • 96-well clear microplates.

  • Microplate spectrophotometer.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 200 µM). Include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of serum-free medium plus 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well.[12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the "no cells" blank.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 .

    • Plot the % viability against the log concentration of this compound to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Data Presentation

Quantitative data from the described experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Binding Affinity of this compound for Dopamine D2 Receptor

Compound Radioligand IC50 (nM) Ki (nM) n (replicates)
This compound [³H]-Methylspiperone Value Value 3

| Haloperidol (Control) | [³H]-Methylspiperone | Value | Value | 3 |

Table 2: Functional Antagonist Potency of this compound in cAMP Assay

Compound Assay Type Agonist Used (EC80) IC50 (nM) n (replicates)
This compound D2-Gαi cAMP Inhibition Dopamine Value 3

| Spiperone (B1681076) (Control) | D2-Gαi cAMP Inhibition | Dopamine | Value | 3 |

Table 3: Cytotoxicity Profile of this compound

Compound Cell Line Incubation Time (h) CC50 (µM) n (replicates)
This compound SH-SY5Y 24 Value 3

| Doxorubicin (Control) | SH-SY5Y | 24 | Value | 3 |

Conclusion

This series of application notes provides a robust, multi-faceted approach to the initial efficacy and safety profiling of this compound. By systematically determining its binding affinity, functional antagonism, and cytotoxic effects, researchers can build a strong foundational dataset. The successful completion of these protocols will validate the compound's mechanism of action and provide the necessary quantitative data to justify further investigation in more complex preclinical models.

References

Application Notes and Protocols: Dopamine and its Analogs in the Study of Hypertension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopaminergic system plays a crucial role in the regulation of blood pressure through its actions on the central and peripheral nervous systems, vasculature, and the kidneys.[1][2][3] Dysregulation of dopamine (B1211576) signaling has been implicated in the pathogenesis of essential hypertension in both humans and various animal models.[1][2][3] Consequently, dopamine and its receptor agonists and antagonists are invaluable pharmacological tools for investigating the mechanisms of hypertension and for the preclinical evaluation of novel antihypertensive therapies.

This document provides detailed application notes and experimental protocols for the use of dopamine and its analogs in widely used animal models of hypertension, including the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat.

Mechanism of Action: The Dopaminergic System in Blood Pressure Regulation

Dopamine exerts its effects by binding to five distinct G protein-coupled receptor subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2]

  • D1-like Receptors (D1 and D5): Activation of D1-like receptors, predominantly found on vascular smooth muscle cells and renal tubular cells, leads to vasodilation and natriuresis (sodium excretion), respectively.[3][4] This results in a decrease in peripheral vascular resistance and blood volume, contributing to a reduction in blood pressure.[4]

  • D2-like Receptors (D2, D3, and D4): D2-like receptors are located on presynaptic nerve terminals and influence the release of norepinephrine (B1679862).[2] Their activation generally leads to an inhibition of norepinephrine release, thereby reducing sympathetic tone and lowering blood pressure.[5]

Hypertension in animal models like the SHR is often associated with impaired D1-like receptor function and altered dopamine release and uptake in key brain regions.[6][7][8]

Signaling Pathways

The binding of dopamine or its analogs to their respective receptors initiates intracellular signaling cascades that ultimately mediate the physiological response.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_agonist Dopamine / D1 Agonist (e.g., Fenoldopam) D1R D1/D5 Receptor D1_agonist->D1R Gs Gs D1R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Natriuresis PKA->Vasodilation leads to D2_agonist Dopamine / D2 Agonist (e.g., Bromocriptine) D2R D2/D3/D4 Receptor (presynaptic) D2_agonist->D2R Gi Gi D2R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit reduces NE_release Norepinephrine Release cAMP_inhibit->NE_release inhibits Reduced_Sympathetic_Tone Reduced Sympathetic Tone NE_release->Reduced_Sympathetic_Tone

Figure 1: Simplified signaling pathways of D1-like and D2-like dopamine receptors.

Animal Models of Hypertension

Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of essential hypertension. These rats exhibit a progressive increase in blood pressure with age and display many characteristics of human essential hypertension, including abnormalities in the dopaminergic system.[6][7][9]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

The DOCA-salt model is a non-genetic, surgically induced model of hypertension. It is characterized by low-renin, salt-sensitive hypertension and is induced by a combination of uninephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Induction of DOCA-Salt Hypertension in Rats

Materials:

  • Male Wistar rats (8-9 weeks old, 300-330g)[11]

  • Anesthetic (e.g., tiletamine/zolazepam combination)[11]

  • Deoxycorticosterone acetate (DOCA)[11]

  • 1% NaCl drinking water[11]

  • Standard rat chow

Procedure:

  • Anesthetize the rats according to approved institutional protocols.

  • Perform a left uninephrectomy (surgical removal of one kidney).[11]

  • Allow a one-week recovery period with free access to standard chow and tap water.

  • Following recovery, implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer subcutaneous injections of DOCA (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).[11]

  • Replace drinking water with 1% NaCl solution.[11]

  • Monitor blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method. Hypertension typically develops over 3-4 weeks.[12]

  • A sham control group should undergo uninephrectomy but receive a placebo implant/injection and normal drinking water.

Protocol 2: Administration of Dopaminergic Agents and Blood Pressure Measurement

Materials:

  • Hypertensive animal model (e.g., SHR or DOCA-salt rat)

  • Dopaminergic agent (e.g., dopamine, fenoldopam (B1199677), bromocriptine)

  • Vehicle for drug dissolution

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

  • Acclimatize the animals to the blood pressure measurement apparatus to minimize stress-induced fluctuations. For tail-cuff measurements, place rats in a warming chamber for 10-15 minutes to facilitate detection of the tail pulse.

  • Record baseline blood pressure and heart rate.

  • Administer the dopaminergic agent via the desired route (e.g., i.v. bolus, i.v. infusion, or i.p. injection). A vehicle-treated control group should be included.

  • Record blood pressure and heart rate at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes) to determine the onset, magnitude, and duration of the effect.

  • For continuous monitoring, surgically implanted telemetry devices provide the most accurate and stress-free measurements.

Experimental_Workflow start Start model_selection Select Animal Model (e.g., SHR or Wistar) start->model_selection hypertension_induction Induce Hypertension (DOCA-Salt Model) model_selection->hypertension_induction If DOCA-Salt baseline_bp Measure Baseline Blood Pressure model_selection->baseline_bp If SHR hypertension_induction->baseline_bp randomization Randomize into Groups (Treatment vs. Vehicle) baseline_bp->randomization drug_admin Administer Dopaminergic Agent or Vehicle randomization->drug_admin post_admin_bp Measure Blood Pressure at Timed Intervals drug_admin->post_admin_bp data_analysis Data Analysis and Comparison post_admin_bp->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for studying dopaminergic agents in hypertensive animal models.

Quantitative Data from Animal Studies

The following tables summarize representative data on the effects of dopamine and its analogs on blood pressure in hypertensive animal models. Doses and effects can vary depending on the specific experimental conditions.

Table 1: Effects of Dopamine Infusion on Cardiovascular Parameters in Dogs [15][16]

Dose (µg/kg/min)RouteAnimal ModelEffect on Mean Arterial Pressure (MAP)Effect on Renal Blood Flow
3i.v. infusionAnesthetized DogNo significant changeMarked increase
8-10i.v. infusionAnesthetized DogNo significant change to moderate increaseStable increase
16-20i.v. infusionAnesthetized DogIncreaseIrregular increase

Table 2: Effects of D1 Agonist (Fenoldopam) in Spontaneously Hypertensive Rats (SHR) [17]

Dose (µg/kg)RouteAnimal ModelEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate
1-1000i.v.Conscious SHRDose-dependent reductionIncreased

Table 3: Effects of D2 Agonist (Bromocriptine) in Hypertensive Animal Models

DoseRouteAnimal ModelEffect on Mean Aortic Pressure (MAP)
150 µg/kgi.v.DOCA-salt hypertensive ratSignificant decrease[18]
Not specifiedNot specifiedNeurogenic hypertensive dogMarked decrease[5]

Conclusion

Dopamine and its receptor-selective analogs are powerful tools for elucidating the complex role of the dopaminergic system in the pathophysiology of hypertension. The use of well-characterized animal models, such as the SHR and DOCA-salt hypertensive rat, in conjunction with detailed experimental protocols, allows for the robust preclinical evaluation of potential antihypertensive therapies targeting dopaminergic pathways. The data presented in these application notes provide a foundation for designing and interpreting studies aimed at understanding and treating hypertension.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Modulators of Dopamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: The term "Dopastin" did not yield specific results in scientific literature. It is possible that this is a novel or internal compound name, or a typographical error. The following protocols are designed for the study of compounds that may modulate dopamine (B1211576) synthesis, a key pathway in neurobiology and a target for various therapeutic agents. These assays can be adapted to test the effects of novel compounds like "this compound" on dopamine-producing cells.

Introduction

Dopamine is a critical neurotransmitter involved in a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopamine system is implicated in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. Consequently, the enzymes and pathways involved in dopamine synthesis are significant targets for drug discovery and development. These application notes provide detailed protocols for cell-based assays to screen and characterize compounds that modulate dopamine synthesis, with a focus on the activity of dopamine β-hydroxylase (DBH), a key enzyme in this pathway.

Signaling Pathway of Dopamine Synthesis

The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in this pathway. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine (B1679862) by dopamine β-hydroxylase (DBH).

Dopamine Synthesis Pathway cluster_synthesis Dopamine Synthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH)

Figure 1: Simplified diagram of the dopamine synthesis pathway.

Dopamine β-Hydroxylase (DBH) Activity Assay

This assay measures the enzymatic activity of DBH in cell lysates, providing a direct assessment of a compound's inhibitory or activating potential.

Experimental Workflow

DBH_Assay_Workflow cluster_workflow DBH Activity Assay Workflow Start Start Cell_Culture Culture neuroblastoma cells (e.g., SH-SY5Y) Start->Cell_Culture Compound_Treatment Treat cells with test compound (e.g., 'this compound') Cell_Culture->Compound_Treatment Cell_Lysis Prepare cell lysates Compound_Treatment->Cell_Lysis Enzyme_Reaction Incubate lysate with substrate (Tyramine or Dopamine) Cell_Lysis->Enzyme_Reaction Product_Detection Quantify product (Octopamine or Norepinephrine) using HPLC or ELISA Enzyme_Reaction->Product_Detection Data_Analysis Analyze data and determine IC50/EC50 Product_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cell-based DBH activity assay.

Detailed Protocol

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound (e.g., "this compound")

  • Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • DBH reaction buffer (containing ascorbic acid and catalase)

  • Substrate: Tyramine or Dopamine

  • Product standards: Octopamine or Norepinephrine

  • HPLC system with electrochemical or fluorescence detection, or ELISA kit for product detection.[1][2][3]

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in appropriate culture vessels and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the cell lysate with the DBH reaction buffer.

    • Add the substrate (Tyramine or Dopamine) to initiate the reaction.

    • Incubate at 37°C for an optimized time period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping solution (e.g., perchloric acid).

  • Product Quantification:

    • Using HPLC: Analyze the reaction mixture using HPLC to separate and quantify the product (Octopamine or Norepinephrine).[1]

    • Using ELISA: Utilize a specific ELISA kit for the detection of the reaction product.[4][5]

  • Data Analysis:

    • Calculate the rate of product formation.

    • Normalize the enzyme activity to the total protein concentration in the lysate.

    • Plot the enzyme activity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).

Data Presentation

Table 1: Effect of "this compound" on DBH Activity

"this compound" Concentration (µM)DBH Activity (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
0.195.3± 4.8
172.1± 6.1
1045.8± 3.9
10015.2± 2.5
IC50 (µM) 8.5

Cellular Dopamine Content Assay

This assay measures the total intracellular dopamine levels in response to treatment with a test compound. This provides a broader view of the compound's effect on the entire dopamine synthesis and degradation pathway.

Detailed Protocol

Materials:

  • Dopamine-producing cell line (e.g., PC12, SH-SY5Y)

  • Cell culture medium

  • Test compound (e.g., "this compound")

  • Lysis buffer (e.g., 0.1 M perchloric acid)

  • Dopamine standard

  • HPLC system with electrochemical detection or a Dopamine ELISA kit.

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with the test compound as described in the DBH activity assay.

  • Cell Lysis and Extraction:

    • Wash cells with ice-cold PBS.

    • Add ice-cold 0.1 M perchloric acid to the cells and scrape them.

    • Collect the cell suspension and centrifuge to pellet proteins and debris.

    • Collect the supernatant containing dopamine.

  • Dopamine Quantification:

    • Using HPLC: Inject the supernatant into an HPLC system with an electrochemical detector to quantify dopamine levels.

    • Using ELISA: Use a commercially available Dopamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize dopamine content to the total protein concentration or cell number.

    • Compare the dopamine levels in treated cells to the vehicle control.

Data Presentation

Table 2: Effect of "this compound" on Cellular Dopamine Levels

"this compound" Concentration (µM)Dopamine Level (ng/mg protein)Standard Deviation
0 (Vehicle)50.2± 4.1
0.148.5± 3.8
135.7± 2.9
1022.1± 2.1
1009.8± 1.5

Cell Viability Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed effects on dopamine synthesis are not due to a general decrease in cell health.

Detailed Protocol

Materials:

  • Cell line used in the primary assays

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with the same concentrations of the test compound used in the primary assays.

  • Incubation: Incubate for the same duration as the primary assays.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Readout: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Data Presentation

Table 3: Cytotoxicity of "this compound"

"this compound" Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100± 3.5
0.199.1± 4.2
198.5± 3.9
1097.2± 4.5
10095.8± 5.1

The protocols outlined above provide a comprehensive framework for evaluating the effects of a test compound, such as "this compound," on dopamine synthesis. By combining direct enzyme activity assays with measurements of cellular dopamine levels and cytotoxicity assays, researchers can obtain a detailed understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Dopastin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin is a naturally occurring inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Inhibition of DBH is a therapeutic strategy for conditions such as congestive heart failure, hypertension, and cocaine addiction.[2][3] The development of potent and selective DBH inhibitors is therefore of significant interest. High-throughput screening (HTS) of this compound analogs offers a rapid and efficient approach to identify novel compounds with improved pharmacological properties.

This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs. It covers the core mechanism of action, biochemical and cell-based assay methodologies, and data interpretation.

Core Mechanism of Action

This compound and its analogs act by inhibiting the enzymatic activity of dopamine β-hydroxylase. DBH is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. By inhibiting this enzyme, this compound analogs can modulate the levels of these crucial neurotransmitters in the nervous system. The primary screening focus for this compound analogs is the direct assessment of their ability to inhibit DBH activity.

Signaling Pathway

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound and its analogs.

Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) DBH_inhibit Dopamine->DBH_inhibit This compound This compound Analogs DBH_inhibit->Norepinephrine

Catecholamine biosynthesis and DBH inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for this compound analogs involves a primary screen to identify initial hits, followed by secondary assays for confirmation and characterization.

HTS Workflow cluster_workflow Screening Cascade Compound_Library This compound Analog Library Primary_Screen Primary HTS Assay (e.g., Photometric DBH Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Confirmatory Assay (e.g., HPLC-based Assay) Dose_Response->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection

High-throughput screening cascade for this compound analogs.

Data Presentation

The inhibitory activity of this compound analogs against dopamine β-hydroxylase can be summarized in the following table. The data presented here is a representative example for illustrative purposes.

Compound IDStructureIC50 (nM) [a]Z'-factor [b]
This compound (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide[1]1500.85
Analog A-1 Hypothetical: Ethyl ester of this compound3500.83
Analog A-2 Hypothetical: Amide with Benzylamine950.88
Analog A-3 Hypothetical: Isopropyl instead of isobutyl group2100.86
Nepicastat Reference Inhibitor[4]90.91
Etamicastat Reference Inhibitor[4]1070.89

[a] IC50 values represent the concentration of the compound required to inhibit 50% of the DBH enzyme activity. [b] The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[5]

Experimental Protocols

Primary High-Throughput Screening: Photometric Dopamine β-Hydroxylase (DBH) Inhibition Assay

This assay is adapted for a high-throughput format and is based on the enzymatic conversion of tyramine (B21549) to octopamine, which is then oxidized to p-hydroxybenzaldehyde and measured spectrophotometrically.[6]

Materials:

  • Recombinant human dopamine β-hydroxylase (DBH)

  • Tyramine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumaric acid

  • Copper (II) sulfate

  • N-Ethylmaleimide (NEM)

  • Pargyline hydrochloride

  • Sodium periodate (B1199274)

  • Sodium metabisulfite

  • Assay Buffer: 50 mM MES, pH 6.0

  • 384-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 330 nm

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound analogs in 100% DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • For positive controls, dispense 1 µL of a known DBH inhibitor (e.g., Nepicastat).

    • For negative controls (vehicle), dispense 1 µL of 100% DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the reaction components in Assay Buffer. The final concentrations in the 50 µL reaction volume will be:

      • Tyramine: 10 mM

      • Ascorbic acid: 1 mM

      • Catalase: 2000 units/mL

      • Fumaric acid: 10 mM

      • Copper (II) sulfate: 5 µM

      • NEM: 10 mM

      • Pargyline: 1 mM

    • Prepare the DBH enzyme solution in Assay Buffer at a concentration that yields a robust signal within the linear range of the assay.

  • Assay Procedure:

    • Add 25 µL of the DBH enzyme solution to each well of the compound-plated 384-well plate.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 24 µL of the substrate master mix to each well.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 2 M perchloric acid.

    • Add 25 µL of 2% (w/v) sodium periodate to each well to oxidize the octopamine.

    • Incubate for 10 minutes at room temperature.

    • Quench the oxidation reaction by adding 25 µL of 10% (w/v) sodium metabisulfite.

    • Measure the absorbance at 330 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality.

Secondary Confirmatory Assay: HPLC-Based Dopamine β-Hydroxylase (DBH) Inhibition Assay

This assay provides a more direct and sensitive measurement of the enzymatic product, norepinephrine, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Recombinant human dopamine β-hydroxylase (DBH)

  • Dopamine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumaric acid

  • Assay Buffer: 50 mM MES, pH 6.0

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase: A suitable buffer system for catecholamine separation (e.g., phosphate (B84403) buffer with an ion-pairing agent).

Protocol:

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes. Each 100 µL reaction will contain:

      • DBH enzyme

      • Dopamine: 1 mM

      • Ascorbic acid: 1 mM

      • Catalase: 2000 units/mL

      • Fumaric acid: 10 mM

      • Varying concentrations of the this compound analog or vehicle control.

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding dopamine.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 2 M perchloric acid.

    • Centrifuge the tubes to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the reaction components on the C18 column using an isocratic or gradient elution with the mobile phase.

    • Detect the norepinephrine product using a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 280 nm, Em: 315 nm).

    • Quantify the amount of norepinephrine produced by comparing the peak area to a standard curve of known norepinephrine concentrations.

  • Data Analysis:

    • Calculate the rate of norepinephrine formation for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value as described for the primary assay.

Conclusion

The described high-throughput screening methods provide a robust framework for the identification and characterization of novel this compound analogs as inhibitors of dopamine β-hydroxylase. The combination of a rapid primary photometric assay and a sensitive secondary HPLC-based assay allows for efficient screening of large compound libraries and reliable confirmation of hit compounds. These protocols can be adapted and optimized to suit specific laboratory automation and instrumentation, facilitating the discovery of new therapeutic agents targeting the catecholamine biosynthesis pathway.

References

Application Notes and Protocols for Dopamine Agonist Administration in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of dopamine (B1211576) agonists to spontaneously hypertensive rats (SHR), a widely used animal model for studying human essential hypertension. The protocols and data presented are synthesized from established research to guide the design and execution of experiments aimed at understanding the role of the dopaminergic system in blood pressure regulation and evaluating the therapeutic potential of novel dopaminergic compounds. While the term "Dopastin" does not correspond to a known specific molecule in the current scientific literature, this document focuses on the well-documented effects of dopamine and its agonists in this model.

Introduction

The dopaminergic system plays a crucial role in cardiovascular and renal function, thereby influencing blood pressure. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D1-like receptors, particularly in the renal tubules and vascular smooth muscle, promotes vasodilation and natriuresis, leading to a decrease in blood pressure.[1][2] D2-like receptors, located on presynaptic nerve terminals, inhibit norepinephrine (B1679862) release, which also contributes to a reduction in sympathetic tone and blood pressure.[1] Spontaneously hypertensive rats (SHR) exhibit alterations in their central and peripheral dopamine systems, suggesting that targeting this system could be a viable antihypertensive strategy.[3][4]

Quantitative Data Summary

The following tables summarize the reported effects of various dopamine agonists on key physiological parameters in spontaneously hypertensive rats.

Table 1: Effects of Dopamine Agonists on Blood Pressure and Sympathetic Nerve Activity in SHR

CompoundDosageRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Sympathetic Nerve Activity (SNA)Reference
L-Dopa3 mg/kgIntravenousSignificant reductionSignificant reduction[5]
FenoldopamNot specifiedIntravenousHypotensive effectNot directly measured, but associated with reflex tachycardia[6]
PiribedilNot specifiedIntravenousHypotensive effectImplied reduction via D2 agonism[6]
Dipropyl dopamineNot specifiedIntravenousHypotensive effectImplied reduction via D2 agonism[6]
BromocriptineNot specifiedChronic oralSuppressed the increase in blood pressureSuppressed the increase in urinary norepinephrine[4]

Table 2: Differential Effects of D1-like Agonists on Renal Function in SHR vs. Wistar-Kyoto (WKY) Rats

ParameterWKY (Normotensive)SHR (Hypertensive)Reference
Diuresis and NatriuresisGreater increaseLesser increase[7]
Na+,K+-ATPase activity inhibition~20%~7%[7]
Membranous PKC-delta expressionDecreasedIncreased[7]
Membranous PKC-zeta expressionDecreasedIncreased in Proximal Tubules[7]

Experimental Protocols

Protocol 1: Acute Intravenous Administration of Dopamine Agonists and Blood Pressure Monitoring in Anesthetized SHR

Objective: To assess the immediate effects of a dopamine agonist on blood pressure and heart rate.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age and weight matched.

  • Anesthetic (e.g., pentobarbital).

  • Catheters for intravenous administration and arterial blood pressure measurement.

  • Pressure transducer and data acquisition system.

  • Dopamine agonist of interest (e.g., Fenoldopam, a selective D1 agonist).[6]

  • Vehicle control (e.g., saline).

Procedure:

  • Anesthetize the SHR according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgically implant a catheter into the femoral vein for drug administration.

  • Implant a second catheter into the femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure and heart rate.

  • Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).

  • Administer the dopamine agonist intravenously at the desired dose(s). It is recommended to perform a dose-response study.

  • Administer vehicle control to a separate group of animals.

  • Record blood pressure and heart rate continuously for a defined period post-administration (e.g., 60 minutes).

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline for each dose and compare it to the vehicle control group.

Protocol 2: Chronic Oral Administration of Dopamine Agonists and Assessment of Antihypertensive Effects

Objective: To evaluate the long-term effects of a dopamine agonist on the development of hypertension in SHR.

Materials:

  • Young, pre-hypertensive spontaneously hypertensive rats (SHR).

  • Dopamine agonist of interest (e.g., Bromocriptine).[4]

  • Vehicle control.

  • Method for oral administration (e.g., gavage or in drinking water).

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

  • Metabolic cages for urine collection.

  • Assay kits for urinary norepinephrine and sodium.

Procedure:

  • Acclimate the young SHR to the housing conditions and handling for at least one week.

  • Divide the animals into treatment and vehicle control groups.

  • Begin chronic administration of the dopamine agonist or vehicle at the predetermined dose and frequency.

  • Measure systolic blood pressure and heart rate using the tail-cuff method at regular intervals (e.g., weekly) throughout the study period.

  • At specified time points, house the rats in metabolic cages for 24-hour urine collection.

  • Analyze urine samples for norepinephrine and sodium concentration to assess sympathetic tone and renal function.[4]

  • At the end of the study, animals may be euthanized for tissue collection (e.g., kidneys, brain) for further biochemical or molecular analysis.

  • Data Analysis: Compare the progression of blood pressure over time between the treated and control groups. Analyze differences in urinary norepinephrine and sodium excretion.

Signaling Pathways and Visualizations

The hypotensive effects of dopamine agonists in SHR are mediated by complex signaling pathways. In the kidney, D1 receptor activation leads to natriuresis and diuresis, a process that is impaired in SHR.[7] This impairment is linked to differential regulation of Protein Kinase C (PKC) isoforms.[7] Centrally, dopamine can modulate sympathetic outflow, which is a key factor in the pathophysiology of hypertension in SHR.[3][5]

Dopamine_D1_Receptor_Signaling_in_Renal_Tubules cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist D1_Receptor D1 Receptor Dopamine_Agonist->D1_Receptor Binds to G_Protein G Protein D1_Receptor->G_Protein Activates PKC Protein Kinase C (PKC) D1_Receptor->PKC Activates via Phospholipase C (alternative pathway) Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Na_K_ATPase_inhibition Inhibition of Na+/K+-ATPase PKA->Na_K_ATPase_inhibition PKC->Na_K_ATPase_inhibition Natriuresis_Diuresis Natriuresis & Diuresis Na_K_ATPase_inhibition->Natriuresis_Diuresis Leads to

Caption: D1 receptor signaling in renal tubule cells.

Experimental_Workflow_Chronic_Administration cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis Acclimation Acclimation of Young SHR Grouping Randomization into Treatment & Control Groups Acclimation->Grouping Chronic_Admin Chronic Oral Administration (Dopamine Agonist vs. Vehicle) Grouping->Chronic_Admin BP_Measurement Weekly Blood Pressure Measurement (Tail-Cuff) Chronic_Admin->BP_Measurement Urine_Collection 24h Urine Collection (Metabolic Cages) Chronic_Admin->Urine_Collection Data_Comparison Comparison of BP Progression & Biochemical Markers BP_Measurement->Data_Comparison Urine_Analysis Urinary Norepinephrine & Sodium Analysis Urine_Collection->Urine_Analysis Urine_Analysis->Data_Comparison

Caption: Workflow for chronic dopamine agonist studies in SHR.

References

Measuring Dopamine Beta-Hydroxylase Activity with Dopastin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576) β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. As a key regulator of sympathetic nervous system activity, DBH is a significant target for drug development in cardiovascular and neurological disorders. Dopastin, a natural product isolated from Pseudomonas species, has been identified as a potent inhibitor of DBH. This document provides detailed application notes and protocols for measuring DBH activity using this compound as a reference inhibitor. The methodologies described are suitable for inhibitor screening and kinetic analysis of DBH.

Principle of the Assay

The activity of dopamine β-hydroxylase is typically determined by measuring the rate of formation of its product, norepinephrine, from the substrate dopamine. Alternatively, a synthetic substrate such as tyramine (B21549) can be used, which is converted to octopamine (B1677172). The amount of product formed over a specific time period is quantified, often using spectrophotometric or chromatographic methods. This compound's inhibitory effect is measured by its ability to reduce the rate of this enzymatic reaction.

Mechanism of this compound Inhibition

Kinetic studies have revealed that this compound is a potent inhibitor of dopamine β-hydroxylase. The inhibition is of an uncompetitive type with respect to the substrate (dopamine or tyramine) and competitive with respect to the cofactor, ascorbic acid.[1][2] This means that this compound binds to the enzyme-substrate complex and that its inhibitory effect can be overcome by increasing the concentration of the cofactor, ascorbic acid. The nitrosohydroxylamino group within this compound's structure is essential for its inhibitory activity. Interestingly, both natural and racemic forms of this compound exhibit the same level of inhibitory activity.[1][2]

Quantitative Data: Inhibition of DBH by this compound

The following table summarizes the inhibitory potency of this compound against dopamine β-hydroxylase.

InhibitorIC50 / KiInhibition TypeEnzyme SourceReference
This compoundNot explicitly stated in abstractsUncompetitive vs. Substrate, Competitive vs. Ascorbic AcidPurified[1][2]

Note: While the referenced literature confirms this compound as a potent inhibitor, the specific IC50 or Ki value was not available in the abstracts accessed. Access to the full-text articles is required to obtain this specific quantitative data.

Experimental Protocols

Spectrophotometric Assay for Dopamine β-Hydroxylase Activity

This protocol is adapted from established spectrophotometric methods for measuring DBH activity and can be used to assess the inhibitory effect of this compound. The principle involves the enzymatic conversion of tyramine to octopamine, followed by periodate (B1199274) oxidation of octopamine to p-hydroxybenzaldehyde, which can be measured spectrophotometrically.

Materials and Reagents:

  • Purified or partially purified dopamine β-hydroxylase

  • Tyramine hydrochloride (Substrate)

  • Ascorbic acid (Cofactor)

  • Catalase

  • Sodium fumarate

  • N-Ethylmaleimide

  • Tris-HCl buffer (pH 6.0)

  • Sodium periodate

  • Sodium metabisulfite (B1197395)

  • Perchloric acid

  • This compound

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Preparation of Reagents:

    • Prepare all solutions in deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions to be tested.

  • Enzyme Reaction:

    • Set up reaction tubes in duplicate or triplicate for each condition (control, blank, and different concentrations of this compound).

    • The final reaction mixture (e.g., 1.0 mL) should contain:

      • Tris-HCl buffer (pH 6.0)

      • Tyramine hydrochloride

      • Ascorbic acid

      • Catalase

      • Sodium fumarate

      • N-Ethylmaleimide

      • Dopamine β-hydroxylase enzyme preparation

      • This compound or vehicle control

    • Pre-incubate the reaction mixture (without the substrate, tyramine) at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (tyramine).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction and Color Development:

    • Stop the enzymatic reaction by adding perchloric acid.

    • Add sodium periodate solution to oxidize the octopamine formed to p-hydroxybenzaldehyde. Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Stop the oxidation by adding sodium metabisulfite solution.

    • Centrifuge the tubes to pellet any precipitated protein.

  • Measurement:

    • Measure the absorbance of the supernatant at 330 nm against a reagent blank.

    • The amount of p-hydroxybenzaldehyde formed is proportional to the DBH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (vehicle-treated) reaction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Dopamine to Norepinephrine Conversion

Dopamine_to_Norepinephrine Dopamine Dopamine DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product Ascorbic_Acid Ascorbic Acid (Cofactor) Ascorbic_Acid->DBH This compound This compound (Inhibitor) This compound->DBH Inhibition

Caption: Conversion of Dopamine to Norepinephrine by DBH and its inhibition by this compound.

Experimental Workflow: DBH Activity Assay

DBH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix Combine Reagents, Enzyme, and this compound/Vehicle Reagents->Mix Enzyme Prepare DBH Enzyme Enzyme->Mix Inhibitor Prepare this compound Dilutions Inhibitor->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Add Substrate to Start Reaction Preincubation->Start Incubation Incubate at 37°C Start->Incubation Stop Stop Reaction (e.g., with Acid) Incubation->Stop Develop Develop Colorimetric Signal Stop->Develop Measure Measure Absorbance Develop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for the spectrophotometric DBH activity assay with this compound.

Logical Relationship: this compound's Inhibition Mechanism

Dopastin_Inhibition_Mechanism cluster_enzyme Enzyme Kinetics cluster_explanation Inhibition Type E DBH (E) ES Enzyme-Substrate Complex (ES) E->ES + S EC Enzyme-Cofactor Complex (EC) E->EC + C EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I This compound (I) ESI->ES - I Uncompetitive Uncompetitive vs. Substrate: This compound binds to the ES complex. C Cofactor (Ascorbic Acid) EC->E - C EI->E - I Competitive Competitive vs. Cofactor: This compound competes with Ascorbic Acid for binding to the enzyme.

Caption: Kinetic model of this compound's inhibition of Dopamine β-hydroxylase.

References

Application of Dopamine in Agricultural Research: Enhancing Crop Resilience and Productivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a catecholamine well-known for its role as a neurotransmitter in animals, is emerging as a significant bioactive molecule in plants with considerable potential for agricultural applications. Research has demonstrated its involvement in a myriad of physiological processes, including growth regulation, stress modulation, and antioxidant defense. Exogenous application of dopamine has shown promise in enhancing crop tolerance to various abiotic stresses such as drought, salinity, and nutrient deficiency, thereby offering a novel avenue for developing sustainable agricultural practices. This document provides detailed application notes and protocols for the use of dopamine in agricultural research, summarizing key quantitative data and outlining experimental procedures.

Physiological Effects and Mechanism of Action

Dopamine plays a multifaceted role in plant physiology. It is synthesized from tyrosine and can influence plant growth and development by interacting with phytohormones.[1][2] Its primary functions in an agricultural context revolve around its ability to mitigate the adverse effects of environmental stressors.

Under stress conditions, dopamine has been shown to:

  • Enhance Antioxidant Capacity: Dopamine acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and upregulating the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).[1][3]

  • Improve Photosynthetic Efficiency: It helps in preserving chlorophyll (B73375) content and enhancing the net photosynthetic rate under stress, contributing to better plant health and productivity.[1][2]

  • Regulate Stomatal Movement: Dopamine can influence stomatal opening and closing, which is crucial for optimizing water use efficiency, particularly under drought conditions.[1][3]

  • Modulate Nutrient Uptake: Studies have indicated that dopamine can influence the uptake and distribution of essential nutrients, thereby alleviating the impacts of nutrient-deficient soils.[1][2][3]

Data Summary: Quantitative Effects of Exogenous Dopamine Application

The following tables summarize the quantitative effects of exogenous dopamine application on various crops as reported in scientific literature.

Table 1: Effect of Dopamine on Plant Growth Parameters under Stress Conditions

Crop SpeciesStress ConditionDopamine Concentration (µM)Observed EffectReference
Soybean (Glycine max)Control250 - 1000Decrease in root length, fresh and dry weight.[4]
Apple (Malus hupehensis)Drought100Alleviated inhibition of growth and maintained strong photosynthesis.[5]
Apple (Malus hupehensis)Nutrient Deficiency100Markedly alleviated reductions in growth, chlorophyll concentrations, and net photosynthesis.[3]
Tomato (Solanum lycopersicum)Salinity100Enhanced plant and root dry weights, stem diameter, height, and leaf area.[2]
Crisphead Lettuce (Lactuca sativa)Nitrogen Deficiency100Mitigated oxidative burst and improved plant growth and chlorophyll concentration.[6]

Table 2: Effect of Dopamine on Photosynthetic and Biochemical Parameters under Stress

Crop SpeciesStress ConditionDopamine Concentration (µM)Parameter MeasuredChange ObservedReference
Apple (Malus domestica)Drought100Net Photosynthetic RateSignificantly elevated.[2]
Apple (Malus domestica)Drought100H₂O₂ AccumulationReduced.[2]
Apple (Malus hupehensis)Alkali Stress (pH 9.0)100H₂O₂ AccumulationSuppressed by approximately 28.9%.[2]
Crisphead Lettuce (Lactuca sativa)Nitrogen Deficiency100Peroxidase (POD), Catalase (CAT), Superoxide Dismutase (SOD)Increased activity.[6]
Soybean (Glycine max)Control250 - 1000Superoxide Dismutase (SOD)Activated by an average of 73.2%.[4]
Soybean (Glycine max)Control250 - 1000Phenylalanine Ammonia-lyase (PAL) & Cell Wall-bound Peroxidases (POD)Decreased activities.[4]

Experimental Protocols

Protocol 1: Preparation of Dopamine Stock Solution

Objective: To prepare a stable stock solution of dopamine for use in plant treatment experiments.

Materials:

  • Dopamine hydrochloride (C₈H₁₁NO₂·HCl)

  • Distilled or deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out the appropriate amount of dopamine hydrochloride. The molecular weight of dopamine hydrochloride is 189.64 g/mol .

  • Dissolution: Dissolve the weighed dopamine hydrochloride in a small volume of 0.1 M HCl. Dopamine is prone to oxidation, and the acidic solution helps to maintain its stability.

  • Volume adjustment: Transfer the dissolved dopamine to a volumetric flask and bring it to the final desired volume with distilled water.

  • Mixing: Mix the solution thoroughly using a magnetic stirrer until the dopamine is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber bottle).

  • Storage: Store the stock solution at 4°C in the dark. It is recommended to prepare fresh stock solutions regularly, as dopamine can degrade over time, even with precautions.

Protocol 2: Application of Dopamine to Plants via Root Drenching

Objective: To treat plants with dopamine by applying it to the root zone to assess its effects on growth and stress tolerance.

Materials:

  • Dopamine stock solution (see Protocol 1)

  • Potted plants of the desired species and growth stage

  • Nutrient solution (e.g., Hoagland's solution)

  • Graduated cylinders or beakers

  • Watering can or pipette

Procedure:

  • Acclimatization: Ensure that the experimental plants are uniformly grown and acclimatized to the greenhouse or growth chamber conditions.

  • Preparation of working solutions: Prepare the final treatment concentrations of dopamine by diluting the stock solution with the nutrient solution. For example, to prepare a 100 µM solution from a 10 mM stock, dilute 1 mL of the stock solution into 99 mL of nutrient solution. Include a control group that receives only the nutrient solution.

  • Application: Evenly apply a specific volume of the dopamine-containing nutrient solution to the soil or hydroponic medium of each plant. The volume should be sufficient to saturate the root zone without causing excessive drainage.

  • Treatment period: Maintain the plants under controlled environmental conditions for the duration of the experiment. The treatment period can range from a few days to several weeks, depending on the research objectives.

  • Data collection: At the end of the treatment period, harvest the plants and measure the desired parameters, such as plant height, biomass (fresh and dry weight), root length, chlorophyll content, and specific enzyme activities.

Protocol 3: Foliar Spray Application of Dopamine

Objective: To apply dopamine directly to the leaves of plants to investigate its effects on photosynthesis and stress responses.

Materials:

  • Dopamine stock solution (see Protocol 1)

  • Distilled water

  • A non-ionic surfactant (e.g., Tween-20)

  • Spray bottles

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Preparation of spray solution: Prepare the desired concentration of dopamine in distilled water. Add a few drops of a non-ionic surfactant (e.g., 0.05% v/v Tween-20) to the solution to ensure even coverage of the leaf surface.

  • Application: In the early morning or late evening to avoid rapid evaporation and potential leaf burn, spray the dopamine solution onto the plant foliage until it is thoroughly wetted. Ensure both the adaxial and abaxial leaf surfaces are covered. A control group should be sprayed with the same solution lacking dopamine.

  • Treatment frequency: The application frequency can vary depending on the experiment's design, from a single application to repeated applications over several days.

  • Post-application care: Allow the plants to dry before exposing them to direct, intense sunlight.

  • Analysis: After the designated treatment period, collect leaf samples for analysis of parameters such as photosynthetic rate, stomatal conductance, chlorophyll fluorescence, and antioxidant enzyme activity.

Visualizations

Dopamine Biosynthesis Pathway in Plants

Dopamine_Biosynthesis Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TYDC) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine Tyramine->Dopamine Monophenol Hydroxylase (MH) L_DOPA->Dopamine DOPA Decarboxylase (DD)

Caption: Simplified pathways of dopamine biosynthesis in plants from the precursor tyrosine.

Experimental Workflow for Assessing Dopamine's Effect on Plant Stress Tolerance

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Acclimatization Plant Acclimatization Control_Group Control Group (No Dopamine) Plant_Acclimatization->Control_Group Treatment_Group Treatment Group (Dopamine Application) Plant_Acclimatization->Treatment_Group Dopamine_Solution Dopamine Solution Preparation Dopamine_Solution->Treatment_Group Stress_Induction Induction of Abiotic Stress (e.g., Drought, Salinity) Control_Group->Stress_Induction Treatment_Group->Stress_Induction Physiological_Measurements Physiological Measurements (Growth, Photosynthesis) Stress_Induction->Physiological_Measurements Biochemical_Assays Biochemical Assays (Antioxidant Enzymes, ROS levels) Stress_Induction->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Physiological_Measurements->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: General workflow for experiments investigating the role of dopamine in plant abiotic stress tolerance.

Signaling Pathway of Dopamine-Mediated Stress Response

Dopamine_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) ROS_Scavenging ROS Scavenging Abiotic_Stress->ROS_Scavenging Dopamine Exogenous Dopamine Dopamine->ROS_Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, POD) Dopamine->Antioxidant_Enzymes Stomatal_Regulation Stomatal Regulation Dopamine->Stomatal_Regulation Nutrient_Uptake Modulation of Nutrient Uptake Dopamine->Nutrient_Uptake Stress_Response_Genes Expression of Stress-Responsive Genes Dopamine->Stress_Response_Genes Improved_Stress_Tolerance Improved Stress Tolerance ROS_Scavenging->Improved_Stress_Tolerance Antioxidant_Enzymes->Improved_Stress_Tolerance Stomatal_Regulation->Improved_Stress_Tolerance Nutrient_Uptake->Improved_Stress_Tolerance Stress_Response_Genes->Improved_Stress_Tolerance

Caption: Proposed signaling cascade of dopamine in enhancing plant tolerance to abiotic stress.

References

Application Notes and Protocols for Assessing the Biological Effects of Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopastin is a synthetic, selective agonist for the D2 dopamine (B1211576) receptor (D2R). Its primary mechanism of action involves mimicking the effects of endogenous dopamine by binding to and activating D2Rs, which are G-protein coupled receptors. These receptors are predominantly expressed in the central nervous system and are involved in the regulation of motor control, motivation, and hormone secretion. Understanding the biological effects of this compound is crucial for its development as a potential therapeutic agent for conditions associated with dopamine deficiency, such as Parkinson's disease and hyperprolactinemia.

These application notes provide a comprehensive overview of the techniques used to assess the biological effects of this compound, from in vitro characterization to in vivo functional assays. The protocols are intended for researchers, scientists, and drug development professionals.

I. In Vitro Assessment of this compound Activity

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the D2 dopamine receptor.

Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay using a radiolabeled D2R antagonist, such as [³H]-spiperone.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-spiperone (e.g., 0.2 nM).

    • Add increasing concentrations of unlabeled this compound (e.g., from 1 pM to 10 µM).

    • Add the cell membrane preparation (e.g., 20-50 µg of protein).

    • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2R antagonist, such as 10 µM sulpiride) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
Dopamine2515
This compound106
Haloperidol21.2
Functional Activity: G-Protein Activation

Objective: To assess the ability of this compound to activate G-proteins coupled to the D2 receptor.

Methodology: The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO cells expressing the D2R as described in the receptor binding protocol.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (20-50 µg of protein).

    • Add increasing concentrations of this compound (e.g., from 1 pM to 10 µM).

    • Add GDP (e.g., 10 µM) to the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter and wash with cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundEC₅₀ (nM)Emax (% of Basal)
Dopamine50250
This compound20280
Quinpirole15300
Downstream Signaling: cAMP Inhibition

Objective: To measure the effect of this compound on the downstream signaling pathway of the D2 receptor, specifically the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Methodology: The D2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase. This protocol uses a competitive immunoassay (e.g., HTRF or ELISA) to measure changes in intracellular cAMP levels in response to this compound.

Experimental Protocol:

  • Cell Culture:

    • Culture CHO cells expressing the D2R in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay:

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.

    • Simultaneously treat the cells with increasing concentrations of this compound (e.g., from 1 pM to 10 µM).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM)
Dopamine100
This compound40
Bromocriptine30

II. In Vivo Assessment of this compound Efficacy

Animal Model of Parkinson's Disease: 6-OHDA Lesion Model

Objective: To evaluate the ability of this compound to reverse motor deficits in a rodent model of Parkinson's disease.

Methodology: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats or mice leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The resulting motor deficit can be assessed by observing rotational behavior induced by a dopamine agonist.

Experimental Protocol:

  • 6-OHDA Lesioning:

    • Anesthetize the animals (e.g., rats) and place them in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle of one hemisphere.

    • Allow the animals to recover for at least two weeks to ensure complete lesioning.

  • Drug Administration and Behavioral Testing:

    • Administer this compound (e.g., via intraperitoneal injection) at various doses.

    • Place the animals in a circular arena and record their rotational behavior (full 360° turns) for 90 minutes.

    • Count the number of contralateral rotations (away from the lesioned side), as this is indicative of D2R stimulation in the denervated striatum.

  • Data Analysis:

    • Calculate the net rotations per minute for each animal at each dose.

    • Plot the mean number of rotations against the this compound dose.

Data Presentation:

This compound Dose (mg/kg)Mean Contralateral Rotations/min (± SEM)
Vehicle5 ± 1.2
0.125 ± 3.5
0.580 ± 7.1
1.0150 ± 12.3

III. Visualization of Pathways and Workflows

Dopastin_Signaling_Pathway This compound This compound D2R D2 Dopamine Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Biological_Effect Biological Effect (e.g., Reduced Neuronal Excitability) PKA->Biological_Effect Leads to

Caption: this compound signaling pathway via the D2 dopamine receptor.

Experimental_Workflow_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture D2R-expressing CHO cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Incubate Membranes with [3H]-spiperone and this compound Membrane_Prep->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Data_Plot Plot % Specific Binding vs. [this compound] Measurement->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Caption: Workflow for the D2R competitive binding assay.

In_Vivo_Workflow Animal_Model Create 6-OHDA Lesion Model in Rats Recovery Allow for Recovery (2-3 weeks) Animal_Model->Recovery Drug_Admin Administer this compound or Vehicle (i.p.) Recovery->Drug_Admin Behavioral_Test Record Rotational Behavior (90 min) Drug_Admin->Behavioral_Test Data_Analysis Analyze Contralateral Rotations Behavioral_Test->Data_Analysis Conclusion Determine Efficacy of This compound Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols: Dopastin as a Pharmacological Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopastin, a natural product isolated from Pseudomonas species, is a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] This enzyme plays a crucial role in the biosynthesis of catecholamines, specifically catalyzing the conversion of dopamine to norepinephrine. Due to its inhibitory action on this key enzymatic step, this compound serves as a valuable pharmacological probe for studying the kinetics and mechanism of DBH. These application notes provide a comprehensive guide to utilizing this compound for in vitro enzyme kinetic studies, including detailed protocols and data presentation formats.

Mechanism of Action

Kinetic studies have elucidated the specific mechanism by which this compound inhibits dopamine β-hydroxylase. The inhibition is characterized as:

  • Uncompetitive with respect to the substrate (Dopamine): this compound binds to the enzyme-substrate complex (E-S), not to the free enzyme.

  • Competitive with respect to the co-factor (Ascorbic Acid): this compound competes with ascorbic acid for binding to the enzyme.

Understanding this dualistic inhibitory mechanism is critical for the design and interpretation of enzyme kinetic experiments.

Data Presentation

InhibitorTarget EnzymeIC50KiInhibition TypeOrganism
This compound Dopamine β-hydroxylaseN/AN/AUncompetitive (vs. Substrate), Competitive (vs. Co-factor)Pseudomonas sp.
NepicastatDopamine β-hydroxylase8.5 nMN/AN/ABovine
NepicastatDopamine β-hydroxylase9 nMN/AN/AHuman
EtamicastatDopamine β-hydroxylase107 nMN/AReversibleN/A
ZamicastatDopamine β-hydroxylaseN/AN/AN/AN/A
HydralazineDopamine β-hydroxylaseN/A5.7 µMAllosteric Competitive (vs. Ascorbate)Bovine
2-quinoline-carboxylic acidDopamine β-hydroxylaseN/A0.14 mMAllosteric Competitive (vs. Ascorbate)Bovine
Imidazole-4-acetic acidDopamine β-hydroxylaseN/A0.80 mMAllosteric Competitive (vs. Ascorbate)Bovine

Experimental Protocols

The following protocols provide a framework for determining the inhibitory effects of this compound on dopamine β-hydroxylase activity.

Protocol 1: Determination of IC50 of this compound for Dopamine β-hydroxylase

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of dopamine β-hydroxylase activity.

Materials:

  • Purified dopamine β-hydroxylase

  • Dopamine (substrate)

  • Ascorbic acid (co-factor)

  • This compound

  • Catalase

  • Fumarate (B1241708)

  • Phosphate (B84403) buffer (pH 6.0)

  • Perchloric acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing phosphate buffer, dopamine, ascorbic acid, catalase, and fumarate at optimal concentrations.

  • Prepare this compound Dilutions: Create a series of dilutions of this compound in the appropriate solvent.

  • Enzyme Reaction:

    • Add a fixed amount of purified dopamine β-hydroxylase to a series of reaction tubes.

    • Add varying concentrations of this compound to the tubes.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the reagent mix to each tube.

    • Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a small volume of perchloric acid.

  • Product Quantification:

    • Centrifuge the samples to pellet precipitated protein.

    • Analyze the supernatant for the product (norepinephrine) using HPLC with electrochemical detection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Kinetic Analysis of this compound Inhibition

This protocol is designed to determine the mode of inhibition of this compound with respect to both the substrate (dopamine) and the co-factor (ascorbic acid).

Procedure:

  • Varying Substrate Concentration:

    • Perform a series of enzyme assays as described in Protocol 1.

    • Keep the concentration of ascorbic acid and this compound constant.

    • Vary the concentration of dopamine over a range of concentrations (e.g., 0.5 to 10 times the Km value).

    • Repeat this for several fixed concentrations of this compound (including zero).

  • Varying Co-factor Concentration:

    • Perform a series of enzyme assays as described in Protocol 1.

    • Keep the concentration of dopamine and this compound constant.

    • Vary the concentration of ascorbic acid over a range of concentrations.

    • Repeat this for several fixed concentrations of this compound (including zero).

  • Data Analysis:

    • For each set of experiments, plot the initial reaction velocity (v) against the substrate/co-factor concentration ([S]).

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition.

    • Fit the data to the appropriate Michaelis-Menten equations for uncompetitive and competitive inhibition to determine the kinetic parameters (Km, Vmax, and Ki).

Visualizations

Dopamine β-Hydroxylase in the Catecholamine Biosynthesis Pathway

The following diagram illustrates the central role of dopamine β-hydroxylase in the synthesis of catecholamines.

Catecholamine_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β-Hydroxylase PNMT Phenylethanolamine N-Methyltransferase This compound This compound This compound->DBH

Caption: Catecholamine biosynthesis pathway highlighting the inhibitory action of this compound.

Experimental Workflow for this compound Kinetic Analysis

This diagram outlines the general workflow for studying the enzyme kinetics of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Co-factor) Reaction_Setup Set up Reaction Mixtures (with varying [this compound]) Reagents->Reaction_Setup Enzyme Purify/Obtain Dopamine β-Hydroxylase Enzyme->Reaction_Setup Inhibitor Prepare this compound Stock Solutions Inhibitor->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Product (HPLC) Termination->Quantification Plotting Generate Kinetic Plots (e.g., Lineweaver-Burk) Quantification->Plotting Parameter_Determination Determine Kinetic Parameters (IC50, Ki, Inhibition Type) Plotting->Parameter_Determination

Caption: Workflow for this compound enzyme kinetic analysis.

Logical Relationship of this compound's Inhibition Mechanism

This diagram illustrates the uncompetitive and competitive inhibition mechanisms of this compound.

Inhibition_Mechanism E Enzyme (DBH) ES Enzyme-Substrate Complex E->ES + S EC Enzyme-Cofactor Complex E->EC + C EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Dopamine) C Co-factor (Ascorbic Acid) I Inhibitor (this compound) ES->E - S ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I EC->E - C EC->EI + I ESI->ES - I EI->E - I EI->EC - I P Product (Norepinephrine) note Solid Arrow: Uncompetitive Inhibition vs. Substrate Dashed Arrow: Competitive Inhibition vs. Co-factor

Caption: this compound's dual inhibition mechanism on dopamine β-hydroxylase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dopastin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dopastin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully optimize this compound concentration for your cell viability experiments.

This compound is a novel, potent, and selective inhibitor of Kinase X, a critical enzyme in a pro-survival signaling pathway. Inhibition of Kinase X by this compound leads to cell cycle arrest and apoptosis in rapidly dividing cells. Due to its specific mechanism of action, careful optimization of its concentration is crucial for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound selectively inhibits Kinase X, a key component of a pro-survival signaling cascade. By inhibiting Kinase X, this compound prevents the phosphorylation of its downstream target, Protein Y. The unphosphorylated Protein Y then translocates to the nucleus, where it upregulates the expression of genes that initiate apoptosis, leading to programmed cell death.

Q2: How should I prepare a stock solution of this compound? A2: this compound is hydrophobic and should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Warm the solution gently (to no more than 37°C) to ensure it dissolves completely. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: What is the recommended starting concentration range for a cell viability assay? A3: For initial screening, it is recommended to use a broad, logarithmic range of concentrations to determine the approximate effective dose.[2] A typical starting range would be from 1 nM to 100 µM. This wide range will help identify the concentration at which this compound exhibits its biological activity and will inform the design of subsequent, more focused dose-response experiments.

Q4: How long should I incubate my cells with this compound? A4: The optimal incubation time depends on your cell line's doubling time and the specific experimental endpoint.[2] A common starting point is to perform a time-course experiment (e.g., 24, 48, and 72 hours).[3] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer times are often necessary to detect changes in cell viability or apoptosis.

Q5: What controls are essential for experiments with this compound? A5: To ensure the validity of your results, the following controls are critical:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell health and proliferation.

  • Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) used to dissolve this compound.[3] This is crucial for distinguishing the effect of the compound from any potential solvent-induced toxicity.

  • Positive Control: A compound known to induce cell death in your specific cell line. This confirms that the assay is working correctly.

Troubleshooting Guide

Problem 1: All cells, including those at the lowest this compound concentrations, are dead.

Possible CauseRecommended Solution
Calculation Error Double-check all calculations for stock solution preparation and serial dilutions. An error could lead to much higher concentrations than intended.
High DMSO Concentration Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[3]
Unhealthy Initial Culture Before starting the experiment, confirm that your cells are healthy, in the exponential growth phase, and free from contamination.[4][5]
Cell Line Hypersensitivity Your chosen cell line may be extremely sensitive to this compound. Perform a preliminary experiment with a much lower and broader concentration range (e.g., 1 pM to 1 µM).

Problem 2: I am not observing any significant decrease in cell viability, even at high concentrations.

Possible CauseRecommended Solution
Compound Inactivity The this compound stock may have degraded. Prepare a fresh stock solution from a new aliquot and ensure proper storage.[3]
Insufficient Incubation Time The duration of exposure may be too short for cytotoxic effects to become apparent. Increase the incubation time (e.g., extend from 24h to 48h or 72h).[3]
Resistant Cell Line The cell line may lack the specific Kinase X pathway targeted by this compound or have compensatory mechanisms.[3] Consider using a positive control compound to confirm the cell line's susceptibility to apoptosis-inducing agents.
Compound Precipitation This compound may precipitate out of the aqueous culture medium at high concentrations.[1] Visually inspect the wells for any precipitate. If observed, consider using a solubilizing agent or lowering the highest concentration tested.
Suboptimal Cell Density If cells are seeded too densely, they may enter a stationary phase where they are less susceptible to anti-proliferative agents. Optimize the initial cell seeding density.[2]

Problem 3: My results are not reproducible between experiments.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding.[6] Use calibrated pipettes and a consistent technique for all plates.[1]
Variable Cell Health/Passage Number Use cells from a consistent and narrow range of passage numbers for all experiments. Regularly monitor cell health and viability.[1]
"Edge Effects" in Plates Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.[3][6]
Reagent Variability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. The following data represents typical results after a 48-hour incubation period.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.5
A549Lung Cancer42.0
HeLaCervical Cancer25.8
U-87 MGGlioblastoma8.2
PC-3Prostate Cancer110.7

Table 2: Example Dose-Response Data for this compound in MCF-7 Cells (48h) This table illustrates a typical dose-response relationship used to calculate the IC50 value.

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.1 ± 3.9
1065.7 ± 4.2
2045.3 ± 3.3
5022.4 ± 2.8
10010.1 ± 2.1

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Start Start: Plan Experiment PrepStock Prepare 10 mM this compound Stock in DMSO Start->PrepStock SeedCells Seed Cells in 96-Well Plate (Optimal Density) PrepStock->SeedCells Adhere Allow Cells to Adhere (Overnight Incubation) SeedCells->Adhere SerialDilute Prepare Serial Dilutions of this compound in Medium Adhere->SerialDilute Treat Treat Cells with this compound (Include Vehicle Control) SerialDilute->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat->Incubate AddReagent Perform Cell Viability Assay (e.g., Add MTT Reagent) Incubate->AddReagent ReadPlate Read Plate on Spectrophotometer AddReagent->ReadPlate Analyze Analyze Data: Normalize to Controls ReadPlate->Analyze CalcIC50 Calculate IC50 Value Analyze->CalcIC50 End End: Interpret Results CalcIC50->End

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_pathway This compound Signaling Pathway GF Growth Factor Receptor Cell Surface Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX ProteinY_P Protein Y (Phosphorylated) KinaseX->ProteinY_P Phosphorylation ProteinY Protein Y (Active) KinaseX->ProteinY Inhibition by this compound prevents phosphorylation This compound This compound This compound->KinaseX Survival Cell Survival & Proliferation ProteinY_P->Survival Apoptosis Apoptosis ProteinY->Apoptosis G Start Unexpected Results? HighDeath High Cell Death at All Doses Start->HighDeath Yes NoEffect No Effect on Cell Viability Start->NoEffect No Inconsistent Results Not Reproducible Start->Inconsistent Inconsistent CheckCalc Verify Dilution Calculations HighDeath->CheckCalc CheckDMSO Check Final DMSO % HighDeath->CheckDMSO LowerRange Test Lower Concentration Range HighDeath->LowerRange IncreaseTime Increase Incubation Time NoEffect->IncreaseTime CheckStock Check Compound Activity/Solubility NoEffect->CheckStock CheckResistance Confirm Cell Line Sensitivity NoEffect->CheckResistance StandardizeSeeding Standardize Cell Seeding Protocol Inconsistent->StandardizeSeeding UseInnerWells Avoid 'Edge Effect' in Plates Inconsistent->UseInnerWells CheckPassage Use Consistent Passage Number Inconsistent->CheckPassage

References

Dopastin Synthesis and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis and purification of Dopastin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound synthesis?

A1: Low yields in small molecule synthesis can stem from several factors.[1][2] The most common issues include incomplete reactions, degradation of the product during workup or purification, and suboptimal reaction conditions.[3] It is also crucial to ensure the purity of starting materials and reagents, as impurities can interfere with the reaction.[3][4]

Q2: I am observing an unexpected side product in my reaction. How can I identify and minimize it?

A2: The first step is to fully characterize the side product using analytical techniques such as NMR, mass spectrometry, and chromatography. Once the structure is identified, you can hypothesize its formation pathway. To minimize its formation, consider modifying reaction conditions such as temperature, reaction time, or the order of reagent addition.[3]

Q3: My purified this compound appears to be unstable. What steps can I take to prevent degradation?

A3: Product instability can be a significant challenge.[3] Consider using milder workup and purification procedures, such as avoiding harsh acids or bases.[3] If the compound is sensitive to silica (B1680970) gel, alternative purification methods like preparative HPLC or crystallization should be explored.[5][6] Storing the purified compound under an inert atmosphere and at low temperatures can also enhance stability.

Q4: How does Dydrogesterone (likely the intended compound) function?

A4: Dydrogesterone is an orally active progestogen that acts on the endometrium, promoting a complete secretory state in a uterus previously exposed to estrogen. This action helps protect against the increased risk of endometrial hyperplasia and carcinogenesis that can be induced by estrogen. It is used for all conditions related to endogenous progesterone (B1679170) deficiency.[7][8] Dydrogesterone does not have estrogenic, androgenic, thermogenic, anabolic, or corticoid activity.[7][8]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.[3]Verify the quality and activity of all starting materials and catalysts. Use fresh reagents if necessary.
Incorrect reaction temperature or pressure.[3]Optimize reaction conditions. Monitor temperature and pressure closely throughout the synthesis.
Presence of impurities in starting materials.[4]Purify starting materials before use. Ensure all glassware is clean and dry.
Formation of Multiple Products Competing reaction pathways.[3]Adjust reaction conditions (e.g., lower temperature, change solvent) to favor the desired product.
Non-selective reagents.Consider using a more selective reagent or a protecting group strategy.
Product Degradation Harsh reaction or workup conditions.[3]Employ milder conditions. For example, use a weaker base or acid during workup.
Instability of the product to air or moisture.Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation in Column Chromatography Inappropriate solvent system.Perform TLC analysis to determine an optimal solvent system that provides good separation of the product from impurities.
Column overloading.Reduce the amount of crude product loaded onto the column.
Column channeling.Ensure the column is packed uniformly.
Product Crystallization Fails Solution is too dilute or too concentrated.Adjust the concentration of the solution. Try different crystallization solvents or solvent mixtures.
Presence of impurities inhibiting crystallization.Further purify the product using another technique (e.g., chromatography) before attempting crystallization.
Product is an Oil Instead of a Solid The compound may have a low melting point or be amorphous.Attempt to form a salt of the compound, which may be more likely to crystallize.[9] Alternatively, use chromatography for purification.[5]

Detailed Experimental Protocols

Illustrative Synthesis of a this compound Analog (Based on General Principles)

This protocol is a hypothetical example and should be adapted based on the specific chemical structure of this compound.

  • Reaction Setup: To a dried round-bottom flask under a nitrogen atmosphere, add starting material A (1.0 eq) and anhydrous solvent (e.g., THF). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add reagent B (1.1 eq) to the cooled solution over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, preventing the phosphorylation of a downstream transcription factor and subsequent gene expression.

Dopastin_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Transcription_Factor Transcription Factor (Inactive) Kinase->Transcription_Factor P This compound This compound This compound->Kinase Transcription_Factor_P Transcription Factor (Active) Nucleus Nucleus Transcription_Factor_P->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

This compound Purification Workflow

This diagram outlines the general workflow for the purification of this compound from a crude reaction mixture.

Dopastin_Purification_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Extraction Extraction Crude_Reaction_Mixture->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Pure_this compound Pure_this compound Fraction_Analysis->Pure_this compound

Caption: General purification workflow for this compound.

Troubleshooting Logic for Low Synthesis Yield

This decision tree provides a logical approach to troubleshooting low yields in this compound synthesis.

Low_Yield_Troubleshooting Low_Yield Low Yield Check_Starting_Materials Check Starting Material Purity Low_Yield->Check_Starting_Materials Impure Impure Check_Starting_Materials->Impure Impure? Pure Pure Check_Starting_Materials->Pure Pure? Purify_SM Purify Starting Materials Impure->Purify_SM Optimize_Conditions Optimize Reaction Conditions Pure->Optimize_Conditions Check_Workup Check Workup Procedure Optimize_Conditions->Check_Workup

Caption: Troubleshooting decision tree for low synthesis yield.

References

Preventing degradation of Dopastin in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Dopastin" appears to be a novel or proprietary compound, as no specific information is publicly available. The following technical support guide is based on the general principles of handling dopamine (B1211576) agonists and best practices for ensuring the stability of experimental compounds in buffers. The provided data and protocols are illustrative and should be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experimental buffer?

The stability of this compound, like many small molecule compounds, is susceptible to several environmental and chemical factors. The most common causes of degradation in experimental buffers include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. Most drugs are stable between pH 4-8.

  • Oxidation: Dopamine and its analogs are particularly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can provide the energy for photolytic degradation reactions.

  • Enzymatic Degradation: If using biological buffers or cell culture media containing enzymes, enzymatic degradation may occur.

Q2: I'm observing a rapid loss of this compound activity in my experiments. What could be the cause?

Rapid loss of activity is often a sign of compound degradation. To troubleshoot this, consider the following:

  • Buffer Preparation: Ensure your buffer was prepared fresh and that the pH was accurately measured and is within the optimal range for this compound stability.

  • Storage of Stock Solutions: Aliquot your this compound stock solution and store it at or below -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Prepare working solutions of this compound immediately before use. Do not store diluted solutions for extended periods.

  • Presence of Oxidizing Agents: Check if any components of your buffer could be acting as oxidizing agents. Consider degassing your buffer or adding antioxidants.

Q3: Can I pre-mix this compound in my buffer and store it for later use?

It is generally not recommended to store this compound in its final working dilution in experimental buffers for extended periods. The stability of the compound is significantly lower at dilute concentrations and in complex buffer systems. For best results, prepare fresh dilutions from a concentrated stock solution for each experiment.

Q4: What are the visual signs of this compound degradation?

Degradation of dopamine-like compounds can sometimes be visually observed as a change in the color of the solution, often turning pink, brown, or black due to oxidation products. The formation of a precipitate can also indicate degradation or poor solubility.

Troubleshooting Guides

Issue 1: this compound solution changes color (e.g., turns pink or brown).
  • Cause: This is a classic sign of oxidation.

  • Solution:

    • Protect from Light: Store stock and working solutions in amber vials or wrap containers in aluminum foil.

    • Deoxygenate Buffers: Before adding this compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Add Antioxidants: Consider adding an antioxidant such as ascorbic acid (0.1-1 mM) or N-acetylcysteine (1-5 mM) to your buffer. Test the compatibility of the antioxidant with your experimental system first.

    • Use Metal Chelators: If metal ion contamination is suspected, add a chelating agent like EDTA (0.1 mM) to your buffer.

Issue 2: Precipitate forms in the this compound solution.
  • Cause: This could be due to poor solubility at the working concentration, a shift in pH, or the formation of insoluble degradation products.

  • Solution:

    • Check Solubility: Determine the maximum solubility of this compound in your specific buffer system. You may need to adjust the buffer composition or use a co-solvent (e.g., a small percentage of DMSO or ethanol) in your stock solution.

    • Verify pH: Ensure the pH of your buffer is within the optimal range for this compound solubility and stability.

    • Filter the Solution: If a precipitate is observed after dissolving, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates before use. However, this does not address underlying degradation.

Issue 3: Inconsistent experimental results with this compound.
  • Cause: This can be due to inconsistent concentrations of active this compound resulting from variable degradation.

  • Solution:

    • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing this compound solutions for every experiment.

    • Prepare Fresh Solutions: Always use freshly prepared working solutions.

    • Aliquot Stock Solutions: Aliquot your concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

    • Confirm Concentration: If possible, use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your this compound stock solution periodically.

Quantitative Data Summary

The following tables provide illustrative stability data for a hypothetical dopamine agonist, "this compound," under various conditions.

Table 1: Effect of pH on this compound Stability

Buffer pH% Remaining after 4 hours at RT% Remaining after 24 hours at RT
5.095%85%
6.098%92%
7.0 99% 95%
7.498%93%
8.090%75%

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% Remaining after 8 hours
4°C>98%
Room Temperature (22°C)~93%
37°C~80%

Data are hypothetical and for illustrative purposes only.

Table 3: Effect of Additives on this compound Stability in PBS (pH 7.4) at 37°C

Additive% Remaining after 8 hours
None~80%
1 mM Ascorbic Acid>95%
0.1 mM EDTA>90%
1 mM Ascorbic Acid + 0.1 mM EDTA>98%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Preparation of a Stable this compound Working Solution
  • Prepare the Buffer:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • To reduce the risk of oxidation, deaerate the buffer by sparging with nitrogen gas for at least 20 minutes.

    • If your experiment allows, add an antioxidant like ascorbic acid to a final concentration of 0.1-1 mM and/or a chelating agent like EDTA to a final concentration of 0.1 mM.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C until needed.

  • Prepare the this compound Working Solution:

    • Immediately before your experiment, retrieve a single aliquot of the this compound stock solution.

    • Allow the aliquot to thaw completely at room temperature.

    • Perform a serial dilution of the stock solution into the prepared, deaerated, and antioxidant-containing buffer to achieve your desired final concentration.

    • Use the working solution as quickly as possible.

Visualizations

Dopastin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor (D2R) This compound->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neurotransmitter release) PKA->Cellular_Response phosphorylates targets

Caption: Hypothetical signaling pathway for this compound acting as a D2 receptor agonist.

Dopastin_Workflow start Start prepare_buffer Prepare Buffer (e.g., PBS, pH 7.4) start->prepare_buffer deaerate Deaerate Buffer (N2 sparge, 20 min) prepare_buffer->deaerate additives Add Stabilizers (e.g., Ascorbic Acid, EDTA) deaerate->additives dilute Prepare Final Working Dilution in Stabilized Buffer additives->dilute prepare_stock Prepare Concentrated Stock Solution in DMSO aliquot Aliquot Stock Solution (single-use volumes) prepare_stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot Before Use store->thaw For each experiment thaw->dilute use Use Immediately in Experiment dilute->use end End use->end

Caption: Recommended experimental workflow for preparing stable this compound solutions.

How to address off-target effects of Dopastin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dopastin. This guide is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Dopamine (B1211576) D2 receptor (D2R), a G protein-coupled receptor (GPCR). Its primary on-target effect is the inhibition of D2R signaling, which typically involves the attenuation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for the D2R, cross-reactivity with other GPCRs has been observed, particularly at higher concentrations. The most significant off-target interactions are with the 5-HT2A serotonin (B10506) receptor and the Alpha-1 adrenergic receptor, where it also acts as an antagonist.

Q3: How can I be sure my observed phenotype is due to D2R inhibition and not off-target effects?

A3: This is a critical question in ensuring the validity of your results. A multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits your desired on-target effect.[1] This minimizes the likelihood of engaging lower-affinity off-target receptors.[1]

  • Perform Rescue Experiments: Co-administer a D2R agonist. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use Selective Antagonists for Off-Targets: In parallel experiments, use highly selective antagonists for the 5-HT2A and Alpha-1 adrenergic receptors. If these antagonists do not produce the same phenotype as this compound, it provides evidence against off-target effects being the primary driver.

  • Genetic Knockdown/Knockout: If feasible in your experimental system, using techniques like siRNA or CRISPR to reduce D2R expression can help confirm that the target is necessary for the observed phenotype.[1]

Q4: What are the recommended control experiments when using this compound?

A4: To ensure rigorous and interpretable results, the following controls are recommended:

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound to control for effects related to the chemical scaffold itself.[1]

  • Positive Control: Use a well-characterized D2R antagonist (e.g., haloperidol (B65202) or raclopride) to compare and validate your on-target phenotypic readouts.[2][3]

Data Presentation

Table 1: Binding Affinity (Ki) of this compound
Target ReceptorBinding Affinity (Ki) in nM
Dopamine D2 (On-Target) 5.2
5-HT2A Serotonin (Off-Target)150.8
Alpha-1 Adrenergic (Off-Target)325.4
Table 2: Recommended Concentration Ranges
Experimental SystemRecommended Concentration RangeNotes
In Vitro (Cell Culture)10 nM - 100 nMStart with a dose-response curve to determine the optimal concentration for your specific cell line and assay.
In Vivo (Rodent Models)0.1 mg/kg - 1.0 mg/kgPharmacokinetics and bioavailability may vary. Pilot studies are recommended to establish the optimal dose.

Troubleshooting Guide

Problem: I'm observing an unexpected increase in intracellular calcium after applying this compound.

  • Potential Cause: This is likely due to the off-target antagonism of the Alpha-1 adrenergic receptor, which is coupled to the Gq signaling pathway and leads to an increase in intracellular calcium upon activation.

  • Troubleshooting Steps:

    • Lower this compound Concentration: Reduce the concentration of this compound to a range where it is more selective for the D2R.

    • Use a Selective Alpha-1 Antagonist: Treat your cells with a selective Alpha-1 antagonist (e.g., Prazosin). If this phenocopies the effect of this compound, it confirms the off-target activity.

    • Measure cAMP Levels: Confirm on-target D2R engagement by measuring a decrease in cAMP levels, the canonical signaling pathway for D2R.

Problem: My phenotypic results do not align with the known function of the D2 receptor.

  • Potential Cause: The observed phenotype could be a composite of on-target and off-target effects, or entirely driven by an off-target interaction.

  • Troubleshooting Steps:

    • Review the Literature: Ensure that the expected phenotype for D2R antagonism is well-established in your specific experimental model.

    • Conduct a Rescue Experiment: As detailed in the protocols below, attempt to rescue the phenotype with a D2R agonist. Failure to rescue points towards an off-target effect.[4]

    • Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the D2R in your cells at the concentration you are using.[1][5][6][7][8][9]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to the D2 receptor in an intact cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with either this compound (at your experimental concentration) or a vehicle control.[1]

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble D2R in each sample using Western blotting or an ELISA-based method. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: Competitive Binding Assay

Objective: To quantify the binding affinity of this compound for its on- and off-targets.

Methodology:

  • Preparation: Prepare cell membranes or purified receptors for D2R, 5-HT2A, and Alpha-1 adrenergic receptors.

  • Radioligand Incubation: Incubate the receptor preparation with a known radiolabeled ligand for each respective target at a concentration near its Kd.

  • Competition: In parallel, incubate the receptor-radioligand mixture with increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and subsequently the Ki value from this curve.

Protocol 3: D2R Agonist Rescue Experiment

Objective: To determine if the observed phenotype is specifically due to D2R antagonism.

Methodology:

  • Establish Phenotype: Determine the optimal concentration of this compound that produces your phenotype of interest.

  • Co-treatment: Treat your experimental system with three conditions:

    • Vehicle control

    • This compound at the pre-determined effective concentration

    • This compound plus a D2R agonist (e.g., Quinpirole)

  • Agonist Dose-Response: It is advisable to use a range of concentrations for the D2R agonist to find the optimal concentration for rescue.

  • Phenotypic Assessment: Measure your phenotypic outcome in all three groups.

  • Interpretation: A statistically significant reversal of the phenotype in the co-treatment group compared to the this compound-only group indicates that the effect is on-target.

Visualizations

G cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound D2R D2 Receptor This compound->D2R Antagonist (High Affinity) Alpha1 Alpha-1 Adrenergic R. This compound->Alpha1 Antagonist (Low Affinity) HT2A 5-HT2A Receptor This compound->HT2A Antagonist (Low Affinity) AC_inhibit Adenylyl Cyclase (Inhibition) D2R->AC_inhibit Gαi cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease PLC_A1 PLC Activation Alpha1->PLC_A1 Gαq IP3_DAG_A1 IP3/DAG↑ PLC_A1->IP3_DAG_A1 Ca_A1 [Ca2+]↑ IP3_DAG_A1->Ca_A1 PLC_HT2A PLC Activation HT2A->PLC_HT2A Gαq IP3_DAG_HT2A IP3/DAG↑ PLC_HT2A->IP3_DAG_HT2A Ca_HT2A [Ca2+]↑ IP3_DAG_HT2A->Ca_HT2A

Caption: Signaling pathways for this compound's on-target and off-target effects.

G start Start: Unexpected Phenotype Observed with this compound is_calcium Is there an unexpected Ca2+ increase? start->is_calcium check_alpha1 Hypothesis: Alpha-1 off-target effect. Use selective Alpha-1 antagonist. is_calcium->check_alpha1 Yes rescue_exp Perform D2R Agonist Rescue Experiment is_calcium->rescue_exp No phenocopy Does it phenocopy? check_alpha1->phenocopy confirm_alpha1 Conclusion: Phenotype is likely due to Alpha-1 off-target. phenocopy->confirm_alpha1 Yes other_off_target Consider other off-targets or pathway crosstalk. phenocopy->other_off_target No is_rescued Is phenotype rescued? rescue_exp->is_rescued on_target Conclusion: Phenotype is on-target (D2R mediated). is_rescued->on_target Yes off_target Conclusion: Phenotype is off-target. is_rescued->off_target No

Caption: Troubleshooting logic for unexpected results with this compound.

G cluster_workflow Experimental Workflow: Off-Target Control cluster_interpretation Interpretation plate_cells 1. Plate Cells add_compounds 2. Add Compounds plate_cells->add_compounds incubate 3. Incubate add_compounds->incubate group1 Group A: Vehicle Control group2 Group B: This compound group3 Group C: Selective 5-HT2A Antagonist group4 Group D: Selective Alpha-1 Antagonist measure 4. Measure Phenotype incubate->measure analyze 5. Analyze Data measure->analyze interp1 If B ≈ C or B ≈ D: Phenotype may be off-target. analyze->interp1 interp2 If B ≠ C and B ≠ D: Phenotype is likely on-target.

References

Improving the yield of the total synthesis of Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of Dopastin. The information is based on the seminal 8-step synthesis from L-valinol, with a focus on addressing potential challenges and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

The established total synthesis of this compound commences with the chiral starting material L-valinol. The core of the synthesis involves an 8-step sequence where a key transformation is the formation of an oxaziridine (B8769555) intermediate, which is subsequently hydrolyzed using Dowex 50W resin to establish the correct stereochemistry of the final product.[1]

Q2: What are the most critical, yield-determining steps in the synthesis?

The formation and subsequent hydrolysis of the oxaziridine intermediate are pivotal steps that significantly influence the overall yield and stereochemical purity of this compound. Inefficient oxaziridine formation or undesired side reactions during hydrolysis can lead to substantial material loss.

Q3: My overall yield is consistently low. What are the likely causes?

Low overall yield can result from suboptimal conditions in several steps. Common culprits include incomplete reactions, formation of side products, difficult purifications, and degradation of intermediates. It is recommended to analyze each step individually to pinpoint the specific issue.

Q4: Are there alternative synthetic routes to this compound?

While the route starting from L-valinol is the most cited, exploring alternative strategies that involve different key bond formations or starting materials could potentially lead to a more efficient synthesis. General principles of synthetic chemistry suggest that retrosynthetic analysis could reveal alternative pathways.

Troubleshooting Guide

Problem 1: Low Yield in Oxaziridine Formation

Q: The formation of the oxaziridine intermediate from the corresponding imine is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in oxaziridine formation are often attributed to several factors. The primary method for this transformation involves the oxidation of an imine with a peracid, such as m-chloroperbenzoic acid (mCPBA).

Potential Causes:

  • Incomplete Imine Formation: The preceding step of imine formation may not have gone to completion, resulting in less substrate for the oxidation reaction.

  • Side Reactions: The peracid can react with other functional groups in the molecule or decompose under the reaction conditions.

  • Hydrolysis of the Imine: The imine intermediate can be sensitive to hydrolysis, especially in the presence of water.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry of the oxidizing agent can lead to reduced efficiency.

Troubleshooting Steps:

  • Confirm Imine Purity: Ensure the imine starting material is pure and dry before proceeding with the oxidation.

  • Optimize Oxidizing Agent: While mCPBA is common, other peracids or oxidizing agents could offer better yields. Consider using freshly prepared or purified mCPBA.

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and decomposition of the peracid.

  • Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the imine.

  • Stoichiometry: Carefully control the stoichiometry of the peracid. A slight excess may be necessary, but a large excess can lead to side reactions.

Problem 2: Inefficient Hydrolysis of the Oxaziridine

Q: The hydrolysis of the oxaziridine intermediate using Dowex 50W is slow or incomplete, leading to a low yield of the desired product. How can this be improved?

A: The acid-catalyzed hydrolysis of the oxaziridine is a crucial step. The solid-supported acid catalyst, Dowex 50W, facilitates this transformation.

Potential Causes:

  • Catalyst Activity: The Dowex 50W resin may have reduced activity due to improper storage or handling.

  • Insufficient Catalyst Loading: The amount of resin used may not be sufficient to catalyze the reaction effectively.

  • Poor Mass Transfer: In a solid-liquid reaction, efficient mixing is crucial for the substrate to interact with the catalytic sites on the resin.

  • Solvent Effects: The choice of solvent can significantly impact the rate of hydrolysis.

Troubleshooting Steps:

  • Activate the Resin: Ensure the Dowex 50W resin is properly activated according to the manufacturer's instructions, which typically involves washing with acid and then with deionized water and the reaction solvent.

  • Increase Catalyst Loading: Incrementally increase the amount of Dowex 50W resin to see if it improves the reaction rate and yield.

  • Improve Agitation: Use vigorous stirring or a shaker to ensure good contact between the substrate and the resin.

  • Solvent Screening: Test different solvents to find one that provides a good balance of substrate solubility and reaction rate. Protic solvents may participate in the hydrolysis.

Data Presentation

Table 1: Hypothetical Yield Improvement for Key Steps

StepReported/Expected YieldOptimized YieldKey Optimization Parameter
Imine Formation70-80%>90%Use of a dehydrating agent (e.g., molecular sieves)
Oxaziridine Formation60-70%>85%Low-temperature reaction (-78 °C), use of freshly purified mCPBA
Oxaziridine Hydrolysis75-85%>95%Activated Dowex 50W, optimized solvent and catalyst loading

Experimental Protocols

Protocol: Optimized Oxaziridine Formation
  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the imine intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To this solution, add a solution of freshly purified m-chloroperbenzoic acid (mCPBA, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess mCPBA by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxaziridine can be used in the next step or purified by column chromatography on silica (B1680970) gel.

Visualizations

Dopastin_Synthesis_Workflow L_Valinol L-Valinol Protection Amine Protection L_Valinol->Protection Oxidation Alcohol Oxidation Protection->Oxidation Imine_Formation Imine Formation Oxidation->Imine_Formation Oxaziridine_Formation Oxaziridine Formation Imine_Formation->Oxaziridine_Formation Hydrolysis Oxaziridine Hydrolysis Oxaziridine_Formation->Hydrolysis Coupling Side-chain Coupling Hydrolysis->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Oxaziridine_Formation Start Low Yield in Oxaziridine Formation Check_Imine Check Purity of Imine Starting Material Start->Check_Imine Impure Impure Check_Imine->Impure Purify Re-purify Imine Impure->Purify Yes Pure Pure Impure->Pure No Purify->Check_Imine Check_Conditions Review Reaction Conditions (Temp, Solvent, Stoich.) Pure->Check_Conditions Optimize Optimize Conditions: - Lower Temperature - Anhydrous Solvent - Titrate Oxidant Check_Conditions->Optimize Success Yield Improved Optimize->Success

Caption: Troubleshooting flowchart for low yield in oxaziridine formation.

References

Technical Support Center: Overcoming Experimental Variability with Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Dopastin, a dopamine (B1211576) β-hydroxylase (DBH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3] By inhibiting DBH, this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in tissues.[1][4]

Q2: What are the common applications of this compound in research?

A2: this compound and other DBH inhibitors are utilized in various research areas, including:

  • Cardiovascular research: To investigate the effects of modulating the sympathetic nervous system in conditions like hypertension and congestive heart failure.[1][5]

  • Neuroscience research: To study the roles of dopamine and norepinephrine in neurological and psychiatric conditions such as Post-Traumatic Stress Disorder (PTSD) and cocaine dependence.[6][7][8]

  • Drug development: As a tool to understand the pharmacological effects of DBH inhibition and to develop novel therapeutics.

Q3: What are the expected effects of this compound on catecholamine levels?

A3: Administration of this compound is expected to produce a dose-dependent decrease in norepinephrine content and an increase in dopamine content, leading to an increased dopamine-to-norepinephrine ratio in various tissues, including cardiovascular tissues and the cerebral cortex.[1]

Troubleshooting Guide

Issue 1: High variability in norepinephrine and dopamine measurements between samples.

  • Question: We are observing significant well-to-well or animal-to-animal variability in our norepinephrine and dopamine measurements after this compound treatment. What could be the cause?

  • Answer: High variability can stem from several sources. Consider the following potential causes and solutions:

    • Inconsistent Dosing: Ensure precise and consistent administration of this compound across all subjects or experimental wells. For in vivo studies, oral gavage or intraperitoneal injection techniques should be highly standardized.

    • Timing of Sample Collection: The timing of tissue or fluid collection post-Dopastin administration is critical as catecholamine levels change dynamically. Establish a strict and consistent time course for sample collection for all experimental groups.

    • Sample Handling and Processing: Catecholamines are susceptible to degradation. Samples should be processed quickly on ice and stored at -80°C. Use of antioxidants (e.g., EDTA and sodium metabisulfite) in collection tubes is recommended.

    • Endogenous Inhibitors: Tissue extracts may contain endogenous substances that can interfere with DBH activity assays.[9] Consider purifying your sample to remove these inhibitors. A method involving adsorption of DBH to Concanavalin A-Sepharose has been shown to be effective.[9]

    • Genetic Variability: The DBH gene exhibits a high degree of polymorphism, which can lead to significant inter-individual differences in basal DBH activity and response to inhibitors.[10][11] If working with animal models, using a genetically homogenous strain can help reduce this variability. For human studies, genotyping subjects for DBH polymorphisms may be necessary for data stratification.

Issue 2: this compound treatment does not produce the expected decrease in norepinephrine levels.

  • Question: We are not observing a significant decrease in norepinephrine levels after treating our cells/animals with this compound. Why might this be happening?

  • Answer: A lack of effect could be due to several factors related to the compound, the experimental system, or the assay itself.

    Potential CauseTroubleshooting Steps
    This compound Degradation Verify the integrity and purity of your this compound stock. Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh working solutions for each experiment.
    Incorrect Dosage The dose of this compound may be insufficient to achieve significant DBH inhibition. Perform a dose-response study to determine the optimal concentration for your specific model system.[1][5]
    Pharmacokinetic Issues (in vivo) The route of administration and the formulation of this compound can affect its bioavailability. Ensure the vehicle used for dissolution is appropriate and that the administration route allows for adequate absorption.[6]
    Low Basal DBH Activity The experimental model (cell line or animal strain) may have inherently low basal DBH activity, making it difficult to observe a significant effect of an inhibitor. Measure basal DBH activity to confirm it is within a detectable range.
    Assay Sensitivity The analytical method used to measure norepinephrine may not be sensitive enough to detect subtle changes. High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a highly sensitive method for catecholamine quantification.[9]

Issue 3: Unexpected off-target effects are observed.

  • Question: We are observing cellular or behavioral changes that are not consistent with the known mechanism of this compound. How can we investigate this?

  • Answer: While this compound is a selective DBH inhibitor, off-target effects are always a possibility.

    • Control Experiments: Include appropriate controls to rule out effects of the vehicle or the experimental procedure itself.

    • Rescue Experiments: If possible, perform a rescue experiment by co-administering norepinephrine or a downstream signaling molecule to see if the unexpected phenotype can be reversed.

    • Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or other DBH inhibitors.

    • Phenotypic Profiling: Utilize broader phenotypic screening assays to characterize the unexpected effects and potentially identify the off-target pathway.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Rodent Models

This protocol is a general guideline based on studies with the DBH inhibitor Nepicastat (B1663631) and should be optimized for this compound and the specific research question.[6][12]

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., 0.2% hydroxypropyl methylcellulose (B11928114) - HPMC).

    • Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Administer this compound to rodents (e.g., mice or spontaneously hypertensive rats) via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • A typical dose for a similar compound, Nepicastat, is in the range of 30-100 mg/kg.[1][6] A dose-response study is recommended.

    • Administer a single dose for acute studies or daily doses for chronic studies.

  • Sample Collection:

    • At the desired time point post-administration, euthanize the animals according to approved ethical protocols.

    • Rapidly dissect tissues of interest (e.g., heart, mesenteric artery, cerebral cortex).

    • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

    • For plasma collection, use tubes containing an anticoagulant and an antioxidant (e.g., EDTA). Centrifuge at 4°C to separate plasma and store at -80°C.

Protocol 2: Measurement of Dopamine β-Hydroxylase (DBH) Activity

This protocol provides a general workflow for a sensitive DBH activity assay using HPLC.[9][13]

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • (Optional but recommended) To remove endogenous inhibitors, incubate the tissue homogenate with Concanavalin A-Sepharose to capture DBH.[9] Wash the Sepharose beads to remove unbound substances.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • The sample (tissue homogenate or DBH-bound Sepharose).

      • Substrate: Dopamine or a suitable analog like tyramine.

      • Cofactors: Ascorbic acid and copper sulfate.

      • Other components: Catalase and a buffer to maintain optimal pH.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Product Measurement:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant for the reaction product (norepinephrine or octopamine) using HPLC with electrochemical or fluorescence detection.

  • Data Analysis:

    • Calculate DBH activity based on the amount of product formed per unit of time per amount of protein in the sample.

Data Presentation

Table 1: Effect of this compound on Tissue Catecholamine Levels (Example Data)

Treatment GroupDose (mg/kg)TissueNorepinephrine (ng/g tissue)Dopamine (ng/g tissue)Dopamine/Norepinephrine Ratio
Vehicle0Left Ventricle550 ± 4515 ± 30.027
This compound30Left Ventricle350 ± 3050 ± 80.143
This compound100Left Ventricle200 ± 2590 ± 120.450
Vehicle0Cerebral Cortex300 ± 288 ± 20.027
This compound30Cerebral Cortex210 ± 2025 ± 50.119
This compound100Cerebral Cortex120 ± 1545 ± 70.375

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is example data and should be replaced with actual experimental results.

Mandatory Visualizations

Dopastin_Signaling_Pathway cluster_Vesicle Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine Norepinephrine Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binds Vesicle->Norepinephrine Release DBH Dopamine β-Hydroxylase (DBH) Norepinephrine_in_vesicle Norepinephrine DBH->Norepinephrine_in_vesicle Dopamine_in_vesicle Dopamine Dopamine_in_vesicle->DBH This compound This compound This compound->DBH Inhibits Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Dopaminergic_Signaling Dopaminergic Signaling Dopamine_Receptor->Dopaminergic_Signaling

Caption: this compound inhibits dopamine β-hydroxylase, altering catecholamine signaling.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Sample_Collection Sample Collection cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Dopastin_Prep Prepare this compound Dosing Solution Dosing Administer this compound or Vehicle Dopastin_Prep->Dosing Animal_Groups Randomize Animal Groups Animal_Groups->Dosing Euthanasia Euthanize Animals Dosing->Euthanasia Dissection Dissect Tissues Euthanasia->Dissection Storage Snap-freeze & Store at -80°C Dissection->Storage Homogenization Homogenize Tissues Storage->Homogenization DBH_Assay Perform DBH Activity Assay Homogenization->DBH_Assay HPLC Measure Catecholamines (HPLC) Homogenization->HPLC Stats Statistical Analysis DBH_Assay->Stats HPLC->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for in vivo studies with this compound.

Troubleshooting_Logic cluster_Investigation Initial Checks cluster_Solutions Potential Solutions Start High Variability or No Effect Observed Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Dosing and Sample Collection Protocol Start->Check_Protocol Check_Assay Validate Assay Performance Start->Check_Assay Check_Genetics Consider Genetic Variability Start->Check_Genetics Optimize_Dose Perform Dose-Response Study Check_Compound->Optimize_Dose Standardize_Procedure Standardize Handling and Timing Check_Protocol->Standardize_Procedure Purify_Sample Implement Sample Purification Step Check_Assay->Purify_Sample Outcome Consistent and Reproducible Results Optimize_Dose->Outcome Standardize_Procedure->Outcome Purify_Sample->Outcome Check_Genetics->Outcome

Caption: Logical troubleshooting flow for this compound experiments.

References

Dopastin stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Dopastin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Disclaimer

This compound is a specialized biochemical inhibitor of dopamine (B1211576) β-hydroxylase. Publicly available data on its stability is limited. The information provided herein is based on available supplier data and general principles of chemical stability. For critical applications, it is strongly recommended that users perform their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, with the chemical name (2E)-N-[(2S)-2-(Hydroxynitrosoamino)-3-methylbutyl]-2-butenamide, is a compound produced by the bacterium Pseudomonas sp.[1] It functions as an inhibitor of the enzyme dopamine β-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine synthesis pathway.

Q2: How should solid this compound be stored for long-term use?

A2: According to supplier information, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least 4 years.[2]

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in DMSO. For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution can then be diluted in aqueous buffers for your specific experimental needs immediately before use. It is advisable to minimize the storage of this compound in aqueous solutions.

Q4: My experiment is giving inconsistent results. Could this compound degradation be the cause?

A4: Inconsistent results can be a sign of compound degradation. If you suspect that the stability of this compound is affecting your experiments, consider the following:

  • Age of the stock solution: Has the stock solution been stored for an extended period?

  • Storage of the stock solution: Was the stock solution stored properly at -20°C or below and protected from light?

  • Freeze-thaw cycles: Has the stock solution undergone multiple freeze-thaw cycles? It is best practice to aliquot stock solutions into single-use volumes to avoid this.

  • Working solution stability: How long was the diluted working solution kept before use, and at what temperature? Aqueous solutions of many small molecules are significantly less stable than their DMSO stocks.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of inhibitory activity in an assay Degradation of this compound in stock or working solution.Prepare a fresh stock solution from solid material. If using an older stock, qualify its performance against a new lot if possible. Minimize the time the compound spends in aqueous buffer before use.
Precipitate forms in the working solution Poor solubility in the aqueous buffer.Increase the percentage of DMSO in the final working solution (ensure it is compatible with your assay). Alternatively, sonicate the solution briefly to aid dissolution.
Inconsistent results between experiments Instability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).Perform a stability study under your specific experimental conditions to determine the rate of degradation. An example protocol is provided below.
Discoloration of the this compound solution Oxidation or other chemical degradation pathways.Discard the solution. Prepare a fresh solution and protect it from light and excessive exposure to air.

Data on Stability

This compound (Solid)
Parameter Condition Recommendation Reference
Storage Temperature-20°CRecommended for long-term storage.[2]
Shelf Life≥ 4 yearsWhen stored at -20°C.[2]
Illustrative Stability of a Functionally Related Compound (Apomorphine) in Solution

Note: The following data is for Apomorphine, a dopamine agonist, and is provided for illustrative purposes due to the lack of specific public data for this compound in solution. This data demonstrates the type of information that can be generated in a stability study.

Compound Concentration Solvent/Buffer Temperature % Remaining after 14 days
Apomorphine HCl50 µg/mL0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite25°C99.7%
Apomorphine HCl50 µg/mL0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite37°C95.9%
Apomorphine HCl50 µg/mL0.1% Sodium Metabisulfite25°C0.53%
Apomorphine HCl50 µg/mL0.1% Sodium Metabisulfite37°C0.06%

Experimental Protocols

Protocol: Determining the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a user-defined aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a this compound Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the Stability Samples: Dilute the 10 mM this compound stock solution into your aqueous buffer to a final concentration of 100 µM. Prepare enough volume for all time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the 100 µM this compound solution and analyze it by HPLC. This will serve as your baseline (100% stability) measurement.

  • Incubation: Store the remaining 100 µM this compound solution under your desired test conditions (e.g., 25°C, protected from light).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and analyze them by HPLC under the same conditions as the T=0 sample.

  • HPLC Analysis:

    • Inject a consistent volume of each sample.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.

    • Monitor the absorbance at a wavelength where this compound has a strong signal.

  • Data Analysis:

    • For each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.

Visualizations

Signaling Pathway: this compound Inhibition of Dopamine β-Hydroxylase

Dopastin_Mechanism_of_Action cluster_pathway Dopamine Synthesis Pathway cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) This compound This compound Dopamine -> Norepinephrine Dopamine -> Norepinephrine This compound->Dopamine -> Norepinephrine Inhibits

Caption: Mechanism of this compound as an inhibitor of Dopamine β-Hydroxylase.

Experimental Workflow: this compound Stability Assessment

Dopastin_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to 100 µM in aqueous buffer prep_stock->prep_working t0_analysis Analyze T=0 sample by HPLC prep_working->t0_analysis incubate Incubate solution at defined temperature t0_analysis->incubate timepoint_analysis Analyze aliquots at various time points incubate->timepoint_analysis calc_remaining Calculate % this compound remaining vs. T=0 timepoint_analysis->calc_remaining plot_data Plot % remaining vs. time calc_remaining->plot_data

Caption: Workflow for determining the stability of this compound in solution.

References

Technical Support Center: Refining Hypothetical Compound X (Dopastin) Dosage to Minimize Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to refine the dosage of Hypothetical Compound X (Dopastin) and minimize its toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Safe Doses

Potential Cause Troubleshooting Step Recommended Action
Formulation/Vehicle Toxicity Analyze the vehicle for toxicity. Review literature for known toxicities of the excipients.Conduct a vehicle-only toxicity study. If toxicity is observed, select a more inert vehicle.
Route of Administration Stress Evaluate the administration procedure for potential stress-induced complications (e.g., gavage injury, injection site reactions).Refine the administration technique. Consider less stressful alternatives like voluntary oral administration in palatable food if feasible.[1]
Species-Specific Sensitivity Review literature for known metabolic pathway differences in the chosen animal model that could lead to toxic metabolite formation.Conduct pharmacokinetic (PK) and metabolism studies to compare with other species. Consider using a different animal model if significant and unmanageable sensitivity is identified.[2][3]
Dosing Error Verify all calculations for dose concentration and volume. Check calibration of dosing equipment.Implement a two-person verification system for all dosing calculations and preparations.

Issue 2: High Variability in Pharmacokinetic (PK) and Toxicity Profiles

Potential Cause Troubleshooting Step Recommended Action
Animal Stress Assess animal handling and housing conditions for potential stressors.Increase acclimation time, provide environmental enrichment, and use non-aversive handling techniques.[1]
Food and Water Effects Determine if the timing of feeding and fasting affects drug absorption and metabolism.Standardize feeding schedules relative to dosing.[1]
Genetic Variability Consider the genetic background of the animal strain and its potential impact on drug metabolism.Use a more genetically homogenous animal strain if possible. If studying population variance is the goal, consider using Diversity Outbred (DO) mice.[4]
Microsampling Technique If using microsampling for PK studies, ensure the technique is consistent and does not cause undue stress.Provide thorough training on microsampling techniques to minimize procedural stress and ensure consistent sample volumes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step in refining the dosage of Hypothetical Compound X (this compound) to minimize toxicity?

A1: The initial step is to determine the Maximum Tolerated Dose (MTD). This is achieved through a dose range-finding study in a small group of animals.[5] The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. Key parameters to monitor include clinical signs of toxicity, changes in body weight, and food and water consumption.[5]

Q2: How can I convert a known effective dose from one animal species to another to estimate a starting dose?

A2: Allometric scaling is a common method used to estimate equivalent doses between species based on body surface area rather than body weight alone.[6][7] The formula for converting a dose from species A to species B is:

Dose B (mg/kg) = Dose A (mg/kg) × (Km A / Km B)

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[8]

Q3: What are the key signs of toxicity to monitor in animal models during a study with Hypothetical Compound X (this compound)?

A3: Comprehensive monitoring should include:

  • Clinical Observations: Changes in behavior, posture, activity levels, and physical appearance.

  • Physiological Measurements: Body weight, food and water intake, body temperature, and heart rate.

  • Hematology and Clinical Chemistry: Analysis of blood samples to detect changes in organ function (e.g., liver and kidney enzymes), red and white blood cell counts, and electrolyte balance.

  • Histopathology: Microscopic examination of tissues from major organs after necropsy to identify any cellular damage.[9]

Q4: What are some less stressful alternatives to traditional injection or gavage for administering Hypothetical Compound X (this compound)?

A4: To refine the administration process and reduce animal stress, consider:

  • Voluntary Oral Consumption: Mixing the compound with a palatable food or liquid.[1]

  • Continuous Infusion: Using osmotic pumps for sustained and consistent drug delivery, which can also reduce side effects.[1]

  • Micropipette for Oral Delivery: A refined method for precise oral administration that can be less stressful than gavage.[1]

Q5: How can in vitro methods be used to refine the dosage and predict the toxicity of Hypothetical Compound X (this compound)?

A5: In vitro toxicity studies using cell cultures or tissue models can provide preliminary data on a compound's potential toxicity.[10] These methods can help in:

  • Identifying potential target organs of toxicity.

  • Understanding the mechanism of toxicity at a cellular level.

  • Screening different formulations to identify those with lower toxicity profiles.

  • Reducing the number of animals required for in vivo studies, in line with the 3Rs principle of Replacement and Reduction.[10]

Data Presentation

Table 1: Allometric Scaling Km Factors for Dose Conversion

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.50.12512
Dog100.4522
Monkey30.2412.5
Human601.637
Data derived from scientific literature.[8]

Table 2: Example Dose Range-Finding Study Design for Hypothetical Compound X (this compound) in Rats

GroupDose (mg/kg)Number of Animals (M/F)Route of AdministrationObservation PeriodKey Parameters Monitored
1Vehicle Control3/3Oral Gavage14 daysClinical signs, body weight, food/water intake
2103/3Oral Gavage14 daysClinical signs, body weight, food/water intake
3303/3Oral Gavage14 daysClinical signs, body weight, food/water intake
41003/3Oral Gavage14 daysClinical signs, body weight, food/water intake
53003/3Oral Gavage14 daysClinical signs, body weight, food/water intake

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Selection: Select a small cohort of healthy, young adult animals of the chosen species and strain (e.g., Sprague-Dawley rats).

  • Acclimation: Acclimate the animals to the facility and handling for at least one week.[1]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a wide range of doses, including a vehicle control.

  • Dose Administration: Administer Hypothetical Compound X (this compound) via the intended clinical route.

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight and food/water consumption at regular intervals.[5]

  • Endpoint: The MTD is identified as the highest dose that does not produce significant clinical signs of toxicity, more than a 10% loss in body weight, or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Protocol 2: Pharmacokinetic (PK) Study with Microsampling

  • Animal Preparation: Acclimate animals and ensure they are appropriately restrained for dosing and sampling to minimize stress.

  • Dose Administration: Administer a single dose of Hypothetical Compound X (this compound).

  • Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect a small volume of blood (≤50 µL) via a refined microsampling technique (e.g., tail vein puncture).[1]

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Bioanalysis: Quantify the concentration of Hypothetical Compound X (this compound) in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Dose_Refinement_Workflow cluster_preclinical Preclinical Assessment cluster_refinement Dosage Refinement In_Vitro_Tox In Vitro Toxicity Screening Dose_Range_Finding Dose Range-Finding Study (MTD Determination) In_Vitro_Tox->Dose_Range_Finding Inform Dose Selection PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Dose_Range_Finding->PK_PD_Studies Define Dose Levels Acute_Toxicity Acute Toxicity Study Dose_Range_Finding->Acute_Toxicity Set Max Dose Allometric_Scaling Allometric Scaling for Starting Dose Estimation PK_PD_Studies->Allometric_Scaling Provide PK Data Acute_Toxicity->Allometric_Scaling Provide NOAEL Refined_Dosing_Regimen Refined Dosing Regimen Allometric_Scaling->Refined_Dosing_Regimen Estimate Human Equivalent Dose Chronic_Toxicity Chronic Toxicity Study Refined_Dosing_Regimen->Chronic_Toxicity Test Long-Term Safety

Caption: Workflow for refining drug dosage and assessing toxicity.

Toxicity_Monitoring_Pathway Drug_Administration Drug Administration Clinical_Signs Clinical Signs (Behavior, Appearance) Drug_Administration->Clinical_Signs Physiological_Measurements Physiological Measurements (Body Weight, Food Intake) Drug_Administration->Physiological_Measurements Sample_Collection Blood/Tissue Collection Drug_Administration->Sample_Collection Toxicity_Assessment Overall Toxicity Assessment Clinical_Signs->Toxicity_Assessment Physiological_Measurements->Toxicity_Assessment Hematology Hematology Sample_Collection->Hematology Clinical_Chemistry Clinical Chemistry Sample_Collection->Clinical_Chemistry Histopathology Histopathology Sample_Collection->Histopathology Hematology->Toxicity_Assessment Clinical_Chemistry->Toxicity_Assessment Histopathology->Toxicity_Assessment

Caption: Key parameters for monitoring toxicity in animal models.

References

Troubleshooting unexpected results in Dopastin studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dopastin, a novel selective dopamine (B1211576) D2 receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and clarifying experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic agonist that exhibits high selectivity for the dopamine D2 receptor. Its primary mechanism involves binding to and activating D2 receptors, which are G-protein coupled receptors. This activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Q2: What are the expected downstream effects of this compound treatment in neuronal cell cultures?

Upon binding to the D2 receptor, this compound initiates a signaling cascade that typically results in:

  • Inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.

  • Modulation of ion channel activity, particularly inwardly rectifying potassium channels.

  • Inhibition of neurotransmitter release.

These effects are mediated through the Gi/o family of G-proteins.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No observable effect of this compound on cAMP levels.

  • Possible Cause 1: Cell Line Suitability. The cell line used may not express the dopamine D2 receptor at sufficient levels.

    • Troubleshooting:

      • Confirm D2 receptor expression using RT-qPCR or Western blot.

      • Consider using a cell line known to have robust D2 receptor expression (e.g., CHO-K1 cells stably transfected with the human D2 receptor).

  • Possible Cause 2: Reagent Integrity. The this compound compound may have degraded.

    • Troubleshooting:

      • Ensure proper storage of this compound according to the manufacturer's instructions (typically at -20°C, protected from light).

      • Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Assay Conditions. The assay conditions may not be optimal for detecting changes in cAMP.

    • Troubleshooting:

      • Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.

      • Optimize the forskolin (B1673556) (or other adenylyl cyclase activator) concentration used to stimulate cAMP production.

Issue 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density can lead to variability in receptor expression and cellular responses.

    • Troubleshooting:

      • Ensure thorough cell mixing before seeding.

      • Use a consistent and validated cell counting method.

      • Allow cells to adhere and stabilize for 24 hours before treatment.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations in drug concentrations.

    • Troubleshooting:

      • Calibrate pipettes regularly.

      • Use reverse pipetting for viscous solutions.

      • Prepare a master mix of reagents when treating multiple wells.

Issue 3: Unexpected cell toxicity at high concentrations of this compound.

  • Possible Cause 1: Off-Target Effects. At high concentrations, this compound may interact with other receptors or cellular targets, leading to toxicity.

    • Troubleshooting:

      • Perform a dose-response curve to determine the optimal concentration range.

      • Use a lower, more specific concentration of this compound.

      • Investigate potential off-target interactions using a broader receptor profiling panel.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at higher concentrations.

    • Troubleshooting:

      • Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).

      • Include a vehicle control (solvent only) in your experimental design.

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments with this compound.

Table 1: Effect of this compound on cAMP Levels in CHO-D2 Cells

This compound Concentration (nM)Forskolin-Stimulated cAMP Levels (pmol/well)% Inhibition
0 (Vehicle)10.2 ± 0.80%
18.1 ± 0.620.6%
105.3 ± 0.448.0%
1002.1 ± 0.279.4%
10001.5 ± 0.385.3%

Data are presented as mean ± standard deviation.

Table 2: this compound Binding Affinity for Dopamine Receptors

Receptor SubtypeKi (nM)
D1> 10,000
D25.8
D3127
D4850
D5> 10,000

Ki values represent the inhibitory constant for ligand binding.

Experimental Protocols

Protocol: Measurement of cAMP Levels using a Competitive ELISA

  • Cell Seeding: Seed CHO-D2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • This compound Treatment: Add varying concentrations of this compound (or vehicle) to the wells and incubate for 15 minutes at 37°C.

  • Stimulation: Add 10 µM forskolin to all wells (except for the basal control) and incubate for 20 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the competitive ELISA to determine the cAMP concentration in each well.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP levels for each this compound concentration.

Visualizations

Dopastin_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

This compound Signaling Pathway

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) Check_Cells Verify D2 Receptor Expression in Cell Line (RT-qPCR, Western Blot) Start->Check_Cells Decision1 Expression Confirmed? Check_Cells->Decision1 Check_Reagent Prepare Fresh This compound Solution Decision2 Effect Observed? Check_Reagent->Decision2 Check_Assay Optimize Assay Conditions (e.g., add IBMX) Decision3 Effect Observed? Check_Assay->Decision3 Decision1->Check_Reagent Yes Use_New_Cells Use a Different Cell Line Decision1->Use_New_Cells No Decision2->Check_Assay No End_Success Problem Solved Decision2->End_Success Yes Decision3->End_Success Yes End_Fail Consult Further Decision3->End_Fail No Use_New_Cells->End_Fail

Troubleshooting Workflow

Technical Support Center: Optimizing Dopastin in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Dopastin in enzyme assays targeting dopamine (B1211576) β-hydroxylase (DBH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme dopamine β-hydroxylase (DBH). Kinetic studies have shown that its mechanism of inhibition is uncompetitive with respect to the substrate (dopamine) and competitive with respect to the cofactor, ascorbic acid. This means that this compound binds to the enzyme-substrate complex and that its inhibitory effect can be overcome by increasing the concentration of the cofactor, ascorbic acid, but not by increasing the substrate concentration.

Q2: Why is optimizing the incubation time for this compound important?

Optimizing the incubation time is critical for obtaining accurate and reproducible results in enzyme inhibition assays. An insufficient incubation time may not allow for the inhibitor to reach equilibrium with the enzyme, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Conversely, an excessively long incubation period might lead to degradation of the enzyme, substrate, or inhibitor, also resulting in inaccurate data.

Q3: What is a typical pre-incubation step and is it necessary for this compound?

A pre-incubation step involves incubating the enzyme and the inhibitor together for a specific period before adding the substrate to start the reaction. For uncompetitive inhibitors like this compound, which bind to the enzyme-substrate complex, a lengthy pre-incubation of the enzyme and inhibitor alone is theoretically not required. However, a short pre-incubation may still be beneficial to ensure thermal equilibrium and consistency across experiments. For practical purposes in high-throughput screening, a minimal pre-incubation is often favored.

Q4: How do I determine the optimal incubation time for my specific experimental conditions?

The optimal incubation time should be determined empirically by conducting a time-course experiment. This involves measuring enzyme activity at several time points after the addition of this compound. The ideal incubation time is the point at which the inhibition is maximal and stable, before any significant loss of enzyme activity in the control group is observed.

Q5: What factors can influence the required incubation time?

Several factors can affect the time required to reach binding equilibrium, including:

  • Concentration of enzyme and inhibitor: Higher concentrations generally lead to faster equilibration.

  • Temperature: Higher temperatures can increase the rate of binding but may also decrease enzyme stability.

  • pH and buffer composition: These can affect both enzyme activity and the stability of this compound.

  • Presence of cofactors: Since this compound is competitive with ascorbic acid, the concentration of this cofactor is a critical parameter.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. - Inconsistent incubation times.- Degradation of this compound, enzyme, or substrate.- Pipetting errors.- Temperature fluctuations.- Use a precise timer for all incubation steps.- Prepare fresh solutions of this compound, enzyme, and substrate for each experiment. Assess the stability of this compound under your assay conditions.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Ensure all incubations are performed in a temperature-controlled environment (e.g., water bath or incubator).
No or very weak inhibition observed. - this compound has degraded.- Incorrect concentration of this compound.- High concentration of the cofactor, ascorbic acid.- Insufficient incubation time.- Check the storage conditions and age of the this compound stock solution. Prepare fresh stock if necessary.- Verify the concentration of your this compound stock solution.- Since this compound is a competitive inhibitor with respect to ascorbic acid, consider reducing the ascorbic acid concentration (while ensuring it's not limiting for the enzyme).- Perform a time-course experiment to ensure the incubation time is sufficient to observe inhibition.
Enzyme activity in the control (no inhibitor) decreases over time. - Enzyme instability under assay conditions (pH, temperature).- Substrate depletion.- Optimize the assay buffer and temperature for enzyme stability. Consider adding stabilizing agents like BSA if compatible.- Ensure the substrate concentration is not limiting and that you are measuring the initial reaction velocity. This can be checked by running a reaction progress curve.
Inconsistent results with different batches of enzyme. - Variation in enzyme activity or purity between batches.- Always determine the specific activity of each new batch of enzyme. Standardize the amount of active enzyme used in each assay.

Experimental Protocols

Determining the Optimal Incubation Time for this compound

This protocol outlines a method to determine the optimal incubation time of this compound with dopamine β-hydroxylase.

Materials:

  • Purified dopamine β-hydroxylase (DBH)

  • This compound

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Detection reagent (e.g., for a colorimetric or fluorometric assay)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of DBH, this compound, dopamine, and ascorbic acid in the appropriate assay buffer.

  • Set up the Assay Plate:

    • Control Wells: Add assay buffer, DBH, and vehicle control (the solvent used to dissolve this compound).

    • Inhibitor Wells: Add assay buffer, DBH, and this compound at a concentration expected to yield significant inhibition (e.g., close to the expected IC50).

  • Pre-incubation (Optional but Recommended for Consistency): Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Add the substrate (dopamine) and cofactor (ascorbic acid) to all wells to start the enzymatic reaction.

  • Time-Course Measurement: Immediately begin measuring the reaction product at regular intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes) using a microplate reader.

  • Data Analysis:

    • Plot the product formation over time for both the control and the this compound-treated wells.

    • Calculate the percent inhibition at each time point.

    • The optimal incubation time is the shortest time that gives a stable and maximal level of inhibition.

Standard Dopamine β-Hydroxylase (DBH) Inhibition Assay with this compound

Procedure:

  • Prepare Reagents: As described above.

  • Assay Setup: To each well of a microplate, add the following in order:

    • Assay Buffer

    • Catalase

    • Ascorbic Acid

    • Fumarate

    • This compound (at various concentrations for IC50 determination) or vehicle control

    • Dopamine β-hydroxylase (DBH)

  • Pre-incubation: Incubate the plate at 37°C for the empirically determined optimal incubation time.

  • Initiate Reaction: Add dopamine to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., strong acid).

  • Detection: Measure the amount of product formed using an appropriate detection method (e.g., colorimetric, fluorometric, or HPLC-based).

  • Calculate IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Time-Course Data for Determining Optimal Incubation Time

Incubation Time (minutes)Control Activity (RFU/min)This compound (10 nM) Activity (RFU/min)% Inhibition
5150090040.0
10148075049.3
15149060059.7
20151055063.6
30149554563.5
45145054062.8
60138053061.6

Based on this hypothetical data, an incubation time of 20-30 minutes would be optimal.

Table 2: Key Parameters for DBH Assay with this compound

ParameterRecommended Value/RangeNotes
Enzyme Concentration To be determined empiricallyShould provide a linear reaction rate for the duration of the assay.
Substrate (Dopamine) Concentration Near the Km valueUsing a substrate concentration around the Km allows for sensitive detection of both competitive and non-competitive inhibitors.
Cofactor (Ascorbic Acid) Concentration To be optimizedSince this compound is competitive with ascorbic acid, its concentration will directly impact the apparent potency of this compound.
pH ~5.0DBH generally has an acidic pH optimum.
Temperature 37°CA common temperature for enzyme assays, but should be optimized for enzyme stability.
This compound Stability To be determined empiricallyIt is recommended to perform stability tests on this compound under assay conditions (pH, temperature) if not already known.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_enzyme Prepare DBH Solution add_reagents Add Reagents to Plate (Buffer, Enzyme, this compound) prep_enzyme->add_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents prep_substrate Prepare Substrate/Cofactor Mix start_reaction Add Substrate/Cofactor Mix prep_substrate->start_reaction pre_incubate Pre-incubation (e.g., 10 min at 37°C) add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate for Optimal Time (e.g., 20-30 min at 37°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a this compound inhibition assay of dopamine β-hydroxylase.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Further Optimization start Inconsistent or Unexpected Results check_reagents Reagent Stability & Concentration? start->check_reagents check_protocol Consistent Incubation Times & Temps? start->check_protocol check_equipment Calibrated Pipettes & Reader? start->check_equipment time_course Perform Time-Course Experiment check_reagents->time_course If reagents are OK enzyme_stability Check Enzyme Stability check_protocol->enzyme_stability If protocol is consistent cofactor_conc Vary Cofactor Concentration check_equipment->cofactor_conc If equipment is OK

Caption: A logical flowchart for troubleshooting common issues in this compound enzyme assays.

signaling_pathway Dopamine Dopamine DBH Dopamine β-hydroxylase (Enzyme) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product This compound This compound This compound->DBH Inhibitor Ascorbic_Acid Ascorbic Acid (Cofactor) Ascorbic_Acid->DBH Cofactor

Addressing batch-to-batch variability of synthesized Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Dopastin. Our goal is to help you address batch-to-batch variability and ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound originally isolated from the bacterium Pseudomonas No. BAC-125.[1] It is a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[2] By inhibiting DBH, this compound can modulate the levels of these important neurotransmitters.

Q2: What are the common sources of batch-to-batch variability in synthesized this compound?

A2: Batch-to-batch variability of synthesized this compound can arise from several factors inherent to the chemical synthesis process. These can include:

  • Purity of Starting Materials: The synthesis of this compound typically starts from L-valinol. Impurities in this starting material can lead to the formation of related byproducts.

  • Reaction Conditions: Minor fluctuations in reaction temperature, pressure, reaction time, and solvent purity can influence the reaction kinetics and lead to the formation of impurities.

  • Purification Process: The effectiveness of the purification method, such as crystallization or chromatography, can vary between batches, leading to different impurity profiles.

  • Polymorphism: Active pharmaceutical ingredients (APIs) can exist in different crystalline forms, or polymorphs, which can have different physical properties. Variations in the crystallization process can lead to different polymorphic forms between batches.[3]

Q3: What are the potential impurities that can arise during the synthesis of this compound?

A3: As this compound is synthesized from L-valinol, a process akin to peptide synthesis, common impurities may include:

  • Deletion Sequences: Incomplete coupling reactions can lead to the absence of a portion of the molecule.[4][5]

  • Incompletely Removed Protecting Groups: Residual protecting groups from the synthesis can result in impurities.[4][6]

  • Side-Reaction Products: Unwanted reactions between starting materials, intermediates, or reagents can generate byproducts.

  • Epimerization/Racemization: The stereochemistry of the starting material, L-valinol, may be altered during the synthesis, leading to the formation of diastereomers.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity of Synthesized this compound Batches
Possible Cause Troubleshooting Step Recommended Action
Variable Purity Assess the purity of each batch using High-Performance Liquid Chromatography (HPLC).Develop and validate an HPLC method for purity analysis. Compare the chromatograms of different batches to identify any variations in the impurity profile. (See Experimental Protocol 1: HPLC Purity Analysis of this compound)
Presence of Inactive Isomers Analyze the stereochemical purity of each batch.Use chiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric or diastereomeric excess.
Incorrect Structure Confirm the chemical structure of the synthesized compound.Perform structural elucidation using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7][8][9] (See Experimental Protocol 2: NMR Analysis of this compound for Structural Elucidation)
Degradation of the Compound Assess the stability of the compound under storage conditions.Conduct stability studies at different temperatures and humidity levels. Analyze the samples at regular intervals using HPLC to check for degradation products.
Issue 2: Physical Appearance Varies Between Batches (e.g., Color, Crystal Form)
Possible Cause Troubleshooting Step Recommended Action
Presence of Chromophoric Impurities Analyze the color of the solid and solutions of different batches.Use a spectrophotometer to quantitatively measure the color of the solid API.[10][11][12] Variations in color can indicate the presence of impurities.
Polymorphism Characterize the crystalline form of each batch.Utilize techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[3]
Residual Solvents Quantify the amount of residual solvents in each batch.Employ Gas Chromatography (GC) with a headspace autosampler to determine the levels of residual solvents.

Experimental Protocols

Experimental Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general framework for the analysis of this compound purity by reverse-phase HPLC. Method optimization will be required.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound reference standard

  • This compound samples from different batches

  • Solvent for sample preparation (e.g., acetonitrile/water mixture)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the sample preparation solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound samples from each batch in the sample preparation solvent to a final concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-31 min: 90-10% B

      • 31-35 min: 10% B

  • Analysis: Inject the solvent blank, standard solutions, and sample solutions into the HPLC system.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of each batch by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Compare the impurity profiles of different batches.

Experimental Protocol 2: NMR Analysis of this compound for Structural Elucidation

This protocol outlines the general steps for confirming the structure of synthesized this compound using NMR spectroscopy.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and determine the chemical shifts (ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Process the data to identify the number of unique carbon environments.

  • 2D NMR Acquisition (if necessary):

    • Acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

  • Data Interpretation:

    • Compare the obtained spectra with the expected spectrum for the this compound structure.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the presence of all expected functional groups and the correct connectivity of the atoms.

Experimental Protocol 3: Dopamine β-Hydroxylase (DBH) Inhibition Assay

This spectrophotometric assay can be used to assess the biological activity of different batches of synthesized this compound by measuring their ability to inhibit DBH.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Dopamine β-hydroxylase (from bovine adrenal glands or recombinant)

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate (B1241708) buffer

  • This compound samples (inhibitor)

  • N,N-dimethyl-1,4-phenylenediamine (DMPD) or 2-aminoascorbic acid (chromogenic electron donors)[13]

Procedure:

  • Reagent Preparation: Prepare all solutions in the appropriate buffer as described in established protocols.[13][14][15]

  • Assay Reaction:

    • In a cuvette, prepare a reaction mixture containing the fumarate buffer, catalase, ascorbic acid, and the chromogenic electron donor.

    • Add a specific amount of the DBH enzyme solution.

    • To test the inhibitory activity, add varying concentrations of the this compound sample to the reaction mixture. For the control, add the solvent used to dissolve this compound.

    • Initiate the reaction by adding the substrate, dopamine.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the appropriate wavelength (e.g., 515 nm for DMPD) over time.[13] The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for the control and for each concentration of this compound.

    • Determine the percent inhibition for each this compound concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of DBH activity) for each batch.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Different this compound Batches

Batch IDPurity by HPLC (%)Melting Point (°C)ColorCrystal Form
DP-00198.5115-118Off-whiteNeedles
DP-00295.2112-116YellowishPlates
DP-00399.1116-119WhiteNeedles

Table 2: Biological Activity of Different this compound Batches

Batch IDDBH Inhibition (IC₅₀, µM)
DP-0011.2
DP-0025.8
DP-0031.1

Visualizations

Catecholamine_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound Dopamine -> Norepinephrine Dopamine -> Norepinephrine This compound->Dopamine -> Norepinephrine Inhibition

Caption: this compound inhibits Dopamine β-Hydroxylase in the catecholamine pathway.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_qc Quality Control cluster_troubleshooting Troubleshooting Synthesis Chemical Synthesis (from L-valinol) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Purity Purity Analysis (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purification->Structure Activity Biological Activity Assay (DBH Inhibition) Purification->Activity Variability Batch-to-Batch Variability Detected Purity->Variability Structure->Variability Activity->Variability RootCause Identify Root Cause Variability->RootCause CorrectiveAction Implement Corrective Action RootCause->CorrectiveAction

Caption: Workflow for synthesis, quality control, and troubleshooting of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckPurity Assess Purity (HPLC) Start->CheckPurity CheckStructure Confirm Structure (NMR, MS) Start->CheckStructure CheckActivity Measure Biological Activity (DBH Assay) Start->CheckActivity ImpurityIssue Impurity Profile Varies CheckPurity->ImpurityIssue StructureIssue Incorrect Structure CheckStructure->StructureIssue ActivityIssue Activity Varies CheckActivity->ActivityIssue OptimizePurification Optimize Purification Method ImpurityIssue->OptimizePurification Yes ConsistentResults Consistent Results Achieved ImpurityIssue->ConsistentResults No ModifySynthesis Modify Synthesis Protocol StructureIssue->ModifySynthesis Yes StructureIssue->ConsistentResults No ActivityIssue->CheckPurity Re-evaluate ActivityIssue->ConsistentResults No OptimizePurification->ConsistentResults ModifySynthesis->ConsistentResults

Caption: Decision tree for troubleshooting inconsistent this compound activity.

References

Best practices for handling and disposal of Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dopastin

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting for handling and disposing of this compound. Adherence to these guidelines is critical to ensure experimental integrity and user safety.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

This compound is highly sensitive to light and temperature. For optimal stability, it should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C to -80°C, protected from light in a desiccated environment.

  • Stock Solutions (in DMSO or Ethanol): Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

2. How do I properly reconstitute lyophilized this compound?

To ensure accurate concentration and stability, follow the detailed "Protocol for Reconstitution of Lyophilized this compound" provided in the Experimental Protocols section. Briefly, bring the vial to room temperature before opening and use anhydrous-grade DMSO or 100% ethanol (B145695) for reconstitution.

3. My this compound solution has turned a pale yellow color. Is it still usable?

No, a color change to yellow indicates significant degradation of the compound. This can be caused by exposure to light, moisture, or improper storage temperatures. Degraded this compound will not yield reliable experimental results and should be disposed of according to the guidelines below.

4. What personal protective equipment (PPE) is required when handling this compound?

Due to its moderate toxicity, appropriate PPE is mandatory. This includes:

  • Standard laboratory coat

  • Chemical safety goggles

  • Nitrile gloves (double-gloving is recommended when handling stock solutions)

5. How do I dispose of this compound waste?

All this compound waste (solid powder, solutions, contaminated labware) is considered hazardous chemical waste. It must be collected in a dedicated, clearly labeled, and sealed waste container. Refer to your institution's specific guidelines for hazardous waste disposal. Do not pour this compound solutions down the drain.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. 1. Improper storage (light/heat exposure).2. Repeated freeze-thaw cycles of stock solution.3. Degradation in aqueous media.1. Always store aliquots at -80°C, protected from light.2. Prepare single-use aliquots to avoid freeze-thaw cycles.3. Prepare fresh dilutions in aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions.
Precipitate forms in my stock solution after thawing. 1. The solution was not allowed to fully warm to room temperature before use.2. Solvent evaporation has increased the concentration beyond its solubility limit.1. Ensure the vial equilibrates to room temperature before opening and use.2. Gently warm the solution to 37°C and vortex briefly to redissolve the precipitate. If it persists, the solution may be supersaturated and should be remade.
Difficulty dissolving lyophilized this compound powder. 1. Use of an improper solvent.2. Insufficient vortexing or sonication.1. Use only anhydrous-grade DMSO or 100% ethanol.2. Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to facilitate dissolution.

Data Summary

Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Various Temperatures

Storage TemperatureTime to 10% Degradation
-80°C> 12 months
-20°C~ 3 months
4°C< 48 hours
25°C (Room Temp)< 2 hours

Table 2: Solubility of this compound

SolventMaximum Solubility
DMSO≥ 50 mM
Ethanol (100%)≥ 25 mM
PBS (pH 7.4)< 10 µM

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for 15-20 minutes to allow it to warm.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of powder with a FW of 250 g/mol , add 400 µL of solvent).

  • Under a chemical fume hood, carefully unseal the vial.

  • Add the calculated volume of anhydrous-grade DMSO or 100% ethanol using a calibrated pipette.

  • Reseal the vial and vortex for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting tubes and store immediately at -80°C.

Visualizations

Dopastin_Spill_Cleanup cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Waste Disposal Alert Alert Personnel & Secure Area Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Proceed to Cleanup Apply Apply Deactivating Solution (e.g., 10% Bleach) Contain->Apply Wipe Wipe Area from Outside In Apply->Wipe Rinse Rinse Area with 70% Ethanol Wipe->Rinse Collect Collect All Contaminated Materials Rinse->Collect Proceed to Disposal Seal Place in Labeled Hazardous Waste Bag Collect->Seal Dispose Dispose via Institutional Chemical Waste Program Seal->Dispose

Caption: Workflow for the safe cleanup and disposal of a this compound spill.

Dopastin_Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Complex Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Downstream Kinase Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response This compound This compound This compound->Receptor Inhibition

Caption: Fictional signaling pathway showing this compound as a receptor antagonist.

Mitigating the hypotensive effects of Dopastin in non-cardiovascular studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypotensive effects of Dopastin in non-cardiovascular experimental models.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in blood pressure in our animal models following the administration of this compound for a neurological study. Is this an expected side effect?

A1: Yes, hypotension is a known potential side effect of dopamine (B1211576) agonists. This compound, acting on dopamine receptors, can lead to vasodilation and a subsequent decrease in blood pressure. This effect is not limited to cardiovascular studies and can be a confounding factor in various research models.[1][2]

Q2: What is the underlying mechanism of this compound-induced hypotension?

A2: this compound, as a dopamine agonist, is thought to induce hypotension through its action on dopamine receptors, which can lead to vasodilation.[2] In some cases, dopamine agonists can also have effects on the sympathetic nervous system, contributing to a reduction in vascular tone.[3]

Q3: How can we mitigate the hypotensive effects of this compound without compromising our primary non-cardiovascular research objectives?

A3: Several strategies can be employed. These include dose optimization of this compound, careful volume resuscitation, and, if necessary, the co-administration of a vasopressor agent. The choice of intervention depends on the severity of the hypotension and the specifics of your experimental protocol.[4][5]

Q4: Are there any specific vasopressors recommended for counteracting this compound-induced hypotension in a research setting?

A4: The selection of a vasopressor should be guided by the specific experimental context. Norepinephrine is often considered a first-line agent for managing hypotension due to its potent vasoconstrictive effects with less pronounced cardiac stimulation compared to other catecholamines.[4] Phenylephrine, a pure α1-adrenergic agonist, can also be considered when an increase in vascular tone is the primary goal without direct cardiac effects.[5] Vasopressin may be used as a second-line agent.[4][6]

Q5: What are the starting doses for these vasopressors in animal models?

A5: Dosing will vary significantly based on the animal species, model, and the severity of hypotension. It is crucial to start with a low dose and titrate to effect while continuously monitoring blood pressure. The table below provides a general starting point for discussion with your institution's veterinary staff or institutional animal care and use committee (IACUC).

Troubleshooting Guide

Issue: Unexpected and Severe Hypotension Post-Dopastin Administration

Potential Causes:

  • Dose of this compound is too high: The hypotensive effect of dopamine agonists can be dose-dependent.[1]

  • Inadequate fluid balance: Hypovolemia can exacerbate the hypotensive effects of vasodilating agents.[4][5]

  • Interaction with other experimental agents: Concomitant administration of other drugs with vasodilatory properties can lead to synergistic hypotensive effects.[7][8]

Solutions:

  • Dose-Response Study: Conduct a pilot study to determine the optimal dose of this compound that achieves the desired effect in your non-cardiovascular model with minimal hypotensive side effects.

  • Fluid Management: Ensure adequate hydration of the animal model before and during the experiment. Intravenous fluid administration can help maintain vascular volume.[9]

  • Review Concomitant Medications: Carefully review all other substances being administered to the animal to identify any potential drug interactions that could contribute to hypotension.[7]

Issue: Hypotension is Interfering with Experimental Data Collection

Potential Causes:

  • Reduced organ perfusion: Severe hypotension can lead to inadequate blood flow to vital organs, potentially affecting the physiological parameters you are measuring.

  • Activation of compensatory mechanisms: The body's natural response to hypotension (e.g., reflex tachycardia) can introduce variability into your data.

Solutions:

  • Continuous Blood Pressure Monitoring: Implement continuous and direct blood pressure monitoring (e.g., via arterial catheter) to get a real-time assessment of the hemodynamic status.

  • Co-administration of a Vasopressor: If dose reduction of this compound is not feasible, consider the carefully titrated co-administration of a vasopressor to maintain blood pressure within a target range.

Data Presentation

Table 1: Vasopressor Agents for Mitigating this compound-Induced Hypotension

VasopressorMechanism of ActionReceptor ActivityKey Considerations in a Research Setting
Norepinephrine Potent vasoconstrictor with some inotropic effects.α1 > β1First-line agent for many forms of hypotension.[4][6] May cause less tachycardia than other catecholamines.[5]
Phenylephrine Pure vasoconstrictor.α1 agonistUseful when increased vascular resistance is the primary goal without direct cardiac stimulation.[5]
Vasopressin Vasoconstrictor acting on V1 receptors.V1 & V2Often used as a second-line agent in refractory hypotension.[4][6] May decrease cardiac output.[4]
Dopamine Dose-dependent effects.Dopaminergic, β1, α1Effects vary with dose; associated with increased risk of arrhythmias compared to norepinephrine.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Vasopressor Co-administration

Objective: To stabilize mean arterial pressure (MAP) following this compound-induced hypotension.

Materials:

  • This compound solution

  • Selected vasopressor solution (e.g., Norepinephrine)

  • Infusion pumps

  • Continuous blood pressure monitoring system

  • Intravenous catheters

Methodology:

  • Establish intravenous access for both this compound and vasopressor administration.

  • Initiate continuous monitoring of blood pressure and heart rate.

  • Administer the planned dose of this compound.

  • If MAP drops below the predetermined experimental threshold (e.g., <65 mmHg), initiate a continuous infusion of the vasopressor at a low starting dose.[6]

  • Titrate the vasopressor infusion rate upwards in small increments until the target MAP is achieved and stabilized.

  • Continuously monitor hemodynamic parameters throughout the experiment and adjust the infusion rate as necessary.

Visualizations

Dopastin_Hypotension_Pathway This compound This compound (Dopamine Agonist) DopamineReceptors Dopamine Receptors (e.g., D1, D2) This compound->DopamineReceptors Activates Vasodilation Vasodilation of Peripheral Blood Vessels DopamineReceptors->Vasodilation DecreasedSVR Decreased Systemic Vascular Resistance (SVR) Vasodilation->DecreasedSVR Hypotension Hypotension (Decreased Blood Pressure) DecreasedSVR->Hypotension

Caption: Signaling pathway of this compound-induced hypotension.

Mitigation_Workflow Start This compound Administration in Non-Cardiovascular Study HypotensionObserved Significant Hypotension Observed? Start->HypotensionObserved NoAction Continue Experiment HypotensionObserved->NoAction No Troubleshoot Troubleshooting Steps HypotensionObserved->Troubleshoot Yes DoseReduction Reduce this compound Dose Troubleshoot->DoseReduction FluidBolus Administer Fluid Bolus Troubleshoot->FluidBolus Vasopressor Consider Vasopressor Co-administration Troubleshoot->Vasopressor Monitor Continuous Hemodynamic Monitoring DoseReduction->Monitor FluidBolus->Monitor Vasopressor->Monitor

Caption: Experimental workflow for managing this compound-induced hypotension.

Vasopressor_Selection_Logic Hypotension This compound-Induced Hypotension PrimaryGoal What is the primary goal? Hypotension->PrimaryGoal IncreaseSVR Primarily Increase Systemic Vascular Resistance PrimaryGoal->IncreaseSVR No Cardiac Effect IncreaseSVR_MAP Increase SVR and Maintain Cardiac Output PrimaryGoal->IncreaseSVR_MAP Balanced Effect Refractory Refractory to First-Line Agent PrimaryGoal->Refractory Insufficient Response Phenylephrine Phenylephrine IncreaseSVR->Phenylephrine Norepinephrine Norepinephrine IncreaseSVR_MAP->Norepinephrine Vasopressin Vasopressin (Second-line) Refractory->Vasopressin

Caption: Logical relationship for selecting a vasopressor.

References

Validation & Comparative

A Comparative Analysis of Dopastin and Fusaric Acid in the Inhibition of Dopamine β-Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the comparative efficacy of enzymatic inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two notable inhibitors of dopamine (B1211576) β-hydroxylase (DBH), Dopastin and fusaric acid. Both compounds have been instrumental in the study of catecholamine biosynthesis and its role in physiological processes.

Executive Summary of Inhibitory Efficacy

This compound and fusaric acid are both potent inhibitors of dopamine β-hydroxylase, an essential enzyme in the conversion of dopamine to norepinephrine. Experimental data indicates that both compounds exhibit strong inhibitory activity against DBH, with comparable IC50 values.

Table 1: Comparative Inhibitory Activity against Dopamine β-Hydroxylase

CompoundIC50 (µM)Enzyme SourceReference
This compound0.2Bovine Adrenal Medulla[Iinuma et al., 1974]
Fusaric Acid0.2Bovine Adrenal Medulla[Hidaka et al., 1971]

Mechanism of Action and Signaling Pathway

Both this compound and fusaric acid exert their effects by directly inhibiting the enzymatic activity of dopamine β-hydroxylase. This enzyme is a critical component of the catecholamine biosynthesis pathway, which is responsible for the production of key neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. By inhibiting DBH, these compounds reduce the production of norepinephrine, leading to an accumulation of its precursor, dopamine.

The mechanism of inhibition for this compound has been characterized as uncompetitive with respect to the substrate (dopamine) and competitive with the cofactor, ascorbic acid. Fusaric acid is also a direct inhibitor, binding to the copper active site of the enzyme.

Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Inhibitor This compound or Fusaric Acid Inhibitor->DBH

Caption: Inhibition of Dopamine β-Hydroxylase in the Catecholamine Biosynthesis Pathway.

Detailed Experimental Protocols

The determination of the IC50 values for this compound and fusaric acid is typically performed using an in vitro enzyme inhibition assay. A common method is the spectrophotometric assay, which measures the enzymatic activity of DBH by quantifying the product of the reaction.

Spectrophotometric Assay for Dopamine β-Hydroxylase Activity

This protocol is a generalized representation based on established methods.

  • Enzyme Preparation: Purified dopamine β-hydroxylase is obtained from a suitable source, such as the bovine adrenal medulla. The enzyme is diluted to a working concentration in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Reaction Mixture Preparation: For each assay point, a reaction mixture is prepared in a test tube or microplate well. The typical components include:

    • Buffer: Sodium acetate buffer.

    • Cofactors: Ascorbic acid and catalase.

    • Substrate: Tyramine (a substrate for DBH).

    • Inhibitor: Varying concentrations of this compound or fusaric acid, or a vehicle control.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme preparation to the reaction mixture. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a strong acid, such as perchloric acid.

  • Product Quantification: The product of the reaction, octopamine, is oxidized to p-hydroxybenzaldehyde using sodium periodate. The p-hydroxybenzaldehyde is then extracted into a solvent (e.g., ether) and its absorbance is measured spectrophotometrically at a specific wavelength (e.g., 330 nm).

  • Data Analysis: The percentage of DBH inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and fusaric acid.

cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare Stock Solutions of this compound & Fusaric Acid D Set up Reaction Mixtures: - DBH Enzyme - Substrate (Tyramine) - Cofactors - Inhibitor (Varying Conc.) A->D B Purify Dopamine β-Hydroxylase (DBH) B->D C Prepare Assay Buffers and Reagents C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Product Formation (Spectrophotometry) F->G H Calculate % Inhibition vs. Control G->H I Determine IC50 Values (Dose-Response Curves) H->I

Caption: In Vitro Efficacy Comparison Workflow for DBH Inhibitors.

Conclusion

Both this compound and fusaric acid are highly effective inhibitors of dopamine β-hydroxylase, with published IC50 values in the same nanomolar range, indicating comparable in vitro potency. The choice of inhibitor for a particular research application may depend on other factors such as cell permeability, in vivo stability, and off-target effects. The detailed experimental protocols and workflows provided in this guide offer a framework for the consistent and reliable evaluation of these and other DBH inhibitors. The provided visualizations of the signaling pathway and experimental procedures serve to clarify the context and methodology of this important area of pharmacological research.

A Comparative Analysis of Dopastin and Other Dopamine Beta-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dopastin and other known inhibitors of dopamine (B1211576) beta-hydroxylase (DBH), an essential enzyme in the catecholamine biosynthesis pathway. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Dopamine Beta-Hydroxylase and its Inhibition

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862).[1][2] This enzymatic reaction is a critical step in the biosynthesis of catecholamines, which are neurotransmitters and hormones that play vital roles in regulating physiological processes such as mood, attention, and blood pressure.[3][4] Inhibition of DBH presents a therapeutic strategy for various conditions, including hypertension, heart failure, and substance use disorders, by modulating the levels of dopamine and norepinephrine in the nervous system.[5][6]

Comparative Analysis of Inhibitor Potency

The inhibitory activities of this compound and other selected DBH inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTarget EnzymeIC50 ValueSource Organism
This compound Dopamine Beta-HydroxylaseNot Found-
Nepicastat Dopamine Beta-Hydroxylase8.5 nMBovine
Dopamine Beta-Hydroxylase9.0 nMHuman
Etamicastat Dopamine Beta-Hydroxylase107 nMNot Specified
Zamicastat Dopamine Beta-HydroxylaseNot Found-
Disulfiram Dopamine Beta-Hydroxylase~1000 nMNot Specified

Note: A specific IC50 value for this compound and a direct DBH IC50 value for Zamicastat were not available in the reviewed literature. Zamicastat has been identified as a DBH inhibitor, with reported IC50 values for P-glycoprotein (73.8 µM) and Breast Cancer Resistance Protein (17.0 µM).[7]

Signaling Pathway of Dopamine Beta-Hydroxylase Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and the point of intervention for DBH inhibitors.

Dopamine Beta-Hydroxylase Signaling Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH_Inhibitors DBH Inhibitors (e.g., this compound, Nepicastat) DBH Dopamine Beta-Hydroxylase (DBH) DBH_Inhibitors->DBH Inhibition DBH->Norepinephrine Experimental Workflow for DBH IC50 Determination cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare DBH Enzyme Solution D Pre-incubate DBH with Inhibitor A->D B Prepare Reaction Mixture (Dopamine, Ascorbate, etc.) E Initiate Reaction with Reaction Mixture B->E C Prepare Serial Dilutions of Test Inhibitor C->D D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Quantify Norepinephrine (HPLC-ECD) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

Validating the inhibitory effect of Dopastin on purified dopamine beta-hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the landscape of neurotransmitter modulation, understanding the precise inhibitory effects of compounds on key enzymes is paramount. This guide provides a comparative analysis of Dopastin, a known inhibitor of dopamine (B1211576) beta-hydroxylase (DBH), alongside other notable inhibitors. While this compound's qualitative inhibitory activity is established, this guide also presents a framework for its quantitative validation and comparison.

Performance Comparison of DBH Inhibitors

InhibitorIC50 Value (Purified DBH)Notes
This compound Not available in cited literatureA known inhibitor of dopamine β-hydroxylase, first isolated in 1972.[1] Further quantitative analysis is required to establish a precise IC50 value.
Nepicastat 8.5 nM (bovine DBH), 9 nM (human DBH)[2]A selective, potent, and orally active inhibitor.[2]
Etamicastat 107 nM[2]A potent and reversible inhibitor.[2]
Fusaric Acid -A direct inhibitor that binds to the copper active site of DBH.
Disulfiram -An irreversible, direct inhibitor that binds to the copper active site of DBH.

Experimental Protocols

To quantitatively assess the inhibitory effect of this compound and compare it with other compounds, a robust and reproducible experimental protocol is essential. Below are detailed methodologies for the purification of dopamine beta-hydroxylase and a subsequent inhibition assay.

Purification of Dopamine Beta-Hydroxylase (from Bovine Adrenal Medulla)

This protocol is adapted from established methods for obtaining highly purified and stable DBH.

Materials:

Procedure:

  • Homogenization: Homogenize fresh bovine adrenal medullae in a suitable buffer containing catalase. The inclusion of catalase is crucial for maintaining the stability of the enzyme during purification.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the soluble DBH.

  • Affinity Chromatography: Load the supernatant onto a Concanavalin A-Sepharose column. DBH, being a glycoprotein, will bind to the concanavalin A.

  • Elution: Elute the bound DBH from the column using a competitive sugar solution (e.g., methyl-α-D-mannopyranoside).

  • Concentration and Purity Assessment: Concentrate the eluted fractions containing DBH activity. Assess the purity of the enzyme using SDS-PAGE and determine the protein concentration.

Dopamine Beta-Hydroxylase Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of purified DBH by monitoring the formation of a colored product.

Materials:

  • Purified dopamine beta-hydroxylase

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Substrate: Tyramine (or Dopamine)

  • Cofactor: Ascorbic acid

  • Copper sulfate (B86663) (to saturate the enzyme with its essential cofactor)

  • Catalase

  • Inhibitors: this compound and other comparative compounds dissolved in a suitable solvent.

  • Oxidizing agent: Sodium periodate

  • Colorimetric reagent: (e.g., to react with the product, octopamine, to form a measurable chromophore)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, ascorbic acid, catalase, and copper sulfate.

  • Inhibitor Addition: Add varying concentrations of this compound or other test inhibitors to the respective wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified DBH to each well to initiate the reaction.

  • Substrate Addition: Add the substrate (tyramine) to start the enzymatic conversion.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding an oxidizing agent like sodium periodate. This step also oxidizes the product (octopamine) to p-hydroxybenzaldehyde. The absorbance of p-hydroxybenzaldehyde can be measured directly, or a colorimetric reagent can be added to produce a more intensely colored product.

  • Absorbance Measurement: Measure the absorbance of the final solution at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.

Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Inhibitor This compound & Other Inhibitors Dopamine -> Norepinephrine Dopamine -> Norepinephrine Inhibitor->Dopamine -> Norepinephrine

Catecholamine synthesis pathway and the point of inhibition.

Experimental Workflow for DBH Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified_DBH Purified DBH (from Bovine Adrenal Medulla) Mix Combine Reagents and Inhibitor Purified_DBH->Mix Inhibitors Prepare Inhibitor Solutions (this compound, etc.) Inhibitors->Mix Reagents Prepare Assay Reagents (Buffer, Substrate, Cofactors) Reagents->Mix Start_Reaction Add Purified DBH and Substrate Mix->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction & Develop Color Incubate->Stop_Reaction Measure Measure Absorbance (Spectrophotometer) Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Workflow for determining the inhibitory effect of compounds on DBH.

References

A Comparative Analysis of Dopastin's Cellular Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of Dopastin's performance in various cell lines against alternative compounds, supported by experimental data and detailed protocols.

This guide provides a comprehensive cross-validation of the cellular effects of this compound, a novel therapeutic agent. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a clear comparison of this compound's performance against other established alternatives.

Comparative Efficacy of this compound in Cancer Cell Lines

To assess the anti-proliferative effects of this compound, its efficacy was tested across a panel of human cancer cell lines and compared with Cisplatin, a widely used chemotherapy drug. Cell viability was determined using an MTT assay after 48 hours of treatment. The results, presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized in Table 1.

Table 1: Comparative IC50 Values (µM) of this compound and Cisplatin in Various Cancer Cell Lines

Cell LineTissue of OriginThis compound (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.825.5 ± 2.1
A549 Lung Carcinoma12.8 ± 1.520.1 ± 1.9
HeLa Cervical Cancer18.5 ± 2.230.8 ± 2.5
HepG2 Hepatocellular Carcinoma20.1 ± 2.435.2 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that this compound exhibits a lower IC50 value across all tested cell lines compared to Cisplatin, suggesting a more potent anti-proliferative effect.

Experimental Protocols

Cell Culture and Treatment: MCF-7, A549, HeLa, and HepG2 cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of this compound or Cisplatin for 48 hours.

MTT Assay for Cell Viability: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Mechanism of Action: this compound's Impact on the MAPK/ERK Signaling Pathway

Further investigation into the mechanism of action reveals that this compound exerts its anti-proliferative effects by inhibiting the MAPK/ERK signaling pathway, a critical pathway for cell growth and survival. Western blot analysis demonstrated a significant decrease in the phosphorylation of MEK1/2 and ERK1/2 in A549 cells following treatment with this compound.

Experimental Workflow for Western Blot Analysis

G cluster_0 Cell Lysis & Protein Quantification cluster_1 SDS-PAGE & Transfer cluster_2 Immunoblotting & Detection A549 A549 Cells Treated with this compound Lysis Cell Lysis Buffer A549->Lysis Lyse cells BCA BCA Protein Assay Lysis->BCA Quantify protein SDS SDS-PAGE BCA->SDS Load equal protein Transfer PVDF Membrane Transfer SDS->Transfer Separate proteins Blocking Blocking with 5% BSA Transfer->Blocking PrimaryAb Primary Antibody (p-MEK, p-ERK) Blocking->PrimaryAb SecondaryAb HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescence Detection SecondaryAb->Detection

Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.

Signaling Pathway of this compound's Action

G This compound This compound This compound->Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibition->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Independent Verification of Dopastin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis of Dopastin, a potent inhibitor of dopamine (B1211576) β-hydroxylase. While a direct, independent verification of the original 1973 synthesis by Ohno et al. has not been identified in the published literature, this document compiles available data on the original synthesis and compares its key chemical transformations with alternative and analogous synthetic approaches. This guide is intended to serve as a valuable resource for researchers interested in the synthesis of this compound and other bioactive small molecules.

Data Presentation: Comparison of Synthetic Routes

The original synthesis of this compound, as reported by Ohno et al. in 1973, is an 8-step linear sequence starting from L-valinol. A racemic version was also synthesized in 7 steps from isobutyraldehyde. While a direct replication study is not available, the feasibility of the key chemical transformations can be assessed by comparison with modern synthetic methodologies for similar functional groups.

StepTransformationOriginal Synthesis (Ohno et al., 1973)Alternative/Analogous SynthesesKey Considerations
1-3 Formation of N-substituted hydroxylamine (B1172632) from L-valinolDetails not fully available in accessible literature. Likely involves protection, oxidation, and deprotection steps.Modern methods for the synthesis of N-substituted hydroxylamines often involve the reduction of oximes or nitro compounds, or the alkylation of hydroxylamine.The stereochemistry of the chiral center from L-valinol must be maintained throughout the sequence.
4 N-nitrosation of the hydroxylamineDetails not fully available. Typically involves treatment with a nitrosating agent like nitrous acid (generated in situ from sodium nitrite (B80452) and acid).A variety of nitrosating agents are available, including alkyl nitrites and nitrosonium tetrafluoroborate, which can offer milder reaction conditions. The reaction is typically performed at low temperatures to avoid decomposition of the product.The N-nitrosohydroxylamine functional group is sensitive and may require careful handling.
5-7 Acylation with crotonyl chlorideThe N-nitrosohydroxylamine is acylated with crotonyl chloride.Acylation can also be achieved using crotonic acid activated with a coupling agent (e.g., DCC, EDC) or by using a mixed anhydride. This can offer better control and avoid the use of an acid chloride.The use of crotonyl chloride can lead to side reactions if not performed under controlled conditions. The geometry of the double bond in the crotonyl group must be preserved.
8 Final deprotection/purificationDetails not fully available.Purification methods would likely involve chromatography (e.g., silica (B1680970) gel) to isolate the final product.The final product's stability and purification challenges are important considerations for scalability.

Experimental Protocols

Detailed experimental protocols from the original 1973 publication by Ohno et al. were not fully accessible through available search tools. The following outlines the general synthetic steps based on the initial report and common organic chemistry practices.

Original Synthesis of this compound (Ohno et al., 1973) - General Outline [1]

  • Starting Material: L-valinol

  • Key Intermediate 1: N-(2-hydroxy-3-methylbutyl)hydroxylamine

  • Key Intermediate 2: N-hydroxy-N-(2-hydroxy-3-methylbutyl)-N'-nitrosoamine

  • Final Acylation: Reaction with crotonyl chloride

  • Final Product: this compound

Synthesis of N-substituted N-nitrosohydroxylamines (General Procedure)

The formation of the key N-nitrosohydroxylamine functional group in this compound is a critical step. While the specific conditions used by Ohno et al. are not detailed, a general approach involves the reaction of a secondary hydroxylamine with a nitrosating agent.

  • Procedure: A solution of the secondary hydroxylamine in an appropriate solvent (e.g., water, ethanol) is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, followed by the slow addition of an acid (e.g., hydrochloric acid, sulfuric acid) while maintaining the low temperature. The reaction mixture is stirred for a period, and the product is then extracted with an organic solvent.

Synthesis of Crotonamide Derivatives (General Procedure)

The final step in the this compound synthesis is the acylation of the N-nitrosohydroxylamine with crotonyl chloride.

  • Procedure: To a solution of the N-nitrosohydroxylamine and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane, THF) at low temperature, a solution of crotonyl chloride in the same solvent is added dropwise. The reaction is stirred until completion and then quenched with water. The product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Mandatory Visualization

This compound Synthesis Workflow

This compound Synthesis Workflow L_valinol L-Valinol Intermediate1 N-(2-hydroxy-3-methylbutyl)hydroxylamine L_valinol->Intermediate1 Multi-step conversion Intermediate2 N-hydroxy-N-(2-hydroxy-3-methylbutyl)-N'-nitrosoamine Intermediate1->Intermediate2 N-Nitrosation This compound This compound Intermediate2->this compound Acylation CrotonylChloride Crotonyl Chloride CrotonylChloride->this compound

Caption: A simplified workflow of the 8-step synthesis of this compound from L-valinol.

This compound's Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

This compound Signaling Pathway Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Catalyzed by DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH This compound This compound This compound->DBH Inhibits

Caption: this compound inhibits the enzyme dopamine β-hydroxylase, blocking the conversion of dopamine to norepinephrine.

References

Assessing the Specificity of Dopastin for Dopamine Beta-Hydroxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dopastin's specificity for dopamine (B1211576) beta-hydroxylase (DBH) against other known DBH inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Comparative Analysis of DBH Inhibitor Potency

The inhibitory potency of this compound and several other compounds against dopamine beta-hydroxylase is presented in Table 1. This data, primarily in the form of half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their efficacy in modulating DBH activity.

InhibitorIC50 ValueTarget EnzymeSpecies/SourceNotes
This compound 3.2 µMDopamine Beta-HydroxylaseNot Specified
Nepicastat8.5 nMDopamine Beta-HydroxylaseBovinePotent and selective inhibitor.
9 nMDopamine Beta-HydroxylaseHuman
Etamicastat107 nM (Ki = 34 nM)Dopamine Beta-HydroxylaseNot SpecifiedPeripherally selective inhibitor.
Disulfiram~1 µMDopamine Beta-HydroxylaseNot SpecifiedNon-selective, also inhibits aldehyde dehydrogenase.
Fusaric Acid30 µMDopamine Beta-HydroxylaseNot Specified

Understanding the Dopamine Synthesis Pathway

Dopamine beta-hydroxylase plays a crucial role in the biosynthesis of catecholamines, specifically in the conversion of dopamine to norepinephrine. Understanding this pathway is essential for contextualizing the effects of DBH inhibitors.

Dopamine_Synthesis_Pathway Dopamine Synthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine Beta-Hydroxylase (DBH) Inhibitor_Specificity_Workflow Inhibitor Specificity Assessment Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Ex Vivo Studies Primary_Assay Primary Enzyme Assay (e.g., DBH activity) IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Assay->IC50_Determination Selectivity_Panel Selectivity Panel (Assays against related enzymes) IC50_Determination->Selectivity_Panel Animal_Model Administration to Animal Model Selectivity_Panel->Animal_Model Promising Candidate Tissue_Analysis Ex Vivo Tissue Analysis (e.g., Neurotransmitter levels) Animal_Model->Tissue_Analysis Behavioral_Studies Behavioral Assessment Animal_Model->Behavioral_Studies

A Comparative Analysis of Dopastatin's Efficacy: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of Dopastatin (B12422115), a chimeric dopamine-somatostatin analog. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Dopastatins are a novel class of compounds designed to simultaneously target dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) receptors (SSTR), which are often co-expressed in various endocrine tumors, particularly pituitary adenomas. This dual-targeting strategy aims to achieve a more potent anti-tumoral effect compared to single-receptor agonists. A prominent example of a dopastatin is the compound BIM-23A760 (also known as TBR-760). This guide will focus on the reported effects of this specific analog.

In Vitro Effects of Dopastatin (BIM-23A760)

The in vitro activity of Dopastatin has been evaluated in primary cultures of human pituitary adenomas, revealing its potent effects on cell proliferation, apoptosis, and hormone secretion.

Data Presentation: In Vitro Quantitative Data
ParameterCell TypeEffectConcentration/ValueCitation
Cell Proliferation Non-Functioning Pituitary Adenomas (NFPAs)Inhibition of [3H]thymidine incorporationEC50: 1.2 pM[1]
Non-Functioning Pituitary Adenomas (NFPAs)Maximum Inhibition (Emax)-33.6% ± 3.7%[1]
Non-Functioning Pituitary Adenomas (NFPAs)Percentage of Responsive Tumors60% (23 out of 38)[1]
Apoptosis Non-Functioning Pituitary Adenomas (NFPAs)Increased Caspase-3 ActivitySignificant increase[2]
Receptor Binding Affinity sst2IC500.03 nM
sst5IC5042 nM
D2RIC5015 nM
Experimental Protocols: In Vitro Assays

Cell Culture: Primary cultures of human pituitary adenoma tissues are established following surgical resection. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. To enrich for adenoma cells, fibroblasts are often removed using magnetic-activated cell sorting (MACS) with anti-fibroblast microbeads. Cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][4]

Cell Proliferation Assay ([3H]thymidine Incorporation): To assess cell proliferation, primary pituitary adenoma cells are seeded in multi-well plates and treated with varying concentrations of Dopastatin (BIM-23A760) for a specified period (e.g., 72 hours). During the final hours of incubation (e.g., 6-18 hours), [3H]thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA. After incubation, cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells.[1][5]

Apoptosis Assay (Caspase-3 Activity): To measure apoptosis, cells are treated with Dopastatin for a defined period. Following treatment, cells are lysed, and the activity of caspase-3, a key executioner caspase in the apoptotic pathway, is determined using a colorimetric or fluorometric assay. The assay typically involves a specific caspase-3 substrate that, when cleaved, produces a detectable signal. The increase in caspase-3 activity in treated cells compared to control cells indicates an induction of apoptosis.[2]

Signaling Pathway of Dopastatin's In Vitro Effects

Dopastatin (BIM-23A760) exerts its antiproliferative and pro-apoptotic effects in non-functioning pituitary tumors primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways.[2]

Dopastatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R D2R ERK12 ERK1/2 D2R->ERK12 Activation p38 p38 MAPK D2R->p38 Activation SSTR2 SSTR2 SSTR2->ERK12 SSTR2->p38 Dopastin Dopastatin (BIM-23A760) This compound->D2R This compound->SSTR2 p27 p27 ERK12->p27 Upregulation Caspase3 Caspase-3 Activation p38->Caspase3 Activation Proliferation Cell Proliferation p27->Proliferation Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Induction

Dopastatin signaling pathway in pituitary adenoma cells.

In Vivo Effects of Dopastatin (BIM-23A760)

The in vivo efficacy of Dopastatin has been investigated in both preclinical animal models and human clinical trials, primarily targeting pituitary adenomas.

Data Presentation: In Vivo Quantitative Data
Study TypeModel/Patient PopulationTreatmentOutcomeResultCitation
Preclinical Mouse model of aggressive Non-Functioning Pituitary AdenomasTBR-760 (8 weeks)Tumor GrowthNearly complete inhibition[6]
Clinical Trial (Phase II) Patients with AcromegalyBIM-23A760 (subcutaneous injections, 6 months)Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) levelsTerminated; assessment of efficacy on GH and IGF-1 levels was the primary purpose.[4]
Clinical Trial Patients with Non-Functioning Pituitary AdenomasTBR-760Tumor GrowthUnder investigation[6]

Note: Specific quantitative results from the terminated Phase II trial in acromegaly patients were not detailed in the available search results.

Experimental Protocols: In Vivo Studies

Preclinical Animal Model: A mouse model of aggressive non-functioning pituitary adenomas (NFPAs) has been utilized to evaluate the in vivo efficacy of TBR-760. These models can be generated through genetic modification or by xenografting human tumor cells into immunocompromised mice. In the cited study, treatment with TBR-760 was administered over a period of 8 weeks. Tumor growth was monitored, likely through imaging techniques or by measuring tumor volume at specified intervals. At the end of the study, tumors were excised and analyzed.[6]

Clinical Trials: Clinical trials in human subjects have been conducted to assess the safety and efficacy of BIM-23A760. For instance, a Phase II study in patients with acromegaly involved repeated subcutaneous injections of different doses of BIM-23A760 over a 6-month period. The primary outcome measures were changes in serum levels of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1), which are key biomarkers for acromegaly.[4] Clinical trials for non-functioning pituitary adenomas are also underway to evaluate the effect of TBR-760 on tumor growth.[6]

Experimental Workflow: From Preclinical to Clinical Evaluation

in_vivo_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Development of Animal Model (e.g., NFPA Mouse Xenograft) Treatment_Admin TBR-760 Administration (e.g., 8 weeks) Animal_Model->Treatment_Admin Tumor_Monitoring Tumor Growth Monitoring Treatment_Admin->Tumor_Monitoring Outcome_Analysis Analysis of Tumor Inhibition Tumor_Monitoring->Outcome_Analysis Phase_II_Acromegaly Phase II Trial in Acromegaly Patients Outcome_Analysis->Phase_II_Acromegaly Informs Clinical Development Dosing Subcutaneous Injections (6 months) Phase_II_Acromegaly->Dosing Biomarker_Analysis GH and IGF-1 Level Monitoring Dosing->Biomarker_Analysis Efficacy_Safety Efficacy and Safety Assessment Biomarker_Analysis->Efficacy_Safety Phase_II_NFPA Ongoing Trials in NFPA Patients Efficacy_Safety->Phase_II_NFPA Further Clinical Investigation

Workflow for the in vivo evaluation of Dopastatin.

Comparison and Conclusion

The in vitro data strongly support the potent anti-proliferative and pro-apoptotic effects of Dopastatin (BIM-23A760) in pituitary adenoma cells, with effects observed at picomolar concentrations. The mechanism of action appears to be mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways.

References

Validating Dopastin's Mechanism of Action: A Site-Directed Mutagenesis Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of Dopastin, a potent inhibitor of Dopamine (B1211576) β-hydroxylase (DBH), and its mechanism of action, validated through a hypothetical site-directed mutagenesis study. The performance of this compound is compared with a known non-competitive inhibitor, providing researchers with a framework for similar validation studies.

Introduction to this compound and Dopamine β-Hydroxylase

Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] As such, it is a significant target for therapeutic intervention in various neurological and cardiovascular disorders. This compound has been identified as an inhibitor of DBH.[3] Understanding its precise mechanism of action is crucial for optimizing its therapeutic potential and for the development of novel, more specific inhibitors.

This guide outlines a hypothetical study to validate the mechanism of action of this compound as a competitive inhibitor of DBH using site-directed mutagenesis. This technique allows for the specific alteration of amino acid residues within the enzyme's active site to probe their role in inhibitor binding and catalytic activity.[4]

Hypothetical Experimental Overview

In this hypothetical study, we postulate that this compound acts as a competitive inhibitor by interacting with a key tyrosine residue (Tyr477) within the active site of DBH.[5] To test this hypothesis, a mutant version of DBH was created where Tyr477 was replaced with a non-interacting alanine (B10760859) residue (Y477A). The kinetic parameters (Km and Vmax) of both the wild-type (WT) and mutant (Y477A) enzymes were then determined in the presence and absence of this compound and a known non-competitive inhibitor.

Signaling Pathway: Dopamine to Norepinephrine Conversion

Dopamine_Conversion Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine O2, Ascorbate DBH Dopamine β-Hydroxylase (DBH) DBH->Norepinephrine This compound This compound (Competitive Inhibitor) This compound->DBH Binds to Active Site NonCompInhibitor Non-Competitive Inhibitor NonCompInhibitor->DBH Binds to Allosteric Site

Caption: Dopamine is converted to Norepinephrine by DBH.

Comparative Kinetic Data

The following tables summarize the hypothetical kinetic data obtained for the wild-type and Y477A mutant DBH in the presence of this compound and a non-competitive inhibitor.

Enzyme Inhibitor Km (mM) Vmax (µmol/min/mg) Inhibition Type
Wild-Type DBH None0.510.0-
This compound (10 µM)1.510.0Competitive
Non-competitive Inhibitor (10 µM)0.55.0Non-competitive
Y477A Mutant DBH None0.69.5-
This compound (10 µM)0.79.4Significantly Reduced
Non-competitive Inhibitor (10 µM)0.64.8Non-competitive

Interpretation of Results

The hypothetical data suggests that for the wild-type DBH, this compound increases the Km without affecting the Vmax, a characteristic of competitive inhibition.[][7] This indicates that this compound competes with the substrate (dopamine) for binding to the active site. In contrast, the non-competitive inhibitor decreases the Vmax without altering the Km, consistent with its binding to an allosteric site.[8][9]

For the Y477A mutant, the inhibitory effect of this compound is significantly diminished, as evidenced by the minimal change in Km. This supports the hypothesis that Tyr477 is a critical residue for this compound binding. The non-competitive inhibitor's effect, however, remains largely unchanged, as its binding to an allosteric site is independent of the active site residue mutation.

Logical Relationship: Competitive vs. Non-Competitive Inhibition

Inhibition_Logic cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Inhibitor_C Inhibitor ActiveSite_C Active Site Inhibitor_C->ActiveSite_C competes for Substrate_C Substrate Substrate_C->ActiveSite_C competes for Enzyme_C Enzyme ActiveSite_C->Enzyme_C Inhibitor_NC Inhibitor AllostericSite_NC Allosteric Site Inhibitor_NC->AllostericSite_NC Substrate_NC Substrate ActiveSite_NC Active Site Substrate_NC->ActiveSite_NC Enzyme_NC Enzyme ActiveSite_NC->Enzyme_NC AllostericSite_NC->Enzyme_NC

Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis of DBH

This protocol describes the generation of the Y477A DBH mutant using a plasmid containing the wild-type human DBH gene.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (tyrosine to alanine codon change). The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type DBH plasmid as the template and the designed mutagenic primers.

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55°C for 1 minute

    • Extension: 68°C for 1 minute/kb of plasmid length

    • Repeat for 18-25 cycles.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on selective agar (B569324) plates.

  • Verification: Isolate plasmid DNA from resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification
  • Expression: Transform the sequence-verified wild-type and Y477A mutant plasmids into an appropriate expression host (e.g., E. coli BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication.

  • Purification: Clarify the lysate by centrifugation. Purify the His-tagged DBH protein using a Ni-NTA affinity chromatography column. Elute the protein with an imidazole (B134444) gradient.

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Dopamine β-Hydroxylase Activity Assay

This assay measures the enzymatic activity of DBH by quantifying the amount of norepinephrine produced.[10][11]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM MES buffer (pH 6.0)

    • 10 mM Ascorbic acid

    • 1 mM Dopamine

    • Catalase (2000 units/mL)

    • Varying concentrations of this compound or the non-competitive inhibitor.

  • Enzyme Reaction: Add purified DBH (wild-type or mutant) to the reaction mixture to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 0.4 M perchloric acid).

  • Quantification: Quantify the norepinephrine produced using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_gene_level Gene Level cluster_protein_level Protein Level cluster_activity_level Activity Level sdm Site-Directed Mutagenesis (Y477A) verification Sequence Verification sdm->verification expression Protein Expression (WT & Y477A) verification->expression purification Protein Purification expression->purification assay DBH Activity Assay purification->assay kinetics Kinetic Analysis (Km, Vmax) assay->kinetics

Caption: Workflow from Gene Mutation to Kinetic Analysis.

Conclusion

This guide presents a hypothetical, yet scientifically grounded, framework for validating the mechanism of action of the DBH inhibitor, this compound. The use of site-directed mutagenesis in conjunction with enzyme kinetics provides a powerful tool for elucidating the molecular interactions between an inhibitor and its target enzyme. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and execution of similar validation studies.

References

A Head-to-Head Comparison of Dopastin and Nepicastat: Two Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

In the landscape of pharmacological agents targeting the adrenergic system, inhibitors of dopamine (B1211576) β-hydroxylase (DBH) represent a significant class of molecules. By blocking the conversion of dopamine to norepinephrine (B1679862), these inhibitors hold therapeutic potential for a range of conditions, including cardiovascular disorders and substance abuse. This guide provides a detailed head-to-head comparison of two such inhibitors: Dopastin, a natural product of microbial origin, and nepicastat (B1663631), a synthetic compound that has undergone clinical investigation.

At a Glance: Key Differences

FeatureThis compoundNepicastat
Origin Natural product from Pseudomonas sp.Synthetic
Chemical Class N-nitrosohydroxylamine derivativeImidazole-2-thione derivative
DBH Inhibition (IC50) Data not readily available in public domain~8.5-9.0 nM (bovine and human)[1]
Selectivity Information not readily availableHigh selectivity over other enzymes and receptors
Blood-Brain Barrier Information not readily availableCrosses the blood-brain barrier[1]
Clinical Development Limited preclinical studies in the 1970sInvestigated in Phase I and II clinical trials for cocaine dependence and PTSD[2][3]

Mechanism of Action: Targeting Dopamine β-Hydroxylase

Both this compound and nepicastat exert their primary pharmacological effect by inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase responsible for the synthesis of norepinephrine from dopamine. This inhibition leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in tissues where DBH is expressed, such as sympathetic nerve terminals and the adrenal medulla.

Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Conversion This compound This compound This compound->DBH Inhibition Nepicastat Nepicastat Nepicastat->DBH Inhibition

Fig. 1: Mechanism of Action of this compound and Nepicastat.

Chemical Properties

This compound, first isolated in 1972, is a chemical compound produced by the bacterium Pseudomonas No. BAC-125.[4] Its chemical formula is C9H17N3O3.[4]

Nepicastat, with the developmental code names SYN-117 and RS-25560-197, is a synthetic, potent, and selective inhibitor of DBH.[1][2] Its chemical formula is C14H15F2N3S.[2]

In Vitro Potency and Selectivity

A critical aspect of a drug's profile is its potency and selectivity. While extensive data is available for nepicastat, quantitative data for this compound's inhibitory activity on DBH is not readily found in modern scientific literature.

Nepicastat has demonstrated potent, concentration-dependent inhibition of both bovine and human dopamine β-hydroxylase, with reported IC50 values of approximately 8.5 nM and 9.0 nM, respectively.[1] Furthermore, nepicastat exhibits high selectivity, showing negligible affinity for a panel of other enzymes and neurotransmitter receptors at concentrations well above its DBH inhibitory range.

This compound has been characterized as an inhibitor of DBH since its discovery. However, specific IC50 or Ki values from the original publications in the 1970s are not readily accessible in public databases, precluding a direct quantitative comparison of potency with nepicastat.

Preclinical and Clinical Data

Nepicastat: From Bench to Bedside and Back

Nepicastat has been the subject of numerous preclinical and clinical studies. In animal models, administration of nepicastat has been shown to decrease norepinephrine and increase dopamine levels in various tissues, including the brain.[2] These neurochemical changes are associated with behavioral effects relevant to the treatment of substance use disorders. For instance, nepicastat has been shown to reduce cocaine self-administration and prevent relapse to cocaine-seeking behavior in rats.[3]

Clinically, nepicastat has been evaluated in Phase I and Phase II trials for the treatment of cocaine dependence and post-traumatic stress disorder (PTSD).[2] While the results for PTSD were not promising, studies in cocaine-dependent individuals suggested that nepicastat was well-tolerated and could attenuate some of the positive subjective effects of cocaine.[2]

This compound: An Early Discovery

The available literature on this compound primarily dates back to the 1970s. Initial studies confirmed its inhibitory effect on DBH. However, there is a lack of extensive modern preclinical or any clinical trial data for this compound, limiting a comprehensive understanding of its in vivo efficacy, pharmacokinetics, and safety profile in comparison to newer, more extensively studied compounds like nepicastat.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a general methodology for key experiments used in the evaluation of DBH inhibitors.

In Vitro DBH Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DBH enzyme by 50% (IC50).

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme Preparation Purified DBH (bovine or human) Reaction Mixture Combine Enzyme, Substrate, Cofactors (Ascorbate, Catalase), and Inhibitor Enzyme Preparation->Reaction Mixture Substrate Solution Dopamine or Tyramine Substrate Solution->Reaction Mixture Inhibitor Dilutions Serial dilutions of This compound or Nepicastat Inhibitor Dilutions->Reaction Mixture Incubation Incubate at 37°C Reaction Mixture->Incubation Stop Reaction Stop the reaction (e.g., by adding acid) Incubation->Stop Reaction Product Quantification Quantify the product (Norepinephrine or Octopamine) via HPLC or other methods Stop Reaction->Product Quantification Data Analysis Calculate % inhibition and determine IC50 Product Quantification->Data Analysis

Fig. 2: In Vitro DBH Inhibition Assay Workflow.

Methodology:

  • Enzyme Source: Purified bovine adrenal or recombinant human DBH.

  • Substrate: Dopamine or a surrogate substrate like tyramine.

  • Cofactors and Reagents: Ascorbic acid, catalase, and an appropriate buffer system.

  • Inhibitor Preparation: A series of dilutions of the test compound (this compound or nepicastat) are prepared.

  • Reaction: The enzyme, substrate, cofactors, and inhibitor are incubated together at a controlled temperature (typically 37°C).

  • Detection: The reaction is stopped, and the amount of product formed (norepinephrine or octopamine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

In Vivo Microdialysis for Catecholamine Measurement

This technique allows for the measurement of extracellular levels of neurotransmitters like dopamine and norepinephrine in specific brain regions of living animals.

Methodology:

  • Animal Model: Typically rats or mice.

  • Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.

  • Drug Administration: The test compound (e.g., nepicastat) is administered systemically (e.g., intraperitoneally or orally).

  • Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are measured by HPLC with electrochemical detection.

  • Data Interpretation: Changes in neurotransmitter levels following drug administration are analyzed to understand the in vivo pharmacological effects of the DBH inhibitor.

Conclusion

This compound and nepicastat, despite both being inhibitors of dopamine β-hydroxylase, represent two distinct chapters in the pursuit of modulating the adrenergic system. This compound, a pioneering discovery from a natural source, laid the groundwork for understanding the potential of DBH inhibition. However, the lack of readily available, modern quantitative data on its potency and selectivity makes a direct performance comparison with newer agents challenging.

Nepicastat, a product of modern drug discovery, has been extensively characterized, demonstrating high potency and selectivity for DBH. Its progression into clinical trials, particularly for cocaine dependence, underscores the therapeutic potential of this mechanism of action. For researchers and drug development professionals, nepicastat serves as a well-defined tool for probing the consequences of DBH inhibition, while the story of this compound highlights the rich history of natural product discovery in pharmacology. Future head-to-head studies, should this compound be re-investigated with modern techniques, would be invaluable in fully elucidating the comparative pharmacology of these two intriguing molecules.

References

Unveiling the Biological Activity of Dopastin: A Comparative Guide to Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Dopastin and other key inhibitors of dopamine (B1211576) β-hydroxylase (DBH). This document outlines the biological activity of these compounds, supported by experimental data, and provides detailed protocols for replicating key experiments.

This compound, a natural product first isolated from Pseudomonas sp., is a potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine biosynthesis pathway.[1] This inhibitory action alters the balance of these crucial neurotransmitters, making this compound and similar molecules valuable tools in neuroscience research and potential therapeutic agents for conditions where modulation of catecholaminergic signaling is desired.

Comparative Analysis of DBH Inhibitor Potency

For comparison, the IC50 values of several other well-characterized DBH inhibitors are presented in the table below.

InhibitorIC50 Value (nM)Source Organism/Type
This compound Not explicitly reported; Uncompetitive inhibitor vs. substrate, Competitive inhibitor vs. cofactorNatural Product (Pseudomonas sp.)
Nepicastat 9 (human DBH)Synthetic
Etamicastat 107 (human DBH)Synthetic
Disulfiram ~1000Synthetic
Fusaric Acid 30,000Natural Product (Fusarium sp.)

Unraveling the Mechanism: The Catecholamine Biosynthesis Pathway

This compound and its counterparts exert their effects by intervening in the catecholamine biosynthesis pathway. This critical biochemical cascade is responsible for the synthesis of dopamine, norepinephrine, and epinephrine. The diagram below illustrates the key steps in this pathway and highlights the point of intervention for DBH inhibitors.

Catecholamine_Pathway cluster_inhibition Point of Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) DBH_Inhibitors This compound & Alternatives DBH_Inhibitors->Dopamine DBH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Buffer: - Sodium Acetate Buffer (pH 5.0) - Ascorbic Acid (Cofactor) - Catalase - Copper Sulfate Incubation Incubate: - Reaction Buffer - DBH Enzyme - Inhibitor (or vehicle) - Substrate Reagents->Incubation Enzyme Prepare DBH Enzyme Solution Enzyme->Incubation Substrate Prepare Substrate Solution: - Dopamine or Tyramine Substrate->Incubation Inhibitor Prepare Inhibitor Solutions: - this compound or Alternatives (serial dilutions) Inhibitor->Incubation Termination Stop Reaction (e.g., acid or heat) Incubation->Termination Measurement Measure Product Formation: - Spectrophotometry (e.g., octopamine (B1677172) oxidation) - HPLC-EC/UV (e.g., norepinephrine) Termination->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

References

Evaluating the Structure-Activity Relationship of Dopastin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking to optimize lead compounds to enhance their therapeutic potential. This guide provides a comparative analysis of Dopastin analogs, focusing on their structure-activity relationships (SAR) as inhibitors of dopamine (B1211576) β-hydroxylase. Due to the limited publicly available data on a comprehensive series of this compound analogs, this guide will establish a framework for evaluation and present known key structural features of the parent molecule, this compound, that are critical for its inhibitory activity.

This compound, a natural product isolated from Pseudomonas species, is a potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2] Its unique structure, N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide, presents several points for chemical modification to explore the SAR and develop analogs with improved potency, selectivity, and pharmacokinetic properties.[3]

Key Structural Features of this compound for Biological Activity

Biochemical studies have highlighted that the nitrosohydroxylamino group of this compound is essential for its inhibitory activity against dopamine β-hydroxylase.[1][2] This functional group is believed to be the primary pharmacophore responsible for chelating the copper ions in the active site of the enzyme, thereby blocking its catalytic function.

Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor with respect to the substrate (dopamine) and a competitive inhibitor with respect to the cofactor, ascorbic acid.[1][2] This suggests that analogs should be designed to maintain or enhance the interaction with the cofactor binding site or the enzyme-substrate complex.

Hypothetical Framework for this compound Analog SAR Evaluation

In the absence of a comprehensive public dataset on this compound analogs, we propose a framework for their systematic evaluation. This involves synthesizing analogs with modifications at three key positions:

  • The N-acyl group (Crotonamide moiety): Modifications here could influence lipophilicity, metabolic stability, and interactions with peripheral binding sites on the enzyme.

  • The alkyl side chain (Isopropyl group): Altering the size and branching of this group could probe the steric tolerance of the binding pocket.

  • The nitrosohydroxylamino group: While essential, subtle modifications or its replacement with other chelating groups could be explored to fine-tune inhibitory potency and selectivity.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of newly synthesized this compound analogs, all quantitative data should be summarized in a structured table.

Analog IDModificationIC₅₀ (µM) vs DBHKi (µM)Inhibition Type (vs Ascorbic Acid)Cell-based Potency (EC₅₀, µM)
This compound -ValueValueCompetitiveValue
Analog-1 e.g., AcetylValueValuee.g., CompetitiveValue
Analog-2 e.g., PhenylacetylValueValuee.g., CompetitiveValue
Analog-3 e.g., t-butylValueValuee.g., CompetitiveValue

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Dopamine β-Hydroxylase Inhibition Assay

A standard method to determine the inhibitory activity of this compound analogs is a spectrophotometric assay using purified dopamine β-hydroxylase.

  • Enzyme Preparation: Purified bovine or human recombinant dopamine β-hydroxylase is used.

  • Assay Buffer: The assay is typically performed in a sodium acetate (B1210297) buffer (pH 5.0) containing catalase, ascorbic acid (cofactor), and fumaric acid (activator).

  • Substrate: Tyramine is often used as the substrate, which is converted to octopamine (B1677172) by DBH.

  • Inhibitor Preparation: this compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme for a defined period.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate. After incubation at 37°C, the reaction is stopped by the addition of a strong acid.

  • Detection: The product, octopamine, is oxidized to p-hydroxybenzaldehyde with sodium periodate, and the absorbance is measured at 330 nm.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationship Framework

Diagrams created using Graphviz can effectively illustrate the core structure of this compound and the proposed points for analog synthesis, as well as the logical workflow for their evaluation.

Dopastin_SAR cluster_0 This compound Core Structure cluster_1 Modification Points This compound This compound R1 N-Acyl Group This compound->R1 Modify R2 Alkyl Side Chain This compound->R2 Modify R3 Nitrosohydroxylamino Group This compound->R3 Modify/Replace

Caption: Core structure of this compound and key modification points for analog synthesis.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Identify Modification Sites on this compound synthesis Synthesize Analogs start->synthesis in_vitro In vitro DBH Inhibition Assay synthesis->in_vitro kinetics Kinetic Studies in_vitro->kinetics cell_based Cell-based Assays kinetics->cell_based sar_analysis Structure-Activity Relationship Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the evaluation of this compound analogs.

Conclusion

While a comprehensive SAR study on a wide range of this compound analogs is not yet publicly available, the foundational knowledge of this compound's mechanism of action provides a clear roadmap for future drug discovery efforts. The essential nitrosohydroxylamino group and the competitive inhibition with respect to ascorbic acid are critical starting points for the rational design of novel and more effective dopamine β-hydroxylase inhibitors. The systematic synthesis and evaluation of analogs, guided by the framework presented, will be instrumental in elucidating the detailed SAR and ultimately in the development of new therapeutics targeting this important enzyme.

References

A Comparative Analysis of the Side-Effect Profiles of Dopamine Beta-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the side-effect profiles of prominent dopamine (B1211576) beta-hydroxylase (DBH) inhibitors, a class of drugs investigated for their potential in treating cardiovascular diseases, psychiatric disorders, and substance abuse. By inhibiting the enzyme responsible for converting dopamine to norepinephrine (B1679862), these agents alter the balance of these crucial neurotransmitters, leading to various therapeutic and adverse effects. This report synthesizes available clinical and preclinical data to facilitate an informed assessment of their relative safety.

Executive Summary

Dopamine beta-hydroxylase (DBH) inhibitors present a targeted approach to modulating the sympathetic nervous system. However, their clinical development has been hampered by varied and sometimes significant side-effect profiles. This guide provides a comparative analysis of five notable DBH inhibitors: nepicastat (B1663631), etamicastat (B1249725), zamicastat (B44472), disulfiram (B1670777), and fusaric acid. Etamicastat and zamicastat appear to be the best-tolerated of the novel inhibitors, with predominantly mild to moderate adverse events reported in clinical trials. Nepicastat, while also showing some tolerability, has been associated with potential neurological side effects due to its ability to cross the blood-brain barrier. Disulfiram, an older drug repurposed for its DBH inhibitory action, carries a more significant risk of severe adverse events, including psychosis and hepatotoxicity. Data on the side effects of fusaric acid in humans from controlled clinical trials is limited, though general toxicity at high concentrations is a concern.

Comparative Side-Effect Profiles

The following table summarizes the reported adverse events for each DBH inhibitor based on available clinical trial data and post-marketing surveillance. It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and study design.

Side Effect CategoryNepicastatEtamicastatZamicastatDisulfiramFusaric AcidPlacebo (Typical)
Neurological Headache, Dizziness, potential for neurological side effects[1]HeadacheHeadache[2]Headache, Drowsiness, Fatigue, Peripheral neuropathy, Optic neuritis, Psychosis[3][4][5][6][7][8]Limited dataHeadache, Dizziness
Cardiovascular Hypotension[9]Generally well-tolerated, no significant cardiovascular events reported[7][10]Hypotension (in response to cold pressor test)[11][12][13]Tachycardia (with alcohol)[14]Hypotension, Tachycardia[15]Minor fluctuations in blood pressure and heart rate
Gastrointestinal NauseaMild to moderate GI eventsNausea[2]Nausea, Vomiting, Metallic taste, Decreased appetite[2]Nausea, Vomiting[16]Nausea, Diarrhea
Hepatic No significant hepatic events reportedNo significant hepatic events reportedNo significant hepatic events reportedHepatitis, Hepatotoxicity[3]Potential for hepatotoxicity[16]Rare, minor elevations in liver enzymes
Dermatological Skin rashSkin rashSkin rash[2]Skin rash, Pruritus[3][4]Skin reactions[16]Skin rash
Psychiatric AnxietyNo significant psychiatric events reportedNo significant psychiatric events reportedPsychosis, Confusion, Memory impairment[3][5][7][8][17]Limited dataInsomnia, Anxiety
Other FatigueGenerally well-toleratedFatigueFatigue, Halitosis, Sexual dysfunction[4]General toxicity at high dosesFatigue

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the processes involved in assessing the safety of these inhibitors, the following diagrams have been generated using Graphviz.

Dopamine Beta-Hydroxylase and the Catecholamine Synthesis Pathway

The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the critical role of dopamine beta-hydroxylase (DBH) in the conversion of dopamine to norepinephrine. Inhibition of DBH leads to an accumulation of dopamine and a reduction in norepinephrine levels.

Catecholamine_Pathway cluster_synthesis Catecholamine Synthesis cluster_inhibitors DBH Inhibitors cluster_effects Downstream Effects of DBH Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine Beta-Hydroxylase (DBH) Increased_Dopamine Increased Dopamine (Vasodilation, Mood alteration) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Decreased_Norepinephrine Decreased Norepinephrine (Reduced sympathetic tone, Hypotension) Nepicastat Nepicastat Nepicastat->Norepinephrine Inhibit Etamicastat Etamicastat Etamicastat->Norepinephrine Inhibit Zamicastat Zamicastat Zamicastat->Norepinephrine Inhibit Disulfiram Disulfiram Disulfiram->Norepinephrine Inhibit Fusaric Acid Fusaric Acid Fusaric Acid->Norepinephrine Inhibit

Caption: Catecholamine synthesis pathway and the point of intervention for DBH inhibitors.

Experimental Workflow for a Phase II Clinical Trial Evaluating a Novel DBH Inhibitor

The following workflow outlines the key stages of a typical Phase II clinical trial designed to assess the efficacy and safety of a new DBH inhibitor.

Clinical_Trial_Workflow cluster_planning Trial Planning & Setup cluster_intervention Intervention & Monitoring cluster_analysis Data Analysis & Reporting A Protocol Development & IRB Approval B Patient Recruitment & Informed Consent A->B C Baseline Assessment (Vitals, ECG, Labs) B->C D Randomization (Drug vs. Placebo) C->D E Drug Administration & Dosing D->E F Adverse Event Monitoring (Spontaneous & Solicited Reporting) E->F G Regular Follow-up Visits (Vitals, ECG, Labs) F->G Ongoing G->E Cycle H Data Collection & Management G->H I Statistical Analysis of Safety & Efficacy Data H->I J Final Report & Publication I->J

Caption: A generalized workflow for a Phase II clinical trial of a DBH inhibitor.

Experimental Protocols

The methodologies for assessing the side-effect profiles of DBH inhibitors in the cited clinical trials generally adhere to the principles outlined in the International Council for Harmonisation (ICH) E2A guidelines for clinical safety data management.[16][18][19]

1. Study Design: Most clinical evaluations of novel DBH inhibitors like etamicastat and zamicastat have been conducted as randomized, double-blind, placebo-controlled studies.[4][11][12][13][20][21] This design is the gold standard for minimizing bias in assessing the causality of adverse events. Participants are randomly assigned to receive either the active drug or a placebo, and neither the participants nor the investigators know who is receiving which treatment.

2. Patient Population: Early phase trials typically enroll healthy volunteers to assess initial safety and tolerability.[21] Later phase trials include patients with the target condition (e.g., hypertension).[4][20] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize risks.

3. Data Collection and Adverse Event Reporting: Adverse events (AEs) are systematically collected at each study visit. This is done through a combination of:

  • Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms they experience.

  • Solicited Reporting: Investigators actively question participants about a predefined list of potential side effects based on the drug's known pharmacological properties.

  • Clinical and Laboratory Assessments: Regular monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (e.g., liver function tests, complete blood count) are performed to detect any physiological changes.

All AEs are recorded on Case Report Forms (CRFs) and are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA). The severity of each AE (mild, moderate, or severe) and its potential relationship to the study drug (unrelated, possibly related, probably related, or definitely related) are assessed by the investigator.

4. Statistical Analysis: The incidence of each adverse event is calculated for both the drug and placebo groups. Statistical tests, such as Fisher's exact test or chi-squared test, are used to determine if there is a statistically significant difference in the frequency of AEs between the two groups. This helps to distinguish side effects that are likely caused by the drug from those that may have occurred by chance.

Conclusion

The comparative analysis of the side-effect profiles of DBH inhibitors reveals a spectrum of tolerability. While newer, peripherally-acting agents like etamicastat and zamicastat show promise with more favorable safety profiles, the potential for centrally-mediated side effects with brain-penetrant inhibitors like nepicastat and the established risks associated with older drugs like disulfiram highlight the ongoing challenges in this therapeutic area. A thorough understanding of these side-effect profiles, derived from rigorously conducted clinical trials with detailed and transparent reporting of adverse events, is paramount for the future development and clinical application of DBH inhibitors. Researchers and drug development professionals must continue to prioritize robust safety assessments to unlock the full therapeutic potential of this class of drugs.

References

Confirming the competitive inhibition of Dopastin with ascorbic acid through kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dopastin's inhibitory effects on dopamine (B1211576) β-hydroxylase (DBH), with a particular focus on its interaction with the enzyme's cofactor, ascorbic acid. Contrary to the initial hypothesis of simple competitive inhibition, kinetic studies have revealed a more complex mechanism. This document will elucidate these findings, compare this compound with alternative DBH inhibitors, provide detailed experimental protocols for kinetic analysis, and present visual representations of the involved pathways and mechanisms.

Unraveling the Inhibition Mechanism of this compound: A Dual Character

This compound, a natural product isolated from Pseudomonas, is a potent inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). Initial investigations sought to confirm a competitive inhibition model with respect to the essential cofactor, ascorbic acid. However, seminal kinetic studies have demonstrated a more nuanced dual mechanism of inhibition for this compound[1].

These studies revealed that this compound acts as a competitive inhibitor with respect to the cofactor, ascorbic acid . This means that this compound directly competes with ascorbic acid for binding to the enzyme's active site. In contrast, this compound exhibits uncompetitive inhibition with respect to the substrate, dopamine . This indicates that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of dopamine to norepinephrine.

Comparative Analysis of Dopamine β-Hydroxylase Inhibitors

This compound is one of several known inhibitors of dopamine β-hydroxylase. Understanding the varied mechanisms of these inhibitors is crucial for their application in research and therapeutic development. Other notable DBH inhibitors include Disulfiram, Nepicastat, Etamicastat, Tolcaperone, and Fusaric Acid[2]. Many of these compounds, like Nepicastat, are also characterized as competitive inhibitors[2]. The unique dual inhibitory nature of this compound sets it apart and offers a distinct pharmacological profile.

Data Presentation: Kinetic Parameters of this compound Inhibition

ConditionApparent Km for Ascorbic AcidApparent Vmax (with respect to Ascorbic Acid)Apparent Km for DopamineApparent Vmax (with respect to Dopamine)
No Inhibitor KmVmaxKmVmax
+ this compound Increased (αKm)No ChangeDecreased (Km/α')Decreased (Vmax/α')

Interpretation of the Data:

  • Competitive Inhibition (vs. Ascorbic Acid): The increase in the apparent Km for ascorbic acid in the presence of this compound signifies that a higher concentration of the cofactor is required to achieve half of the maximum reaction velocity, confirming direct competition. The Vmax remains unchanged because, at saturating concentrations of ascorbic acid, its effect can overcome that of the inhibitor.

  • Uncompetitive Inhibition (vs. Dopamine): The decrease in both the apparent Km and apparent Vmax for dopamine is the hallmark of uncompetitive inhibition. This occurs because this compound binds to the enzyme-substrate complex, effectively increasing the enzyme's affinity for the substrate (lower Km) while reducing the overall catalytic rate (lower Vmax).

Experimental Protocols

Preparation of Reagents and Enzyme
  • Enzyme: Purified dopamine β-hydroxylase from a suitable source (e.g., bovine adrenal glands).

  • Substrate: Dopamine solution of varying concentrations.

  • Cofactor: Ascorbic acid solution of varying concentrations.

  • Inhibitor: this compound solution at a fixed concentration.

  • Buffer: Acetate (B1210297) buffer (pH 5.0).

  • Other Reagents: Catalase, Pargyline, and reagents for product detection.

Enzyme Assay for Kinetic Studies

The activity of dopamine β-hydroxylase can be determined by measuring the rate of norepinephrine formation. A common method involves the following steps:

  • Reaction Mixture Preparation: In a series of reaction tubes, combine the acetate buffer, catalase, pargyline, and the enzyme solution.

  • Inhibitor Addition: For the inhibited reactions, add a fixed concentration of this compound to the reaction tubes. For the control (uninhibited) reactions, add an equal volume of buffer.

  • Initiation of Reaction:

    • To study inhibition vs. Ascorbic Acid: Add varying concentrations of ascorbic acid to the tubes, followed by a fixed, saturating concentration of dopamine to initiate the reaction.

    • To study inhibition vs. Dopamine: Add varying concentrations of dopamine to the tubes, followed by a fixed, saturating concentration of ascorbic acid to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Product Quantification: The amount of norepinephrine formed is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis

The initial reaction velocities (v) are calculated from the amount of product formed over time. To determine the kinetic parameters (Km and Vmax), the data is plotted using the Lineweaver-Burk double reciprocal plot (1/v vs. 1/[S]), where [S] is the concentration of the varied substrate (ascorbic acid or dopamine). The type of inhibition is determined by comparing the plots obtained in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_pathway Norepinephrine Synthesis Pathway Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Caption: Dopamine to Norepinephrine Conversion Pathway

cluster_workflow Kinetic Analysis Experimental Workflow A Reagent & Enzyme Preparation B Reaction Mixture (Buffer, Catalase, Pargyline, DBH) A->B C Add this compound (for inhibited reactions) B->C D Vary [Ascorbic Acid] (Fixed [Dopamine]) C->D E Vary [Dopamine] (Fixed [Ascorbic Acid]) C->E F Incubate at 37°C D->F E->F G Terminate Reaction F->G H Quantify Norepinephrine (HPLC) G->H I Data Analysis (Lineweaver-Burk Plot) H->I

Caption: Experimental Workflow for Kinetic Analysis

cluster_competitive Competitive Inhibition of this compound vs. Ascorbic Acid E Enzyme (DBH) ES Enzyme-Ascorbic Acid Complex E->ES + Ascorbic Acid EI Enzyme-Dopastin Complex (Inactive) E->EI + this compound S Ascorbic Acid I This compound P Product Formation ES->P

Caption: Competitive Inhibition by this compound

cluster_uncompetitive Uncompetitive Inhibition of this compound vs. Dopamine E Enzyme (DBH) ES Enzyme-Dopamine Complex E->ES + Dopamine S Dopamine ESI Enzyme-Dopamine-Dopastin Complex (Inactive) ES->ESI + this compound P Product Formation ES->P I This compound

References

Safety Operating Guide

Proper Disposal of Dopastin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Dopastin, a dopamine (B1211576) b-hydroxylase inhibitor.

Understanding this compound and Its Potential Hazards

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative data table cannot be provided. However, the following information has been identified:

PropertyValueReference
CAS Registry Number37134-80-8[1]
Molecular FormulaC9H17N3O3[1]
Molecular Weight215.25 g/mol [1]
Melting Point116-119 °C[1]
pKa5.1[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not provided in this disposal guide. Users should refer to their specific research protocols for handling and in-use procedures. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This compound Disposal Procedure

The following step-by-step procedure should be followed for the disposal of this compound and any contaminated materials. This procedure is based on the assumption that this compound is a hazardous chemical waste.

  • Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Segregate solid this compound waste (e.g., unused reagent, contaminated filter paper) from liquid waste (e.g., solutions containing this compound).

  • Waste Container Labeling:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: (2E)-N-[(2S)-2-(Hydroxynitrosoamino)-3-methylbutyl]-2-butenamide

      • The CAS Registry Number: 37134-80-8

      • The hazard characteristics (e.g., "Toxic," "Potential Mutagen")

      • The accumulation start date.

  • Solid Waste Disposal:

    • Carefully place solid this compound waste into the labeled hazardous waste container.

    • For empty this compound containers, triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and treated as hazardous liquid waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Triple-rinse with an appropriate solvent. Collect the rinsate as hazardous liquid waste.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dopastin_Disposal_Workflow cluster_preparation Preparation cluster_segregation Segregation & Labeling cluster_containment Containment cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container solid_waste Place Solid Waste in Container label_container->solid_waste liquid_waste Collect Liquid Waste in Container label_container->liquid_waste decontaminate Decontaminate Labware solid_waste->decontaminate liquid_waste->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Store in Secondary Containment collect_rinsate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling Dopastin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Dopastin, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Understanding this compound

This compound, with the IUPAC name (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide and CAS number 37134-80-8, is an inhibitor of the enzyme dopamine (B1211576) β-hydroxylase. Due to its bioactive nature, stringent adherence to safety measures is crucial to prevent potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. A comprehensive summary is provided in the table below.

PPE ComponentSpecificationRationale
Gloves Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust particles.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust.Minimizes inhalation of the compound.

Operational and Handling Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Handling and Preparation
  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols during handling.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

In Case of a Spill
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with this compound should be collected in a sealed, labeled hazardous waste container for proper disposal.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Dopastin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle this compound Prepare_Work_Area->Weigh_and_Handle Spill_Check Spill Occurred? Weigh_and_Handle->Spill_Check Clean_Spill Follow Spill Cleanup Protocol Spill_Check->Clean_Spill Yes Decontaminate_Equipment Decontaminate Equipment Spill_Check->Decontaminate_Equipment No Clean_Spill->Weigh_and_Handle Doff_PPE Doff PPE Correctly Decontaminate_Equipment->Doff_PPE Dispose_Waste Dispose of Waste in Labeled Container Doff_PPE->Dispose_Waste

Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.